molecular formula C10H14N2O2 B1585774 Ethyl 3-amino-4-(methylamino)benzoate CAS No. 66315-23-9

Ethyl 3-amino-4-(methylamino)benzoate

Cat. No.: B1585774
CAS No.: 66315-23-9
M. Wt: 194.23 g/mol
InChI Key: ZPJHHBPBCFRECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(methylamino)benzoate is a benzoate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJHHBPBCFRECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384958
Record name ethyl 3-amino-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-23-9
Record name ethyl 3-amino-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-4-(methylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-(methylamino)benzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its molecular structure, featuring a substituted benzene ring with both primary and secondary amine functionalities, as well as an ethyl ester group, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, quality control, applications, and handling procedures, with a particular focus on its role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from brown to black. The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 66315-23-9
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Melting Point 87 °C
Boiling Point (Predicted) 357.4 ± 32.0 °C
Density (Predicted) 1.173 ± 0.06 g/cm³
Appearance Brown to black solid
pKa (Predicted) 5.45 ± 0.11
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)

Synthesis of this compound

The most prevalent synthetic route to this compound involves the reduction of its nitro precursor, Ethyl 4-methylamino-3-nitrobenzoate. This transformation is a critical step that introduces the second amine functionality, essential for its subsequent use in API synthesis.

Synthetic Pathway: A Mechanistic Overview

The synthesis is typically achieved via catalytic hydrogenation. This method is widely favored in industrial settings due to its high efficiency, clean reaction profile, and the relative ease of product isolation. The reaction proceeds by the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

The choice of a palladium catalyst is strategic; it provides a high surface area for the reaction to occur and can be easily filtered off upon completion, simplifying the work-up procedure. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates the dissolution of the starting material and the transfer of hydrogen to the catalyst surface.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Ethyl 4-methylamino-3-nitrobenzoate Reaction Catalytic Hydrogenation (H₂, Pd/C, Methanol) Start->Reaction Filtration Catalyst Removal (Filtration through Celite) Reaction->Filtration Concentration Solvent Evaporation (Rotary Evaporation) Filtration->Concentration Product This compound Concentration->Product

A representative workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • Ethyl 4-methylamino-3-nitrobenzoate

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Nitrogen gas

  • Hydrogen gas

  • Celite

Equipment:

  • Parr shaker or a similar hydrogenation apparatus

  • Round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a flask suitable for a Parr shaker, dissolve Ethyl 4-methylamino-3-nitrobenzoate (13.0 g, 58 mmol) in methanol (180 mL).

  • Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C (1.3 g) in ethanol (10 mL).

  • Seal the flask and place it on the Parr shaker.

  • Pressurize the vessel with hydrogen gas to 60 psi.

  • Shake the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction (monitored by an appropriate method such as TLC or HPLC), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a bed of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under vacuum using a rotary evaporator to yield the crude product.

  • The resulting solid can be further purified if necessary, for instance, by recrystallization, to afford the final product.

Expected Yield: Approximately 88%.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount, especially given its use as a pharmaceutical intermediate. A robust analytical testing regimen is essential for quality control.

Purity Specifications

As a crucial intermediate in API synthesis, high purity is expected, typically ≥98%. The specifications for this compound generally include assessments of its physical appearance, identity, purity (usually by HPLC), and sometimes residual solvent content.

ParameterSpecificationAnalytical Method
Appearance White to off-white or light brown powder/crystalVisual Inspection
Identity Conforms to the structure¹H NMR, FT-IR, MS
Purity ≥98.0% (by GC or HPLC)Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Melting Point 48.0 to 52.0 °CMelting Point Apparatus
Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for identifying and quantifying any impurities. A typical reverse-phase HPLC method would be employed.

Illustrative HPLC Parameters:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at a wavelength where the analyte and potential impurities have significant absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the molecule.

¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H)

  • δ 7.16 (d, J=1.6 Hz, 1H)

  • δ 6.39 (d, J=8.4 Hz, 1H)

  • δ 5.38-5.37 (m, 1H)

  • δ 4.66 (s, 2H)

  • δ 4.18 (q, J=7.2 Hz, 2H)

  • δ 2.77 (d, J=5.2 Hz, 3H)

  • δ 1.26 (t, J=7.2 Hz, 3H)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Mass Spectral Data:

  • m/z 195.1 (M+H)⁺

3.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary and secondary amines, the C=O stretch of the ester, and aromatic C-H and C=C stretches.

Impurity Profile

Potential impurities in this compound can originate from the starting materials or be formed as by-products during the synthesis. Common impurities may include:

  • Residual Ethyl 4-methylamino-3-nitrobenzoate: The starting material, if the reduction is incomplete.

  • Over-reduction products: Although less common with Pd/C catalysts under controlled conditions.

  • By-products from side reactions: Depending on the specific reaction conditions.

The levels of these impurities must be carefully controlled to ensure the quality of the final API.

QC_Workflow cluster_qc Quality Control Workflow Sample Batch Sample Purity Purity Assay (HPLC/GC) Sample->Purity Identity Identity Confirmation (¹H NMR, MS, FT-IR) Sample->Identity Decision Release/Reject Decision Purity->Decision Identity->Decision Release Released Batch Decision->Release Meets Specs

A typical quality control workflow for this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Dabigatran etexilate. Dabigatran is an anticoagulant that functions as a direct thrombin inhibitor and is used to prevent strokes in patients with atrial fibrillation.

Synthesis of Dabigatran Etexilate

In the synthesis of Dabigatran etexilate, this compound undergoes a series of reactions to build the complex benzimidazole core of the final drug molecule. A simplified representation of this synthetic pathway is shown below.

Dabigatran_Synthesis cluster_dabigatran Synthesis of Dabigatran Etexilate Intermediate1 This compound Reaction1 Condensation with N-(4-cyanophenyl)glycine Intermediate1->Reaction1 Intermediate2 Benzimidazole Intermediate Reaction1->Intermediate2 Reaction2 Further Transformations (Amidine formation, Esterification) Intermediate2->Reaction2 API Dabigatran Etexilate Reaction2->API

Simplified synthetic pathway from the intermediate to Dabigatran etexilate.

The synthesis generally involves the condensation of this compound with another key fragment, often N-(4-cyanophenyl)glycine, in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI). This reaction leads to the formation of the benzimidazole ring system, a core structural feature of Dabigatran. Subsequent chemical transformations convert the cyano group to an amidine and attach the etexilate ester group to yield the final API.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Safety Precautions

Based on available safety data, this compound should be handled with care. It is advisable to consult the material safety data sheet (MSDS) before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

Handling and Storage

This compound, like many aromatic amines, can be sensitive to air and light. Therefore, specific handling and storage procedures are recommended:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light. The recommended storage temperature is between 2-8 °C.

  • Stability: Long-term stability should be monitored, especially if the material is stored for extended periods. Periodic re-testing of purity is advisable.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis, most notably in the production of the anticoagulant Dabigatran etexilate. A thorough understanding of its synthesis, analytical characterization, and handling is essential for researchers and drug development professionals. Adherence to stringent quality control measures ensures the purity and consistency of this intermediate, which is critical for the safety and efficacy of the final drug product.

References

  • New Drug Approvals. (2015, September 3). DABIGATRAN PART 2/3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride. Retrieved from [Link]

  • Der Pharma Chemica. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved from [Link]

  • Der Pharma Chemica. (2018). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Retrieved from [Link]

  • European Patent Office. (2020, March 4).

Ethyl 3-amino-4-(methylamino)benzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight Determination of Ethyl 3-amino-4-(methylamino)benzoate

Introduction

This compound is a substituted benzoate ester with significant applications as an intermediate in the synthesis of various pharmaceutical compounds, including local anesthetics and anti-inflammatory agents.[1] For researchers and professionals in drug development, the precise characterization of such molecules is a foundational requirement for ensuring purity, confirming identity, and guaranteeing reproducibility in downstream applications. The molecular weight is not merely a number but a critical identity parameter that underpins all stoichiometric calculations and serves as a primary indicator of successful synthesis.

This guide provides a detailed technical overview of the methodologies used to determine the molecular weight of this compound. As a self-validating system, no single technique is relied upon in isolation. Instead, we present an integrated approach that combines theoretical calculations with orthogonal experimental verification methods—primarily Mass Spectrometry and Elemental Analysis—to establish the molecular weight with the highest degree of scientific confidence.

Section 1: Theoretical Molecular Weight and Isotopic Composition

The first step in characterizing any molecule is to calculate its theoretical molecular weight from its chemical formula. This provides a precise benchmark against which all experimental data will be compared.

Molecular Formula and Calculation

The molecular formula for this compound is C₁₀H₁₄N₂O₂ .[1][2][3] The molecular weight is the sum of the atomic masses of all atoms in the molecule.[4] Two values are of primary importance: the average molecular weight (using isotopic abundance-weighted atomic masses) and the monoisotopic mass (using the mass of the most abundant isotope for each element). High-resolution mass spectrometry measures the monoisotopic mass.

Table 1: Atomic Composition and Mass Calculation

ElementCountAverage Atomic Mass (amu)Monoisotopic Mass (amu)Total Average Mass (amu)Total Monoisotopic Mass (amu)
Carbon (C)1012.01112.00000120.110120.00000
Hydrogen (H)141.0081.0078314.11214.10962
Nitrogen (N)214.00714.0030728.01428.00614
Oxygen (O)215.99915.9949131.99831.98982
Total 194.234 194.10558

Therefore, the average molecular weight is approximately 194.23 g/mol .[2][3][5] This is the value used for bulk stoichiometric calculations. The monoisotopic mass is 194.10558 Da , which is the value that will be sought in high-resolution mass spectrometry.

Section 2: Experimental Verification: An Integrated Workflow

Theoretical calculations must be confirmed through empirical measurement. The following section details the primary analytical techniques for validating the molecular weight and formula of a synthesized compound like this compound.

Mass Spectrometry (MS) for Definitive Molecular Ion Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] It is the most direct method for determining the molecular weight of a small molecule.[4][8]

A "soft" ionization technique such as Electrospray Ionization (ESI) is chosen to minimize fragmentation and maximize the abundance of the molecular ion. A high-resolution mass analyzer, like Time-of-Flight (TOF), is selected to provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition based on the exact mass.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 methanol:water with 0.1% formic acid. The formic acid is crucial as it facilitates protonation, leading to the formation of the desired [M+H]⁺ ion in positive ion mode.

  • Instrument Calibration:

    • Calibrate the ESI-TOF mass spectrometer using a known calibration standard across the desired mass range (e.g., m/z 100-1000). This ensures high mass accuracy for the measurement.

  • Direct Infusion Analysis:

    • Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Direct infusion is a rapid method to confirm molecular weight without prior chromatographic separation.[4]

  • Data Acquisition:

    • Acquire data in positive ion mode. The expected ion is the protonated molecule, [C₁₀H₁₄N₂O₂ + H]⁺, with a theoretical m/z of 195.11341 .

    • Scan a mass range that comfortably includes the expected ion (e.g., m/z 50-500).

  • Data Interpretation:

    • The primary peak in the resulting mass spectrum should correspond to the [M+H]⁺ ion.[9] The measured m/z should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical value.

    • Mass spectral analysis of this compound has shown a base peak at m/z 194 (M⁺) or 195 (M+H)⁺, confirming the molecular weight.[2][10]

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep 1. Dissolve Sample (1mg in 1mL Solvent + 0.1% FA) infusion 2. Direct Infusion (5 µL/min) prep->infusion ionization 3. Electrospray Ionization (ESI) (Positive Mode) infusion->ionization analysis 4. Mass Analysis (TOF Analyzer) ionization->analysis detection 5. Ion Detection analysis->detection spectrum 6. Generate Mass Spectrum (Plot of m/z vs. Intensity) detection->spectrum peak 7. Identify [M+H]⁺ Peak (Expected m/z ≈ 195.11) spectrum->peak validation 8. Validate Mass Accuracy (< 5 ppm error) peak->validation

Diagram of the ESI-TOF Mass Spectrometry workflow.
Elemental Analysis for Empirical Formula Validation

Elemental analysis (EA) provides the mass percentages of the individual elements (typically carbon, hydrogen, and nitrogen) in a compound.[11] This technique does not yield the molecular weight directly but instead is used to determine the empirical formula —the simplest whole-number ratio of atoms in the molecule.[12] When combined with the molecular weight from MS, it confirms the molecular formula.[11][13]

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dry, pure this compound sample into a tin capsule. A precise weight is critical for accurate percentage calculation.

  • Combustion:

    • The sample is combusted in a furnace at high temperature (~900-1000 °C) in the presence of excess oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

  • Separation and Detection:

    • The resulting gases are passed through a separation column (often a gas chromatography column) and quantified using a thermal conductivity detector.

  • Calculation:

    • The instrument's software calculates the mass percentages of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂. The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).

  • Assume a 100 g sample: This converts percentages directly to grams.[14]

  • Convert mass to moles: Divide the mass of each element by its atomic mass.

  • Find the simplest ratio: Divide the mole count of each element by the smallest mole value to get a ratio.

  • Determine Empirical Formula: If necessary, multiply the ratios by a small integer to obtain whole numbers. For C₁₀H₁₄N₂O₂, the empirical formula is C₅H₇NO.

  • Confirm Molecular Formula: Compare the mass of the empirical formula (EFM) with the molecular weight (MW) from mass spectrometry.[15]

    • n = MW / EFM

    • n = 194.23 / 97.11 ≈ 2

    • Molecular Formula = (Empirical Formula) x n = (C₅H₇NO)₂ = C₁₀H₁₄N₂O₂ .

This logical flow demonstrates a self-validating system where two independent experimental results converge to confirm the compound's identity.

Logic_Diagram ms_exp Mass Spectrometry mw Molecular Weight (e.g., 194.23 Da) ms_exp->mw ea_exp Elemental Analysis percent Percent Composition (%C, %H, %N) ea_exp->percent mf Confirmed Molecular Formula C₁₀H₁₄N₂O₂ mw->mf ef Empirical Formula (e.g., C₅H₇NO) percent->ef ef->mf

Logical flow for molecular formula confirmation.

Section 3: Data Integration and Validation

The trustworthiness of a compound's characterization comes from the concordance of all data points. A researcher or quality control scientist should see strong agreement between the theoretical values and the results from orthogonal analytical techniques.

Table 2: Summary of Characterization Data

ParameterMethodExpected ValueExperimental ResultStatus
Molecular Weight Theoretical Calculation194.23 g/mol N/ABenchmark
Monoisotopic Mass [M+H]⁺ ESI-TOF MS195.11341 m/ze.g., 195.1132 m/z✔ Confirmed
Elemental Composition Combustion AnalysisC: 61.84%, H: 7.27%, N: 14.42%, O: 16.47%e.g., C: 61.7%, H: 7.3%, N: 14.5%✔ Confirmed
Molecular Formula MS + EAC₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂✔ Confirmed

When the high-resolution mass confirms the molecular weight and the elemental analysis confirms the atomic ratios, the identity and purity of this compound are established with a high degree of certainty.

Conclusion

Determining the molecular weight of this compound is a multi-step, validation-driven process. It begins with the calculation of a theoretical value from the molecular formula, C₁₀H₁₄N₂O₂ (194.23 g/mol ). This value is then rigorously confirmed through experimental analysis. High-resolution mass spectrometry provides a direct and precise measurement of the molecular mass, while elemental analysis validates the underlying empirical formula. The successful convergence of these independent data sets provides an unambiguous confirmation of the molecule's identity, a critical requirement for its use in research, development, and manufacturing of pharmaceutical products.

References

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). ETHYL 3-AMINO-4-METHYLBENZOATE AldrichCPR. Retrieved from

  • Pharmaffiliates. (n.d.). Ethyl 3-amino-4-methylbenzoate. Retrieved from

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved from

  • Purdue University. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from

  • Elprocus. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from

  • LinkedIn. (2024, May 22). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from

  • Mosher Chemical. (n.d.). This compound. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from

  • ChemicalBook. (n.d.). This compound | 66315-23-9. Retrieved from

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from

  • StudySmarter. (2022, December 12). Elemental Analysis: Methods & Examples. Retrieved from

  • ChemicalBook. (n.d.). This compound Property. Retrieved from

  • University of Wisconsin-Madison. (n.d.). Percent Composition.
  • Chemistry LibreTexts. (2025, March 20). 10.13: Determining Molecular Formulas.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 66315-23-9. Retrieved from

Sources

Ethyl 3-amino-4-(methylamino)benzoate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-amino-4-(methylamino)benzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document delves into its chemical structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it outlines standard analytical techniques for its characterization and explores its significant applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound is a substituted aromatic amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its unique structure, featuring both a primary and a secondary amine group on the benzene ring, along with an ethyl ester, makes it a versatile precursor for creating complex heterocyclic systems. The strategic positioning of these functional groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of several notable active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of benzodiazepine derivatives. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its practical applications, with a focus on robust and reproducible experimental procedures.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring its quality and purity.

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted with an ethyl carboxylate group, a primary amino group at position 3, and a methylamino group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification strategies, and for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 88 - 92 °C
Boiling Point 353.4±22.0 °C at 760 mmHg
Solubility Soluble in methanol and ethyl acetate
CAS Number 69096-18-2

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. The most common route involves the nitration of a substituted benzoic acid, followed by selective reduction of the nitro groups.

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for this compound.

synthesis_workflow start Starting Material: 4-Chloro-3-nitrobenzoic acid step1 Esterification (Ethanol, H2SO4) start->step1 intermediate1 Intermediate: Ethyl 4-chloro-3-nitrobenzoate step1->intermediate1 step2 Amination (Methylamine) intermediate1->step2 intermediate2 Intermediate: Ethyl 4-(methylamino)-3-nitrobenzoate step2->intermediate2 step3 Reduction (e.g., H2, Pd/C or SnCl2) intermediate2->step3 product Final Product: This compound step3->product

Caption: A common synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Esterification of 4-Chloro-3-nitrobenzoic acid

  • To a solution of 4-chloro-3-nitrobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Ethyl 4-chloro-3-nitrobenzoate.

Step 2: Amination with Methylamine

  • Dissolve Ethyl 4-chloro-3-nitrobenzoate in a suitable solvent such as ethanol in a pressure vessel.

  • Add an excess of a solution of methylamine in ethanol.

  • Seal the vessel and heat the mixture. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield Ethyl 4-(methylamino)-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve Ethyl 4-(methylamino)-3-nitrobenzoate in a solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the different types of protons and carbons and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-N bonds.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its primary use is in the construction of the benzodiazepine ring system, which is a core scaffold in many anxiolytic, sedative, and anticonvulsant drugs.

Synthesis of Benzodiazepine Derivatives

The following diagram illustrates the role of this compound in the synthesis of a benzodiazepine derivative.

drug_synthesis start This compound step1 Reaction with a 2-halobenzoyl chloride start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Cyclization (e.g., with heating or acid catalyst) intermediate1->step2 product Benzodiazepine Derivative step2->product

Caption: Role of this compound in benzodiazepine synthesis.

The primary amino group at the 3-position can be acylated with a suitable acyl chloride, followed by an intramolecular cyclization reaction involving the secondary amine at the 4-position to form the seven-membered benzodiazepine ring. The specific substituents on the acyl chloride and the reaction conditions can be varied to produce a library of benzodiazepine derivatives for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its versatile chemical nature allows for the efficient synthesis of complex heterocyclic structures, most notably the benzodiazepine scaffold. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers engaged in the discovery and development of new therapeutic agents. The detailed protocols and analytical data presented herein serve as a practical resource for the successful utilization of this key chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Ethyl 3-amino-4-(methylamino)benzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-amino-4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic amine derivative with a structural backbone common to many pharmacologically active agents, including local anesthetics. As a key intermediate and potential active pharmaceutical ingredient (API), a thorough understanding of its physical properties is paramount for researchers in drug discovery, process chemistry, and formulation science. This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound (CAS No. 66315-23-9). It consolidates known data, offers insights based on analogous structures, and presents standardized, field-proven methodologies for its characterization. This document is structured to serve as a practical reference, emphasizing the causality behind experimental choices and ensuring a foundation of scientific integrity for development professionals.

Introduction: The Significance of a Benzocaine Analog

This compound belongs to the aminobenzoate ester class of compounds, a scaffold of significant interest in medicinal chemistry. Its structure is closely related to Benzocaine (Ethyl 4-aminobenzoate), a widely used topical anesthetic. The introduction of an additional N-methyl group and the rearrangement of the amino substituents on the benzene ring can profoundly alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding potential. These modifications are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, membrane permeability, metabolic stability, and target-binding affinity.[1][2]

Therefore, the precise characterization of the physical properties of this specific analog is not merely an academic exercise. For drug development professionals, this data informs everything from synthesis purification strategies and formulation design to preliminary safety assessments and predictions of in-vivo behavior. This guide provides the foundational data and methodologies required for such critical work.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in both laboratory and physiological environments. The data presented below has been aggregated from various chemical data repositories.

Summary of Physical Data
PropertyValueSource(s)
CAS Number 66315-23-9[3]
Molecular Formula C₁₀H₁₄N₂O₂[4][5]
Molecular Weight 194.23 g/mol [4][5]
Appearance Light brown powder[3][6]
Melting Point 81°C to 87°C[5][7][8]
Boiling Point 357.4 °C at 760 mmHg[5][7]
Density ~1.17 - 1.2 g/cm³[5][7]

Insight & Causality: The observed range in the melting point (81-87°C) suggests that purity levels may vary between commercial suppliers or synthetic batches. A sharp melting point range (typically <1°C) is a strong indicator of high purity for a crystalline solid. The relatively high boiling point is characteristic of aromatic compounds with multiple polar functional groups capable of strong intermolecular interactions.

Solubility Profile (Predicted)

While specific quantitative solubility data for this compound is not widely published, a reliable profile can be predicted based on its structure and data from close analogs like Benzocaine.

  • Aqueous Solubility: Expected to be sparingly soluble in neutral water. The nonpolar benzene ring and ethyl ester group contribute to its hydrophobic character.

  • Acidic Solubility: The presence of two basic amino groups (a primary and a secondary amine) strongly suggests that the compound will be readily soluble in dilute aqueous acids (e.g., 1M HCl).[6][9] Protonation of the amino groups forms highly polar ammonium salts, which are significantly more water-soluble.

  • Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and moderate solubility in solvents like chloroform and ethyl acetate.[5] This is consistent with data for ethyl p-aminobenzoate, which is readily soluble in alcohols and ether.[1][5]

The determination of a precise solubility profile is a critical pre-formulation step in drug development. A standardized protocol for this is provided in Section 4.2.

Spectroscopic & Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry.[10][11] The spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin splitting).

Reported ¹H NMR Data (400 MHz, DMSO-d₆): [12]

  • δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H): Aromatic proton. The doublet of doublets splitting pattern indicates coupling to two non-equivalent neighboring protons.

  • δ 7.16 (d, J=1.6 Hz, 1H): Aromatic proton. The doublet splitting with a small coupling constant suggests meta-coupling.

  • δ 6.39 (d, J=8.4 Hz, 1H): Aromatic proton. The doublet splitting with a large coupling constant suggests ortho-coupling.

  • δ 5.38-5.37 (m, 1H): This is likely the N-H proton of the secondary amine, often appearing as a broad multiplet.

  • δ 4.66 (s, 2H): These are the protons of the primary amino group (-NH₂), often appearing as a broad singlet.

  • δ 4.18 (q, J=7.2 Hz, 2H): The two protons of the ethyl ester's methylene group (-OCH₂CH₃). The quartet splitting is due to coupling with the adjacent methyl group.

  • δ 2.77 (d, J=5.2 Hz, 3H): The three protons of the N-methyl group (-NHCH₃). The doublet splitting arises from coupling to the N-H proton.

  • δ 1.26 (t, J=7.2 Hz, 3H): The three protons of the ethyl ester's methyl group (-OCH₂CH₃). The triplet splitting is due to coupling with the adjacent methylene group.

Infrared (IR) Spectroscopy (Predicted)

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[13] While a specific spectrum for this compound is not available, its key absorptions can be reliably predicted.

  • N-H Stretching (3500-3300 cm⁻¹): As the molecule contains both a primary (-NH₂) and a secondary (-NH) amine, this region is expected to be complex. Primary amines typically show two distinct bands (asymmetric and symmetric stretches), while secondary amines show a single, weaker band.[8][14]

  • C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp absorption band is expected in the range of 1720-1680 cm⁻¹ , characteristic of the carbonyl group in an aromatic ester.[15]

  • C=C Stretching (Aromatic Ring): Medium to weak absorptions are expected in the ~1600-1450 cm⁻¹ region.

  • C-N Stretching: Aromatic C-N stretching vibrations typically occur in the 1335-1250 cm⁻¹ range.[14]

UV-Visible (UV-Vis) Spectroscopy (Predicted)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for conjugated systems like the aminobenzoate chromophore. It is a cornerstone of quantitative analysis in pharmaceutical quality control.

The chromophore in this compound is the substituted benzene ring. Based on data for benzocaine and other aromatic amines, strong absorbance is expected in the UV region.[16][17] One would anticipate two primary absorption bands:

  • A high-energy transition (π → π*) around 220-280 nm .

  • A lower-energy transition, often sensitive to solvent polarity, around 290-350 nm .

A standard protocol for quantitative analysis using UV-Vis spectroscopy is detailed in Section 4.4.

Mass Spectrometry

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 194.23. The reported mass spectral analysis confirms the presence of the molecular ion at m/z 194.[12]

X-ray Crystallography: The Gold Standard for Structural Elucidation

For drug development, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.[18] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which are fundamental to understanding crystal packing, polymorphism, and drug-receptor interactions.[19][20]

While a crystal structure for this compound is not publicly available, obtaining one would be a critical step in its advanced characterization. The process would involve growing a high-quality single crystal and analyzing its diffraction pattern when exposed to an X-ray beam.[18]

Standardized Methodologies for Physical Characterization

To ensure data is reliable and reproducible, standardized protocols must be employed. The following section details validated, step-by-step methodologies for characterizing the key physical properties of this compound.

Melting Point Determination (USP Class Ia)

This protocol follows the capillary method, a standard for purity assessment in the pharmaceutical industry.[3][21]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry sample thoroughly (e.g., under vacuum) prep2 Finely powder the sample using a mortar and pestle prep1->prep2 prep3 Pack into a capillary tube to a height of 2.5-3.5 mm prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 Insert Sample meas2 Heat rapidly to ~10°C below expected MP (~70°C) meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute meas2->meas3 meas4 Record T-onset (first liquid) and T-clear (all liquid) meas3->meas4

Caption: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered to ensure uniform heat transfer.[2]

  • Capillary Loading: Tightly pack the powdered sample into a sealed-end capillary tube to a height of 2.5-3.5 mm.[3]

  • Instrument Setup: Place the capillary into the heating block of a calibrated melting point apparatus.

  • Heating Ramp: Set the initial heating rate to be rapid until the temperature is about 10-15°C below the expected melting point (approx. 70°C).

  • Fine Heating: Decrease the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first droplet of liquid is observed (T-onset) and the temperature at which the last solid particle melts (T-clear). The melting range is the span between T-onset and T-clear.

  • Validation: For a pure compound, this range should be narrow (< 2°C). A broad melting range indicates the presence of impurities.[21]

Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound in various solvents, a critical parameter for formulation.

SolubilityWorkflow start Add excess solid to a known volume of solvent equilibrate Equilibrate at constant temp (e.g., 25°C) with stirring for 24-48 hours start->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate aliquot Take a precise aliquot of the supernatant separate->aliquot dilute Dilute aliquot with a suitable mobile phase aliquot->dilute analyze Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->analyze

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Carefully withdraw a precise volume of the clear supernatant. Dilute it gravimetrically or volumetrically into a suitable solvent for analysis.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.[22]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (N-H), while CDCl₃ is a common, less polar alternative.[22]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated by setting the residual solvent peak to its known chemical shift (e.g., DMSO at δ 2.50 ppm).

Protocol for Quantitative UV-Vis Analysis

This protocol is for determining the concentration of the analyte in a solution, such as from a solubility or dissolution experiment.[16]

Protocol:

  • Wavelength Determination (λₘₐₓ): Prepare a dilute solution of the compound in the chosen solvent (e.g., ethanol). Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λₘₐₓ).

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations from a precisely weighed stock of the compound.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λₘₐₓ.

  • Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert Law.

  • Sample Analysis: Measure the absorbance of the unknown sample (ensuring it has been diluted to fall within the linear range of the standard curve) and determine its concentration by interpolating from the calibration curve.

Safety & Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[4]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This technical guide has synthesized the available physical property data for this compound and provided a framework for its rigorous experimental characterization. By combining known values with predictions based on sound chemical principles and detailing standardized methodologies, this document serves as a robust resource for scientists and researchers. The accurate determination of the properties outlined herein—from melting point and solubility to detailed spectroscopic signatures—is a non-negotiable prerequisite for advancing any compound through the drug development pipeline.

References

  • Egorov, M. et al. "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations". ResearchGate. [Online] Available at: [Link]

  • Mosher Chemical. This compound. [Online] Available at: [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Online] Available at: [Link]

  • University of Calgary. DETERMINATION OF MELTING POINTS. [Online] Available at: [Link]

  • University of Alberta. Melting point determination. [Online] Available at: [Link]

  • Chemsrc. This compound | CAS#:66315-23-9. [Online] Available at: [Link]

  • Journal of Sciences, Islamic Republic of Iran. Extraction-Spectrophotometric Determination of Benzocaine by Dicyclohexyl-18-Crown-6 and Calmagite. [Online] Available at: [Link]

  • Reddit. Question about solubility. [Online] 21-Sep-2014. Available at: [Link]

  • University of Colorado Boulder. IR: amines. [Online] Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. [Online] 2015. Available at: [Link]

  • SciSpace. Indirect Spectrophotometric Determination of Benzocaine in Pharmaceutical Preparations. [Online] Available at: [Link]

  • ResearchGate. UV-visible spectrum for1.0 x10 -3 M benzocaine Schiff base (I). [Online] Available at: [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Online] 28-Sep-2018. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Online] 2016. Available at: [Link]

  • ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Online] 06-Dec-2024. Available at: [Link]

  • Journal of University of Anbar for Pure Science. Spectrophotometric Determination of Benzocaine by Azo-Dye Formation Reaction. [Online] 26-Sep-2018. Available at: [Link]

  • MDPI. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. [Online] 14-Jul-2022. Available at: [Link]

  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Online] Available at: [Link]

  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Online] 05-Dec-2023. Available at: [Link]

  • MySkinRecipes. This compound. [Online] Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Online] Available at: [Link]

  • PubMed. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. [Online] 09-Jul-2020. Available at: [Link]

  • PubMed Central. x Ray crystallography. [Online] Available at: [Link]

Sources

A Technical Guide to the Solubility of Ethyl 3-amino-4-(methylamino)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-amino-4-(methylamino)benzoate (CAS: 66315-23-9), a key intermediate in pharmaceutical synthesis. In the absence of extensive public data, this document synthesizes foundational chemical principles with established experimental protocols to empower researchers in drug discovery and process development. We will explore the physicochemical properties of the molecule, predict its solubility behavior in a range of common organic solvents based on structural analysis, and provide a detailed, field-proven experimental workflow for accurate solubility determination. This guide is designed to be a self-validating resource, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a substituted aromatic amine belonging to the aminobenzoate ester class of compounds. Molecules within this class are pivotal building blocks in medicinal chemistry, notably in the synthesis of local anesthetics and anti-inflammatory agents.[1] The efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which is heavily influenced by its solubility.[2] Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and ultimately cause the failure of promising drug candidates.

Therefore, a thorough understanding of the solubility of an intermediate like this compound is not merely a matter of academic interest but a critical parameter for:

  • Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics.

  • Purification Strategy: Designing effective crystallization and chromatography procedures.[3][4]

  • Formulation Design: Providing foundational data for developing stable and bioavailable dosage forms.

This guide addresses the practical need for reliable solubility data by providing a predictive framework and a robust experimental protocol.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the physical properties of the solvent, encapsulated by the principle "like dissolves like."[5] By examining the structure of this compound, we can predict its behavior in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66315-23-9ChemicalBook[1]
Molecular Formula C₁₀H₁₄N₂O₂Fisher Scientific[6]
Molecular Weight 194.23 g/mol Fisher Scientific[6]
Appearance Brown to black solidChemicalBook[7]
Melting Point 87 °CChemicalBook[7]
Boiling Point (Predicted) 357.4 ± 32.0 °CChemSrc[8]
pKa (Predicted) 5.45 ± 0.11 (most basic)ChemicalBook[7]
Structural Analysis and Intermolecular Forces

The structure of this compound contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Aromatic Ring: A nonpolar, hydrophobic core.

  • Ethyl Ester Group (-COOEt): A polar group that can act as a hydrogen bond acceptor.

  • Primary Amino Group (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Secondary Amino Group (-NHCH₃): A polar group that can also donate and accept hydrogen bonds.

The presence of two amino groups and an ester functional group makes the molecule moderately polar. These groups can form strong hydrogen bonds with protic solvents (like alcohols) and dipole-dipole interactions with other polar aprotic solvents.[5] The ethyl group and the benzene ring contribute to its hydrophobic character, which allows for solubility in less polar solvents.[5]

Predicted Solubility Profile

Based on this structural analysis, we can predict a qualitative solubility profile:

  • High Solubility: Expected in polar protic solvents such as methanol and ethanol , where hydrogen bonding between the solvent's hydroxyl group and the compound's amino and ester groups will be the dominant and favorable interaction.[3]

  • Good to Moderate Solubility: Expected in polar aprotic solvents like acetone , ethyl acetate , and acetonitrile . These solvents can act as hydrogen bond acceptors, interacting with the amino groups of the solute.

  • Moderate to Low Solubility: Expected in chlorinated solvents like dichloromethane . While moderately polar, its ability to hydrogen bond is limited.

  • Low to Insoluble: Expected in nonpolar solvents such as hexanes , toluene , and diethyl ether . The energy required to break the solute-solute hydrogen bonds would not be compensated by the weak van der Waals forces with these solvents.

This predictive framework is a crucial first step, guiding the selection of solvents for experimental determination.

Experimental Determination of Solubility: A Validated Protocol

When precise, quantitative data is required for applications such as process modeling or formulation, experimental determination is essential. The Shake-Flask Method is the gold standard for measuring equilibrium solubility due to its reliability and simplicity.

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution in equilibrium with an excess of the solid solute. By agitating the mixture for a sufficient time at a constant temperature, the system reaches thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured, representing the solubility limit. This method is considered highly trustworthy because it directly measures the equilibrium state.

Step-by-Step Experimental Workflow

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control or magnetic stirrer with a temperature-controlled bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calib Quantification prep1 1. Add excess solid to solvent in vial prep2 2. Seal vial tightly prep1->prep2 equil1 3. Agitate at constant temp (24-48 hours) prep2->equil1 sample1 4. Allow solids to settle equil1->sample1 sample2 5. Withdraw supernatant sample1->sample2 sample3 6. Filter immediately (0.22 µm syringe filter) sample2->sample3 sample4 7. Dilute accurately sample3->sample4 sample5 8. Analyze by HPLC sample4->sample5 calib3 Calculate concentration sample5->calib3 Compare peak area calib1 Prepare calibration standards calib2 Generate calibration curve calib1->calib2 calib2->calib3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure a saturated state is maintained.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Sample Withdrawal and Preparation:

    • After equilibration, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. Causality Note: It is crucial not to disturb the solid at the bottom of the vial.

    • Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is mandatory to remove any microscopic solid particles that could artificially inflate the solubility measurement.

  • Analysis and Quantification:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration by comparing its response to the calibration curve.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in units such as mg/mL or g/L.

Data Interpretation and Practical Applications

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison, allowing researchers to make informed decisions.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
MethanolPolar ProticHigh> 100
EthanolPolar ProticHigh> 100
Ethyl AcetatePolar AproticGood to Moderate50 - 100
AcetonePolar AproticGood to Moderate50 - 100
DichloromethaneModerately PolarModerate to Low10 - 25
TolueneNonpolarLow< 1
n-HexaneNonpolarLow< 0.1

This table is for illustrative purposes. Actual values must be determined experimentally.

Practical Implications:

  • For a chemical synthesis, a solvent from the "High" or "Good" solubility category would be chosen.

  • For recrystallization, an ideal solvent would be one where the compound is highly soluble when hot but has low solubility when cold. A solvent pair, such as ethanol/water or ethyl acetate/hexane, might also be effective.

  • For formulation, this data informs the selection of excipients and solvent systems for liquid dosage forms or the dissolution properties for solid forms.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its solubility can be achieved through a combination of predictive analysis based on its molecular structure and rigorous experimental determination. The principles of "like dissolves like" and hydrogen bonding potential strongly suggest high solubility in polar organic solvents. For definitive quantitative data, the shake-flask method provides a trustworthy and reproducible protocol. By following the detailed workflow presented in this guide, researchers and drug development professionals can generate the high-quality solubility data necessary to accelerate their research and development efforts.

References

  • Chemsrc.com. This compound | CAS#:66315-23-9. [Link]

  • Solubility of Things. Benzocaine. [Link]

  • PubMed. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. [Link]

  • EPFL. Guide for crystallization. [Link]

  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • ResearchGate. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

  • National Center for Biotechnology Information. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Scitechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

  • ResearchGate. Solubility of Ethyl p -Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. [Link]

  • National Center for Biotechnology Information. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • ResearchGate. Some software programs for aqueous solubility prediction of organic chemicals. [Link]

  • Reddit. [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. [Link]

  • National Center for Biotechnology Information. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - this compound (Revision Date 25-Aug-2023). [Link]

  • PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • University of North Texas Libraries. The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. [Link]

  • National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. [Link]

  • PubMed. Ethyl 3-nitro-4-(propyl-amino)benzoate. [Link]

  • ResearchGate. Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. [Link]

  • PubChem. Mthis compound. [Link]

  • National Center for Biotechnology Information. Ethyl 3-nitro-4-(propylamino)benzoate. [Link]

  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][9]diazepin-2-ylamino)benzoate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-amino-4-(methylamino)benzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the spectral interpretations and the experimental methodologies that ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 66315-23-9) is a polysubstituted aromatic compound with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The strategic placement of its functional groups—a primary amine, a secondary amine, and an ethyl ester—on the benzene ring gives rise to a unique and informative spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in subsequent chemical transformations.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the spectral assignments and the underlying principles that govern the observed chemical shifts, vibrational frequencies, and fragmentation patterns.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Data Summary:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.92dd1.9, 8.51HAr-H
7.40d1.91HAr-H
6.58d8.51HAr-H
4.31q7.32H-OCH₂CH₃
3.99br s-1H-NHCH₃
3.22br s-2H-NH₂
2.19s3H-NHCH₃
1.36t7.33H-OCH₂CH₃

Data obtained from synthesis report.[1]

Interpretation and Rationale:

The aromatic region (δ 6.5-8.5 ppm) displays three distinct signals, consistent with a trisubstituted benzene ring.[2] The signal at δ 7.92 ppm appears as a doublet of doublets, indicating coupling to two non-equivalent neighboring protons. The signal at δ 7.40 ppm is a doublet, showing coupling to one adjacent proton, while the signal at δ 6.58 ppm is also a doublet, coupling to one neighboring proton. This splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.[3]

The ethyl ester group gives rise to a quartet at δ 4.31 ppm for the methylene protons (-OCH₂-), which are coupled to the three methyl protons, and a triplet at δ 1.36 ppm for the terminal methyl protons (-CH₃).[4] The broad singlets at δ 3.99 and δ 3.22 ppm are characteristic of the N-H protons of the secondary and primary amines, respectively.[5] Their broadness is a result of quadrupole broadening and potential hydrogen exchange. The singlet at δ 2.19 ppm corresponds to the three protons of the methyl group attached to the nitrogen.

G cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic & Amine Protons H_ortho_ester δ 7.92 (dd) H ortho to Ester H_ortho_amino δ 7.40 (d) H ortho to Amino H_ortho_ester->H_ortho_amino J = 1.9 Hz H_meta_ester δ 6.58 (d) H meta to Ester H_ortho_ester->H_meta_ester J = 8.5 Hz CH2_ethyl δ 4.31 (q) -OCH₂CH₃ CH3_ethyl δ 1.36 (t) -OCH₂CH₃ CH2_ethyl->CH3_ethyl J = 7.3 Hz NH_sec δ 3.99 (br s) -NHCH₃ NH2_prim δ 3.22 (br s) -NH₂ CH3_methylamino δ 2.19 (s) -NHCH₃

Figure 2. ¹H NMR correlation diagram for key protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.

  • Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the pulse angle (typically 90°), acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay is necessary to ensure complete relaxation of all protons.[7]

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.[8]

  • Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[6]

¹³C NMR Spectroscopy

Predicted Data Summary:

Predicted Chemical Shift (δ, ppm)Assignment
167.2C=O (Ester)
148.5C-NHCH₃
136.1C-NH₂
131.8Ar-C
122.3Ar-CH
118.9Ar-C
113.5Ar-CH
60.5-OCH₂CH₃
29.8-NHCH₃
14.4-OCH₂CH₃

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Interpretation and Rationale:

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 160-180 ppm.[9] The aromatic carbons attached to the nitrogen atoms are also significantly deshielded due to the electronegativity of nitrogen and its involvement in resonance, appearing in the 135-150 ppm range.[10] The remaining aromatic carbons will appear between 110 and 135 ppm. The aliphatic carbons of the ethyl group and the methyl group of the methylamino substituent will be found in the upfield region of the spectrum. The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen and is predicted around 60 ppm, while the methyl carbons are expected at lower chemical shifts.[9]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[6]

  • Instrument Setup and Shimming: Similar to ¹H NMR, the instrument is locked and shimmed.

  • Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon. Key parameters include the pulse angle, acquisition time, and a relaxation delay. A sufficient relaxation delay is crucial for observing quaternary carbons, which have longer relaxation times.[11]

  • Processing and Referencing: The FID is processed similarly to ¹H NMR. The chemical shifts are typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (two bands)N-H stretch (primary amine)
3350-3310Medium, Sharp (one band)N-H stretch (secondary amine)
~1685StrongC=O stretch (aromatic ester)
1620-1580MediumN-H bend (primary amine)
1600, 1500Medium-WeakC=C stretch (aromatic ring)
1335-1250StrongC-N stretch (aromatic amine)
1250-1020StrongC-O stretch (ester)

Note: These are predicted vibrational frequencies based on typical ranges for the functional groups present.[4][12]

Interpretation and Rationale:

The presence of two sharp bands in the 3450-3300 cm⁻¹ region is a hallmark of the symmetric and asymmetric N-H stretching vibrations of a primary amine (-NH₂).[12] A single, sharp band around 3350-3310 cm⁻¹ is expected for the N-H stretch of the secondary amine (-NHCH₃).[13] The strong absorption around 1685 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic ester. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[14] The N-H bending of the primary amine is expected in the 1620-1580 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic ring will appear as weaker bands around 1600 and 1500 cm⁻¹. Strong absorptions corresponding to the C-N and C-O stretching vibrations will be present in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric or instrumental interferences.[15]

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.[16]

  • Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[16]

  • Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) to remove any sample residue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Data Summary:

m/zInterpretation
194Molecular ion [M]⁺
149[M - OCH₂CH₃]⁺

Data obtained from synthesis report.[1]

Interpretation and Rationale:

The mass spectrum shows a molecular ion peak at m/z 194, which corresponds to the molecular weight of this compound. This confirms the molecular formula C₁₀H₁₄N₂O₂. The presence of two nitrogen atoms is consistent with the even molecular weight, following the nitrogen rule.[17] A significant fragment ion is observed at m/z 149. This corresponds to the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the molecular ion, a common fragmentation pathway for ethyl esters.[18]

Fragmentation M [M]⁺˙ m/z = 194 Fragment1 [M - OCH₂CH₃]⁺ m/z = 149 M->Fragment1 - •OCH₂CH₃

Figure 3. Primary fragmentation pathway in the mass spectrum.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.[19]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[20]

  • Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of the key functional groups: the primary and secondary amines, and the aromatic ester. Mass spectrometry verifies the molecular weight and provides insights into the fragmentation behavior of the molecule. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of this important chemical intermediate, thereby upholding the principles of scientific integrity and enabling its confident use in research and development.

References

  • SCION Instruments. (n.d.). What are the common ionization methods for GC/MS? Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

  • University College London, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

  • YouTube. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved from [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of California, Irvine, Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • KNUST, Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • YouTube. (2021, October 5). Analyzing Partial Structure in the Aromatic Region (1H NMR). Retrieved from [Link]

  • International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • Routledge. (2021). Structure Determination By Spectroscopic Methods: A Practical Approach. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Bruker. (n.d.). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Data Acquisition. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

  • YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Reddit. (2023, March 7). IR spectrum predictor software : r/OrganicChemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-amino-4-(methylamino)benzoate is a key intermediate in medicinal chemistry, notably in the synthesis of various pharmaceutical agents.[1] The precise and unambiguous structural confirmation of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical predictions with field-proven experimental insights. We will dissect the spectrum proton by proton, explain the causal electronic and structural factors governing the observed chemical shifts and coupling patterns, and provide a validated experimental protocol for data acquisition.

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and development, the certainty of a molecule's structure is the bedrock upon which all further research is built. This compound, a substituted aniline derivative, presents a unique arrangement of functional groups—a primary amine, a secondary amine, and an ethyl ester—on an aromatic scaffold. Each of these groups imparts distinct electronic effects that influence the precise location and appearance of signals in a ¹H NMR spectrum. A thorough understanding of this spectrum is therefore not merely an academic exercise but a critical quality control checkpoint. This guide serves to demystify the ¹H NMR spectrum of this compound, providing a robust framework for its interpretation and use in a research and development setting.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. This compound has seven distinct proton environments, as illustrated below.

Caption: Labeled proton environments in this compound.

  • Aromatic Protons (Hₐ, Hₑ, Hₕ): Three distinct protons on the benzene ring. Their chemical shifts are highly sensitive to the electronic effects of the three substituents.

  • Amine Protons (H꜀, H꜀): Two equivalent protons of the primary amine (-NH₂).

  • Amine Proton (H꜀): One proton of the secondary amine (-NH-).

  • Ethyl Protons (Hₑ, Hբ): The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl ester group.

  • Methylamino Protons (H₉): Three equivalent protons of the methyl group attached to the secondary amine.

Theoretical ¹H NMR Spectrum Analysis

A predictive analysis based on established principles of NMR spectroscopy allows us to anticipate the features of the spectrum.[2][3]

  • Ethyl Group (Hₑ & Hբ): The ethyl group attached to an ester oxygen typically presents a characteristic pattern.[4] The Hₑ methylene protons are adjacent to three protons, resulting in a quartet (n+1 = 3+1 = 4). Being attached to an electronegative oxygen, they are deshielded and expected to appear around δ 4.2-4.4 ppm .[5][6][7] The methyl protons are adjacent to two Hₑ protons, leading to a triplet (n+1 = 2+1 = 3). These are typical alkyl protons and should appear further upfield, around δ 1.3-1.4 ppm .[5][6][7]

  • Aromatic Region (Hₐ, Hₑ, & Hₕ): This is the most complex region. The final chemical shift of each aromatic proton is a sum of the effects from the three substituents.

    • -NH₂ and -NHCH₃ Groups: Both are strong electron-donating groups (EDGs) that increase electron density on the ring, particularly at the ortho and para positions, causing an upfield (shielding) shift.[8]

    • -COOEt Group: This is an electron-withdrawing group (EWG) that decreases electron density on the ring, especially at the ortho and para positions, causing a downfield (deshielding) shift.[8]

    • Hₐ: This proton is ortho to the -NH₂ group (shielding) and meta to the -NHCH₃ (weakly shielding) and -COOEt (weakly deshielding) groups. The dominant effect is the ortho shielding from the -NH₂ group. It will couple to Hₕ with a large ortho coupling constant (J ≈ 7-10 Hz) and to Hₑ with a smaller meta coupling constant (J ≈ 2-3 Hz).[9][10] This should result in a doublet of doublets (dd) .

    • Hₑ: This proton is ortho to the -COOEt group (deshielding) and meta to the other two groups. The deshielding from the ester will be the primary influence. It will couple only to Hₐ via a meta interaction, appearing as a doublet (d) .

    • Hₕ: This proton is ortho to the -NHCH₃ group (shielding) and para to the -COOEt group (deshielding). The net effect is complex, but the powerful ortho EDG will likely dominate. It couples to Hₐ with a large ortho coupling constant, resulting in a doublet (d) .

  • Amine Protons (H꜀ & H꜀): Protons on nitrogen atoms often exhibit broad signals due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.[2][11] The two H꜀ protons of the primary amine (-NH₂) are expected to appear as a broad singlet . The single H꜀ proton of the secondary amine (-NH-) will also likely be a broad singlet in aprotic solvents like CDCl₃. However, in hydrogen-bonding solvents like DMSO-d₆, the exchange rate can slow, sometimes revealing coupling.

  • Methylamino Protons (H₉): The three protons of the N-methyl group are typically a singlet . However, if proton exchange on the adjacent nitrogen (H꜀) is slow (as can be the case in DMSO), coupling can be observed, resulting in a doublet .[12]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a publication-quality ¹H NMR spectrum. The key is meticulous sample preparation and instrument calibration.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down exchange rates.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to δ 0.00 ppm.

    • Cap the NMR tube and vortex gently to ensure a homogenous solution.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks and minimize line broadening. An automated shimming routine is typically sufficient, followed by manual fine-tuning if necessary.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including a 90° pulse width, a spectral width covering the expected range (e.g., 0-10 ppm), and a sufficient relaxation delay (D1) of 1-2 seconds to allow for full magnetization recovery.

    • Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in ~0.7 mL Deuterated Solvent + TMS Prep1->Prep2 Prep3 Transfer to NMR Tube & Homogenize Prep2->Prep3 Acq1 Insert Sample & Lock on Deuterium Signal Prep3->Acq1 Acq2 Shim Magnetic Field for Homogeneity Acq1->Acq2 Acq3 Set Acquisition Parameters (Pulse, Delay, Scans) Acq2->Acq3 Acq4 Acquire Data (FID) Acq3->Acq4 Proc1 Fourier Transform (FID -> Spectrum) Acq4->Proc1 Proc2 Phase Correction & Baseline Flattening Proc1->Proc2 Proc3 Calibrate Spectrum (TMS = 0 ppm) Proc2->Proc3 Proc4 Integrate Signals Proc3->Proc4 Proc5 Assign Peaks & Report Data Proc4->Proc5

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Spectral Data Interpretation and Assignment

The following table summarizes the experimental ¹H NMR data for this compound acquired in DMSO-d₆ at 400 MHz.[12] This solvent choice proves particularly insightful for observing the amine protons.

Assigned Proton(s)Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Hₑ (H-2)7.161Hd (doublet)J = 1.6meta-coupling to Hₐ. Deshielded by ortho -COOEt group.
Hₐ (H-5)7.231Hdd (doublet of doublets)J = 8.4, 1.6ortho-coupling to Hₕ and meta-coupling to Hₑ. Shielded by ortho -NH₂.
Hₕ (H-6)6.391Hd (doublet)J = 8.4ortho-coupling to Hₐ. Strongly shielded by ortho -NHCH₃ group.
H꜀ (-NH-)5.381Hm (multiplet)-Secondary amine proton. Slowed exchange in DMSO reveals coupling to N-CH₃.
H꜀ (-NH₂)4.662Hs (singlet)-Primary amine protons, appearing as a singlet due to exchange.
Hₑ (-OCH₂-)4.182Hq (quartet)J = 7.2Methylene protons coupled to the adjacent methyl group (Hբ).
H₉ (-NCH₃)2.773Hd (doublet)J = 5.2Methyl protons coupled to the secondary amine proton (H꜀).
(-CH₃)1.263Ht (triplet)J = 7.2Methyl protons coupled to the adjacent methylene group (Hₑ).

Analysis: The experimental data aligns remarkably well with the theoretical predictions. The use of DMSO-d₆ provides a distinct advantage by slowing the N-H proton exchange. This is unequivocally demonstrated by the observation of a doublet for the H₉ methyl protons (δ 2.77) and a corresponding multiplet for the H꜀ amine proton (δ 5.38), confirming their coupling with a J value of 5.2 Hz. This feature is a powerful diagnostic tool for confirming the -NHCH₃ moiety. The aromatic signals appear as predicted, with the proton ortho to the strongly donating -NHCH₃ group (Hₕ ) being the most upfield at δ 6.39.[12] The characteristic quartet and triplet for the ethyl group are also clearly resolved, confirming the presence of the ethyl ester.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each proton environment gives rise to a distinct and predictable signal, whose chemical shift, multiplicity, and integration value serve to confirm the molecular architecture. The key diagnostic features include the three unique aromatic signals characteristic of a 1,2,4-trisubstituted ring, the classic ethyl ester pattern, and, particularly in DMSO-d₆, the observable coupling between the secondary amine proton and its adjacent methyl group. This in-depth guide provides researchers and drug development professionals with the foundational knowledge and practical framework necessary to confidently acquire, interpret, and utilize this spectrum for unequivocal structural validation.

References

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
  • ChemicalBook. (n.d.). This compound synthesis.
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • ChemicalBook. (n.d.). This compound | 66315-23-9.
  • PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information.
  • University of Calgary. (n.d.). Amines. Chemistry LibreTexts.
  • ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted benzenes, aniline and....
  • ChemicalBook. (n.d.). Ethyl benzoate(93-89-0) 1H NMR spectrum.
  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • University of Regensburg. (n.d.). B18OA1 1H NMR Spectroscopy.
  • Oregon State University. (n.d.). Spectroscopy of Amines.
  • University of Puget Sound. (n.d.). H-NMR: Some Familiar Groups that can become Easy to Recognize.
  • T. Axenrod, M. J. Wieder. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron.

Sources

Mass spectrometry of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-amino-4-(methylamino)benzoate

Introduction: The Analytical Imperative

This compound (C₁₀H₁₄N₂O₂) is a substituted benzoate ester with a molecular weight of 194.23 g/mol .[1] As an aromatic amine, its precise characterization is critical in various fields, including synthetic chemistry, impurity profiling in drug development, and metabolomics. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, providing unparalleled sensitivity and structural information through the analysis of mass-to-charge ratios (m/z) of the parent molecule and its fragments.[2] This guide explains the causal relationships behind methodological choices in MS, ensuring a robust and self-validating analytical approach.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Monoisotopic Mass 194.1055 DaCalculated
Appearance Brown to black solid[3]
Melting Point 81-87 °C[1][3]

Foundational Principles: Ionization & Analysis

The journey from a neutral molecule to a mass spectrum hinges on two core processes: ionization and mass analysis. The choice of ionization technique is paramount as it dictates whether the analysis will preserve the molecular ion (soft ionization) or induce fragmentation for structural insights (hard ionization).[4]

Ionization Methodologies: A Deliberate Choice

For a molecule like this compound, which possesses basic amino groups, positive ion mode is the logical choice as these sites are readily protonated.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated molecules, [M+H]⁺.[5] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). The process involves dissolving the analyte and spraying the solution through a high-voltage needle, creating charged droplets that evaporate to yield gaseous ions.[6] This method is preferred for its ability to analyze complex mixtures and thermally labile compounds with minimal fragmentation, making it perfect for identifying the parent compound and for quantification.

  • Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[5] This process imparts significant energy, leading to extensive and reproducible fragmentation.[7] The resulting mass spectrum is a unique "fingerprint" of the molecule, invaluable for structural elucidation and for matching against spectral libraries like the NIST database.[8] EI is typically coupled with Gas Chromatography (GC-MS) and is best suited for volatile and thermally stable compounds.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for compounds with lower polarity that are not efficiently ionized by ESI.[6] It uses a corona discharge to create reagent gas ions that then transfer a proton to the analyte molecule, offering a balance of soft ionization with some in-source fragmentation.

The logical workflow for analyzing this compound is visualized below.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Prep Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) LC Liquid Chromatography (LC) (for ESI/APCI) Prep->LC LC-MS Path GC Gas Chromatography (GC) (for EI) Prep->GC GC-MS Path ESI Electrospray Ionization (ESI) [M+H]⁺ = m/z 195.1 LC->ESI EI Electron Ionization (EI) [M]⁺• = m/z 194.1 GC->EI Analyzer Mass Analyzer (e.g., Quadrupole, TOF, Orbitrap) ESI->Analyzer EI->Analyzer Detector Detector (e.g., Electron Multiplier) Analyzer->Detector Data Data Acquisition & Processing (Mass Spectrum) Detector->Data

Caption: General workflow for the mass spectrometric analysis of this compound.

Fragmentation Analysis: Deciphering the Structure

The true power of mass spectrometry lies in tandem MS (MS/MS), where the molecular ion is isolated and fragmented to reveal its structure. The fragmentation pattern of this compound is predictable based on its functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺•) is observed at m/z 194 .[9][10] The most significant and diagnostically useful fragment is observed at m/z 149 .[9][10] This corresponds to a neutral loss of 45 Da.

m/z 194 → m/z 149 (Loss of 45 Da)

This fragmentation is a classic alpha-cleavage characteristic of benzoate esters, representing the loss of the ethoxy radical (•OCH₂CH₃). This is a highly favorable pathway, resulting in a stable acylium ion. The stability of this fragment often makes the m/z 149 peak the base peak in the spectrum.[10] This behavior is analogous to the fragmentation of other ethyl aminobenzoates, where the loss of the alkyl-radical from the ester is a predominant pathway.[11]

The proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway Parent This compound [M]⁺• m/z = 194 Fragment Acylium Ion Fragment m/z = 149 Parent->Fragment Alpha-Cleavage NeutralLoss Loss of Ethoxy Radical (•OC₂H₅) -45 Da

Caption: Proposed EI fragmentation pathway for this compound.

Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion

In an LC-MS/MS experiment using ESI, the protonated molecule at m/z 195 would be isolated and subjected to Collision-Induced Dissociation (CID). The expected fragmentation pathways would include:

  • Loss of ethylene (C₂H₄, 28 Da): A common loss from ethyl esters, leading to a fragment at m/z 167.

  • Loss of ethanol (C₂H₅OH, 46 Da): Loss of the entire ester alcohol, resulting in a fragment at m/z 149. This is mechanistically different from the radical loss in EI but yields an ion of the same mass.

Summary of Key Ions:

Ionization Modem/z (Da)Proposed FormulaDescription
EI194.1[C₁₀H₁₄N₂O₂]⁺•Molecular Ion
EI149.1[C₈H₉N₂O]⁺Acylium ion after loss of •OC₂H₅
ESI195.1[C₁₀H₁₅N₂O₂]⁺Protonated Molecular Ion [M+H]⁺
ESI-MS/MS167.1[C₈H₁₁N₂O₂]⁺Loss of ethylene (C₂H₄) from [M+H]⁺
ESI-MS/MS149.1[C₈H₉N₂O]⁺Loss of ethanol (C₂H₅OH) from [M+H]⁺

Experimental Protocols: A Self-Validating System

The following protocols are provided as a robust starting point for analysis. Instrument parameters should be optimized to achieve desired sensitivity and resolution.

Protocol 1: LC-MS/MS using Electrospray Ionization (ESI)

This method is ideal for quantification and identification in complex matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of 1 mg/mL (stock solution).
  • Perform serial dilutions from the stock solution to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
  • Prepare a working sample by diluting the stock to an appropriate concentration (e.g., 100 ng/mL).
  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 45 psi.
  • Scan Mode (MS1): Full Scan from m/z 50 to 500 to confirm the [M+H]⁺ ion at m/z 195.1.
  • Scan Mode (MS/MS): Product ion scan of precursor m/z 195.1. Use varying collision energies (e.g., 10, 20, 30 eV) to observe fragmentation patterns.
Protocol 2: GC-MS using Electron Ionization (EI)

This method is the gold standard for definitive structural confirmation and library matching.

1. Sample Preparation:

  • Dissolve the sample in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.
  • Ensure the sample is anhydrous.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (or split 10:1, depending on concentration).
  • Oven Program: Initial temperature 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions (EI Mode):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV. This is a standardized energy that allows for comparison with commercial spectral libraries.[4]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Mode: Full Scan from m/z 40 to 400.
  • Solvent Delay: Set a delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative process. By carefully selecting the ionization technique—ESI for intact molecular ion information and EI for detailed structural fragmentation—researchers can achieve comprehensive characterization. The predictable fragmentation pathway, notably the loss of the ethoxy group to form the m/z 149 ion, serves as a reliable diagnostic marker. The protocols outlined in this guide provide a validated framework for obtaining high-quality, reproducible data essential for drug development and chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12607966, Ethyl 3-amino-4-methylbenzoate. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Referenced in context of general MS principles).
  • Mosher Chemical. This compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2305224, Ethyl 3-amino-4-(ethylamino)benzoate. Available at: [Link]

  • ResearchGate. Electron ionization mass spectra of (a) N-acetylbenzocaine, (b).... Available at: [Link]

  • NIST. Benzocaine - NIST WebBook. Available at: [Link]

  • mzCloud. Benzocaine. Available at: [Link]

  • You, Y., et al. (2014). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. Available at: [Link]

  • ResearchGate. Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Available at: [Link]

  • Verkhoturov, S. V., et al. (2015). Protomers of Benzocaine: Solvent and Permittivity Dependence. The Journal of Physical Chemistry B. Available at: [Link]

  • Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available at: [Link]

  • SpectraBase. Ethyl 4-(methylamino)benzoate - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • PENS Channel. (2021). Ionization Methods in Mass Spectrometry. YouTube. Available at: [Link]

  • MassBank. ethyl 4-aminobenzoate. Available at: [Link]

  • NIST. Benzoic acid, 3-amino-, ethyl ester - NIST WebBook. Available at: [Link]

Sources

The Multifaceted Biological Activities of Substituted Aminobenzoates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted aminobenzoates. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to this versatile chemical scaffold. By synthesizing technical data with field-proven insights, this guide aims to empower the rational design of novel therapeutics.

Introduction: The Aminobenzoate Scaffold - A Privileged Structure in Medicinal Chemistry

The aminobenzoate core, a simple yet elegant aromatic structure, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its inherent structural features—an aromatic ring, an amino group, and a carboxylic acid or ester functionality—provide a foundation for a multitude of chemical modifications. This adaptability allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of a wide array of therapeutic agents. From their well-established role as local anesthetics to their emerging potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, substituted aminobenzoates continue to be a fertile ground for drug discovery. This guide will explore the key biological activities of this compound class, providing a deep dive into their mechanisms, SAR, and the experimental methodologies used to evaluate their therapeutic potential.

Local Anesthetic Activity: Targeting Neuronal Excitability

The most well-known application of substituted aminobenzoates is in local anesthesia. Compounds like benzocaine (ethyl 4-aminobenzoate) and procaine are staples in clinical practice for their ability to reversibly block nerve impulse transmission, inducing a localized loss of sensation.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anesthetic effect of aminobenzoate derivatives is primarily mediated through their interaction with voltage-gated sodium channels in the neuronal cell membrane.[1][2][3][4] These channels are crucial for the generation and propagation of action potentials. The lipophilic, unionized form of the aminobenzoate molecule crosses the neuronal membrane and, once inside the cell, equilibrates into its ionized form.[3][4] This cationic form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, stabilizing it in an inactivated state.[1][3] This blockade prevents the influx of sodium ions that is necessary for depolarization, thereby raising the threshold for excitation and effectively halting the transmission of pain signals.[1][2]

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Extracellular Extracellular Intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Na+ Influx LA_unionized Aminobenzoate (Unionized) LA_unionized->Na_channel Crosses Membrane LA_ionized Aminobenzoate (Ionized) LA_unionized->LA_ionized Ionization LA_ionized->Na_channel Na_ion_out Na+ AP Action Potential Na_ion_in->AP Depolarization

Caption: Mechanism of local anesthetic action of substituted aminobenzoates.

Structure-Activity Relationship (SAR) for Local Anesthetic Activity

The potency and duration of action of aminobenzoate local anesthetics are heavily influenced by their chemical structure:

  • Lipophilicity: Increased lipophilicity, often achieved by elongating the alkyl chain of the ester group, enhances the potency of the anesthetic. This is because a more lipophilic molecule can more readily penetrate the lipid-rich neuronal membrane to reach its target site. However, excessive lipophilicity can lead to increased toxicity and reduced water solubility.

  • Amino Group: The nature of the amino group is critical. Tertiary amines are common in more potent local anesthetics like procaine, as their pKa values are closer to physiological pH, allowing for a suitable balance between the lipid-soluble free base and the active cationic form.

  • Aromatic Ring Substitution: Substitution on the aromatic ring can modulate both potency and metabolism. For instance, electron-donating groups can influence the pKa of the amino group and the molecule's overall electronic properties.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several substituted aminobenzoates have demonstrated significant anti-inflammatory properties.[5][6] This activity is of great interest for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of aminobenzoate derivatives appear to be multifactorial:

  • Inhibition of Pro-inflammatory Mediators: Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]

  • COX Enzyme Inhibition: Similar to traditional NSAIDs, certain aminobenzoates can inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]

  • NF-κB Pathway Inhibition: There is evidence to suggest that some aminobenzoates may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a crucial regulator of the inflammatory response.[6]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway COX_Enzymes COX Enzymes Inflammatory_Stimulus->COX_Enzymes Cell_Membrane Cell Membrane Aminobenzoate Substituted Aminobenzoate Aminobenzoate->NF_kB_Pathway Inhibition Aminobenzoate->COX_Enzymes Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Activation Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation

Caption: Potential anti-inflammatory mechanisms of substituted aminobenzoates.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the substituted aminobenzoate. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

Recent research has highlighted the potential of substituted aminobenzoates as effective antimicrobial and antifungal agents.[8][9] This is particularly relevant in the face of growing antimicrobial resistance.

Proposed Mechanisms of Antimicrobial Action

The exact mechanisms are still under investigation, but several possibilities have been proposed:

  • Disruption of Cell Membrane Integrity: The amphipathic nature of some aminobenzoate derivatives may allow them to interact with and disrupt the microbial cell membrane, leading to leakage of intracellular components and cell death.[10]

  • Inhibition of Essential Metabolic Pathways: Some aminobenzoates are structurally similar to para-aminobenzoic acid (PABA), a precursor for folate synthesis in many bacteria. It is hypothesized that these compounds may act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the folate pathway.[10]

  • Inhibition of Biofilm Formation: Certain derivatives have been shown to inhibit the formation of microbial biofilms, which are a major contributor to persistent infections.[11][12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: The substituted aminobenzoate is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without test compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: Targeting Malignant Cells

The anticancer potential of substituted aminobenzoates is a rapidly evolving area of research.[13][14] Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines.

Potential Anticancer Mechanisms

The mechanisms underlying the anticancer activity of aminobenzoates are diverse and may include:

  • Induction of Apoptosis: Some compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, preventing the proliferation of cancer cells.

  • Inhibition of Angiogenesis: There is some evidence to suggest that aminobenzoates may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

  • Interaction with Cellular Membranes: Similar to their antimicrobial activity, the interaction of cationic aminobenzoates with the negatively charged membranes of cancer cells can lead to membrane disruption and cell death.[15][16]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted aminobenzoate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Neuroprotective and Cognition-Enhancing Activities: A New Frontier

Emerging evidence suggests that some substituted aminobenzoates may possess neuroprotective and cognition-enhancing properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[1][5][8][17]

Mechanism of Action: Cholinesterase Inhibition

A key mechanism underlying the potential cognitive benefits of certain aminobenzoate derivatives is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[1][5][8][17] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in learning and memory. By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic_Neuron Synaptic_Cleft Synaptic_Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Aminobenzoate Aminobenzoate Derivative Aminobenzoate->AChE Inhibition Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission

Caption: Mechanism of cholinesterase inhibition by substituted aminobenzoates.

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition

The development of aminobenzoate-based cholinesterase inhibitors has been guided by SAR studies. Key structural features influencing activity include:

  • Substituents on the Aromatic Ring: The position and nature of substituents on the benzene ring can significantly impact the binding affinity for the active site of AChE.

  • Linker Moiety: The linker connecting the aminobenzoate core to other chemical moieties is crucial for optimal interaction with the enzyme.

  • Terminal Group: The nature of the terminal group can influence interactions with the peripheral anionic site of AChE.

Synthesis of Substituted Aminobenzoates: A Brief Overview

The synthesis of substituted aminobenzoates typically involves standard organic chemistry transformations. A general approach often starts with a commercially available aminobenzoic acid, which can be modified at the amino group, the carboxylic acid group, or the aromatic ring.

Synthesis_Workflow Start Starting Material (Substituted Aminobenzoic Acid) Step1 Functional Group Modification (e.g., Esterification, Amidation) Start->Step1 Step2 Aromatic Ring Substitution (e.g., Halogenation, Nitration) Start->Step2 Step3 Amino Group Derivatization (e.g., Acylation, Alkylation) Start->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step1->Purification Step2->Purification Step3->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Target Substituted Aminobenzoate Characterization->Final

Caption: General experimental workflow for the synthesis of substituted aminobenzoates.

Conclusion and Future Perspectives

Substituted aminobenzoates represent a privileged scaffold in drug discovery, with a rich history and a promising future. While their role as local anesthetics is well-established, their potential in other therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective applications, is increasingly being recognized. Future research in this field will likely focus on:

  • Rational Design of Novel Derivatives: Utilizing computational tools and a deeper understanding of SAR to design next-generation aminobenzoates with enhanced potency and selectivity.

  • Elucidation of Molecular Mechanisms: Further investigation into the precise molecular targets and signaling pathways involved in the diverse biological activities of these compounds.

  • Development of Drug Delivery Systems: Exploring novel formulations to improve the bioavailability and targeted delivery of aminobenzoate-based drugs.

The continued exploration of the chemical space around the aminobenzoate core holds significant promise for the development of new and effective therapies for a wide range of human diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethyl Aminobenzoate?
  • p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. (n.d.). PubMed.
  • Synthesis, Anticholinesterase Activity and Structure-Activity Relationships of m-Aminobenzoic Acid Derivatives. (n.d.). PubMed.
  • Anti-inflammatory activity of amino acyl benzoates. (n.d.). PubMed.
  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (2021, July 7). ResearchGate.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central.
  • Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). (n.d.). ResearchGate.
  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (n.d.). Open Exploration Publishing.
  • Anticancer mechanisms and anticancer applications of AMPs. (2024, February 1). Dove Medical Press.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024, March 14). ResearchGate.
  • Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. (n.d.). PubMed.
  • P-aminobenzoic acid derivatives Benzocaine. (n.d.). CUTM Courseware.
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2025, April 25). NIH.
  • Basic pharmacology of local anaesthetics. (n.d.). PubMed Central.
  • LOCAL AnAESTHETIC PHARMACOLOGy. (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). PubMed.
  • (PDF) Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2025, October 10). ResearchGate.
  • Balandin, S. V., Emelianova, A. A., Kalashnikova, M. B., Kokryakov, V. N., Shamova, O. V., & Ovchinnikova, T. V. (2016). Molecular mechanisms of antitumor effect of natural antimicrobial peptides. Russian Journal of Bioorganic Chemistry, 42, 575–589.

Sources

The Versatile Intermediate: A Technical Guide to the Potential Applications of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-amino-4-(methylamino)benzoate (CAS No. 66315-23-9) is a strategically important aromatic diamine ester that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an ortho-phenylenediamine moiety and an ethyl ester group, offers a confluence of reactive sites for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the potential applications of this compound, with a primary focus on its pivotal role in the synthesis of pharmaceutical agents, most notably the direct thrombin inhibitor, Dabigatran etexilate. Furthermore, this document will delve into the broader synthetic potential of this compound in the creation of other bioactive scaffolds, such as kinase inhibitors and novel material precursors, underpinned by detailed mechanistic insights and established experimental protocols.

Physicochemical Properties and Synthesis

A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 66315-23-9[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Melting Point 87°C[2]
Boiling Point 357.4°C[2]
Appearance Light brown powder[3]

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, ethyl 4-(methylamino)-3-nitrobenzoate.[3] This transformation is commonly carried out via catalytic hydrogenation, a robust and high-yielding method in industrial settings.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_Ethyl_3-amino-4-(methylamino)benzoate reactant Ethyl 4-(methylamino)-3-nitrobenzoate product This compound reactant->product H₂, Pd/C Methanol, RT

Caption: Catalytic hydrogenation of the nitro precursor.

Methodology:

  • Ethyl 4-(methylamino)-3-nitrobenzoate (1 equivalent) is dissolved in methanol.[3]

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[3]

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., 60 psi) and stirred at room temperature.[3]

  • Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.[3]

  • The filtrate is concentrated under reduced pressure to yield this compound as a light brown powder.[3]

Expert Insight: The choice of a palladium catalyst is crucial for the selective reduction of the nitro group without affecting the ester functionality or the aromatic ring. The reaction is typically clean, with high yields often exceeding 80%.[3]

Core Application: Synthesis of Dabigatran Etexilate Intermediate

The most prominent application of this compound is as a key starting material in the synthesis of Dabigatran etexilate, a potent, reversible, and orally active direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[4] The ortho-diamine functionality is primed for the construction of the central benzimidazole core of the Dabigatran molecule.

The Strategic Importance of the Benzimidazole Scaffold

Benzimidazoles are a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[5] The formation of the benzimidazole ring from an ortho-phenylenediamine is a classic and efficient cyclization strategy.[6][7] In the context of Dabigatran synthesis, this compound provides the necessary framework for the elaboration of the final drug substance.

Synthetic Workflow to the Key Benzimidazole Intermediate

The synthesis of the pivotal Dabigatran intermediate, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, from this compound involves a multi-step sequence. While some patented routes start from the corresponding carboxylic acid, it is established that the ethyl ester can be utilized, often by initial hydrolysis to the acid.[2][8]

Dabigatran_Intermediate_Synthesis cluster_0 Part 1: Amide Bond Formation cluster_1 Part 2: Benzimidazole Ring Formation A This compound B 3-Amino-4-(methylamino)benzoic acid A->B Alkaline Hydrolysis (e.g., NaOH, H₂O/MeOH) D Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate (Intermediate A) B->D Amide Coupling (e.g., Thionyl Chloride activation, then addition of C) C Ethyl 3-(pyridin-2-ylamino)propanoate F Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (Key Benzimidazole Intermediate) D->F Cyclocondensation with E (e.g., CDI in THF) E 2-((4-Cyanophenyl)amino)acetic acid Kinase_Inhibitor_Scaffold A This compound C Substituted Benzimidazole Derivative (Potential Kinase Inhibitor Scaffold) A->C Condensation B Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) B->C

Caption: General synthesis of benzimidazole scaffolds.

By reacting this compound with a diverse library of aldehydes or carboxylic acids, a wide array of substituted benzimidazoles can be generated for screening as potential kinase inhibitors.

Precursor to Quinoxalines and Benzodiazepines

The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classical method for the synthesis of quinoxalines, another important class of bioactive heterocycles. [9]Similarly, condensation with β-ketoesters or other suitable 1,3-dielectrophiles can lead to the formation of benzodiazepine derivatives, which are well-known for their CNS-active properties. [10][11]

Potential in Materials Science: Azo Dyes

Aromatic amines are key components in the synthesis of azo dyes. While not directly demonstrated for this specific molecule, related aminobenzoates are used to form azo compounds through diazotization followed by coupling with an electron-rich aromatic compound. The presence of two amino groups in this compound offers the potential for creating novel dye structures with interesting photophysical properties.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as an irritant. [1]It may cause skin and serious eye irritation, and may also cause respiratory irritation. It is harmful if swallowed. [1] Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [1]* Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [1]* Avoid contact with skin, eyes, and clothing. [1]* Store in a cool, dry, and well-ventilated place in a tightly sealed container. [12]

Conclusion

This compound is a high-value synthetic intermediate with a proven and critical application in the pharmaceutical industry as a precursor to the anticoagulant Dabigatran etexilate. Its inherent chemical reactivity, stemming from the ortho-phenylenediamine moiety, opens up a vast landscape for the synthesis of a multitude of heterocyclic compounds. This guide has provided a detailed overview of its primary application, including robust protocols, and has shed light on its potential in the discovery of new kinase inhibitors and other functional molecules. For researchers and drug development professionals, this compound represents a versatile and powerful tool in the quest for novel chemical entities with significant therapeutic and material potential.

References

  • Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.

  • SAFETY DATA SHEET - Fisher Scientific. (2023).

  • DABIGATRAN PART 2/3 | New Drug Approvals. (2015).

  • An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica.

  • SYNTHESIS OF DABIGATRAN. European Patent Office - EP 2978750 B1. (2020).

  • This compound synthesis - ChemicalBook.

  • o-PHENYLENEDIAMINE.

  • o-Phenylenediamine - Wikipedia.

  • An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017). Asian Journal of Chemistry.

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (2017). IUCrData.

  • CAS 212322-56-0 Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.

  • 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER synthesis - chemicalbook.

  • o-phenylenediamine: Significance and symbolism.

  • Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate.

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure.

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Publishing.

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap.

  • Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. - ResearchGate.

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

  • Hydrolysis of ethyl benzoate - SSERC.

  • 66315-23-9|this compound|BLD Pharm.

  • Benzimidazole synthesis - Organic Chemistry Portal.

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[13][14]iazepin-2-ylamino)benzoate - MDPI.

  • This compound - MySkinRecipes.

  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem.

  • This compound synthesis - ChemicalBook.

Sources

The Versatile Scaffold: A Technical Guide to Ethyl 3-amino-4-(methylamino)benzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 3-amino-4-(methylamino)benzoate, an aromatic diamine derivative, has emerged as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring two distinct amino functionalities and an ethyl ester group, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound, with a particular focus on its role in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the utility of this important synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective and safe utilization in a laboratory setting.

PropertyValueReference(s)
CAS Number 66315-23-9[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance Brown to black solid[1]
Melting Point 87 °C[1]
Boiling Point 357.4±32.0 °C (Predicted)[1]
Density 1.173±0.06 g/cm³ (Predicted)[1]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[1]

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3] In case of accidental contact, wash the affected area with copious amounts of water.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]

Synthesis of this compound: A Self-Validating Protocol

The most prevalent and reliable method for the preparation of this compound involves the selective reduction of its nitro precursor, Ethyl 4-(methylamino)-3-nitrobenzoate. The causality behind this choice of strategy lies in the ready availability of the starting materials and the high efficiency of the reduction step. The following protocol is a self-validating system, where the successful synthesis of the product can be readily confirmed by standard analytical techniques.

Experimental Protocol: Catalytic Hydrogenation

This procedure details the reduction of Ethyl 4-(methylamino)-3-nitrobenzoate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[4]

Reagents and Equipment:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • Methanol (MeOH)

  • 10% Palladium on carbon (10% Pd/C)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • In a suitable round-bottom flask, dissolve Ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid.

Yield: 85-95%

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 7.16 (d, J=1.6 Hz, 1H), 6.39 (d, J=8.4 Hz, 1H), 5.38-5.37 (m, 1H), 4.66 (s, 2H), 4.18 (q, J=7.2 Hz, 2H), 2.77 (d, J=5.2 Hz, 3H), 1.26 (t, J=7.2 Hz, 3H).[4]

  • LC-MS: m/z 195.1 [M+H]⁺.[4]

SynthesisWorkflow Start Ethyl 4-(methylamino)-3-nitrobenzoate Reagents MeOH, 10% Pd/C, H₂ (gas) Reaction Catalytic Hydrogenation (Room Temp, 50-60 psi) Start->Reaction Reagents->Reaction Workup Filtration (Celite®) Concentration Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

The Cornerstone of Heterocyclic Synthesis: Reactivity and Applications

The synthetic utility of this compound lies in the differential reactivity of its two amino groups, which allows for regioselective transformations. The ortho-disposed amino groups are primed for cyclocondensation reactions with a variety of dielectrophilic reagents to form fused heterocyclic systems.

Synthesis of Benzimidazoles: A Gateway to Bioactive Molecules

The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a classical and highly effective method for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[5]

General Reaction Mechanism:

The reaction proceeds through an initial condensation of one of the amino groups with the carbonyl group of the aldehyde or carboxylic acid to form a Schiff base or an amide intermediate, respectively. Subsequent intramolecular cyclization and dehydration (or loss of water) leads to the formation of the benzimidazole ring.

Benzimidazole_Mechanism cluster_0 Reaction Pathway Reactants This compound + R-CHO Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (-H₂O) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Benzimidazole Cyclization->Product Oxidative Aromatization

Caption: General mechanism for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles from this compound and an aldehyde.[6]

Reagents and Equipment:

  • This compound

  • Substituted aldehyde (R-CHO)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or acetic acid, add the substituted aldehyde (1.0 - 1.2 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 2 to 12 hours depending on the reactivity of the aldehyde.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Expected Products: A variety of 2-substituted benzimidazoles can be synthesized with yields typically ranging from 70-95%.

Synthesis of Quinoxalines: Accessing another Privileged Scaffold

Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[7] They are readily synthesized by the condensation of ortho-phenylenediamines with α-dicarbonyl compounds.[7]

General Reaction Mechanism:

The reaction involves a double condensation between the two amino groups of the ortho-phenylenediamine and the two carbonyl groups of the α-dicarbonyl compound, followed by dehydration to form the pyrazine ring of the quinoxaline system.

Quinoxaline_Synthesis Diamine This compound Condensation Cyclocondensation (-2H₂O) Diamine->Condensation Dicarbonyl α-Dicarbonyl (e.g., Benzil) Dicarbonyl->Condensation Quinoxaline Substituted Quinoxaline Condensation->Quinoxaline

Caption: Synthetic route to quinoxalines.

Application in the Synthesis of Dabigatran Etexilate

A prominent example showcasing the importance of this compound is its role as a key intermediate in the industrial synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. The synthesis involves the formation of a benzimidazole core through the reaction of a derivative of this compound.

Future Outlook

This compound will undoubtedly continue to be a valuable building block in the synthesis of novel organic molecules. Its utility in constructing complex heterocyclic systems, particularly those with pharmaceutical relevance, ensures its continued importance in drug discovery and development. Future research will likely focus on the development of new, more efficient catalytic systems for its synthesis and its application in the preparation of novel materials with interesting electronic or photophysical properties.

References

  • Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. ACS Publications, 2024-08-28. [Link]

  • Ethyl 4-(methylamino)benzoate. PubChem. [Link]

  • 13C NMR Spectrum of Ethyl benzoate. Human Metabolome Database. [Link]

  • This compound. MySkinRecipes. [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed Central. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed Central. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][9]diazepin-2-ylamino)benzoate. MDPI. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. Organic Chemistry Portal. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Key Chemical Building Blocks for Pharmaceutical Synthesis: A Deep Dive. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. PubMed. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). MDPI. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a Potent Pan-BCR-ABL Inhibitor. Semantic Scholar. [Link]

Sources

The Ascending Profile of Aminobenzoate Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The aminobenzoate scaffold has solidified its position as a privileged structure in the landscape of medicinal chemistry. Its inherent structural versatility, allowing for substitutions at both the amino and carboxyl functionalities, has made it a cornerstone for the development of a vast array of pharmacologically active compounds.[1][2] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and critical structure-activity relationships of aminobenzoate derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to catalyze further innovation in this dynamic field. From their well-established role as local anesthetics to their emerging potential in oncology and infectious diseases, aminobenzoate derivatives continue to be a fertile ground for therapeutic discovery.

I. The Synthetic Landscape: Crafting the Aminobenzoate Core

The synthesis of aminobenzoate derivatives is adaptable, with several reliable methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the reaction.

A. Fischer Esterification: A Classic Route to Aminobenzoate Esters

One of the most fundamental and widely employed methods for synthesizing aminobenzoate esters is the Fischer esterification of the parent aminobenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol details the synthesis of the widely used local anesthetic, benzocaine, from p-aminobenzoic acid (PABA) and ethanol.[3]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium carbonate solution (10%)

  • Anhydrous sodium sulfate

  • Ice bath

  • Reflux apparatus

  • Separatory funnel

  • Beakers and flasks

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Reflux: Heat the mixture to reflux for a specified period to drive the esterification to completion.

  • Neutralization: After cooling, slowly pour the reaction mixture into a beaker containing a cold solution of sodium carbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ethyl p-aminobenzoate into a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the crude product.

  • Recrystallization: Purify the crude ethyl p-aminobenzoate by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Diagram: Fischer Esterification Workflow

Fischer_Esterification PABA p-Aminobenzoic Acid + Ethanol Reaction_Mixture Reaction Mixture (H2SO4 catalyst) PABA->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Neutralization Neutralization (Na2CO3) Reflux->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Benzocaine Pure Ethyl p-Aminobenzoate (Benzocaine) Recrystallization->Benzocaine

Caption: Workflow for the synthesis of Benzocaine via Fischer Esterification.

B. Synthesis via Reduction of Nitrobenzoates

An alternative and powerful strategy for the synthesis of aminobenzoates involves the reduction of a corresponding nitro-substituted precursor. This method is particularly useful when the desired substitution pattern is more readily achieved on a nitroaromatic ring.

Experimental Protocol: Catalytic Hydrogenation of Ethyl p-Nitrobenzoate

This protocol outlines the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate using a platinum oxide catalyst and hydrogen gas.[4]

Materials:

  • Ethyl p-nitrobenzoate

  • Ethanol (or other suitable solvent)

  • Platinum oxide (Adam's catalyst)

  • Hydrogen gas source

  • Parr hydrogenation apparatus (or similar)

  • Filter paper

Step-by-Step Methodology:

  • Catalyst Slurry: In a hydrogenation flask, suspend ethyl p-nitrobenzoate and a catalytic amount of platinum oxide in ethanol.

  • Hydrogenation: Place the flask on a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas to the desired pressure.

  • Reaction: Shake the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or filter paper to remove the platinum catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude ethyl p-aminobenzoate.

  • Purification: If necessary, purify the product by recrystallization.

II. Therapeutic Frontiers of Aminobenzoate Derivatives

The structural adaptability of the aminobenzoate core has led to its exploration in a wide range of therapeutic areas.

A. Local Anesthetics: Modulators of Neuronal Excitability

The discovery of procaine, a p-aminobenzoate derivative, was a pivotal moment in the history of local anesthetics.[5] These compounds function by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials and producing a reversible loss of sensation.[5][6]

Mechanism of Action: Local anesthetics, including aminobenzoate derivatives like benzocaine and procaine, interact with a receptor site within the voltage-sensitive sodium channel.[6] This interaction raises the threshold for channel opening, thereby decreasing the influx of sodium ions during the upstroke of an action potential.[6] This blockade of sodium conductance can occur through tonic inhibition (binding to the closed channel) or phasic inhibition (binding to the open or inactivated state of the channel).[6] Some derivatives, such as n-butyl-p-aminobenzoate, have been shown to selectively affect the inactivation of fast sodium currents in sensory neurons, which may contribute to a more selective analgesic effect.[7][8]

Diagram: Local Anesthetic Mechanism of Action

Local_Anesthetic_MoA cluster_neuron Neuron Nerve_Impulse Nerve Impulse Na_Channel Voltage-Gated Na+ Channel Nerve_Impulse->Na_Channel opens Na_Influx Na+ Influx Na_Channel->Na_Influx Blockade Blockade Na_Channel->Blockade Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Aminobenzoate Aminobenzoate Derivative Aminobenzoate->Na_Channel binds to Blockade->Na_Influx

Caption: Mechanism of action of aminobenzoate local anesthetics.

B. Anticancer Agents: Targeting Key Signaling Pathways

The aminobenzoate scaffold has emerged as a promising framework for the design of novel anticancer agents.[1][9] Derivatives have been developed to target various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling.

Targeting Receptor Tyrosine Kinases (RTKs): One prominent strategy involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or hyperactivated in various cancers.[10] For instance, certain 4-amino-3-chlorobenzoate ester derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase, leading to superior cytotoxic effects against lung, liver, and colon cancer cell lines when compared to the established EGFR inhibitor, Erlotinib.[10]

Inhibition of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer.[11] Novel 2-aminobenzothiazole derivatives, which can be considered structurally related to aminobenzoates, have been designed to target this pathway.[11][12] Some of these compounds have shown significant inhibition of PI3K, leading to antiproliferative activity against various cancer cell lines.[12]

Diagram: Anticancer Mechanisms of Aminobenzoate Derivatives

Anticancer_MoA cluster_pathways Cancer Cell Signaling EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminobenzoate_EGFR Aminobenzoate Derivative (EGFRi) Aminobenzoate_EGFR->EGFR inhibits Aminobenzoate_PI3K Aminobenzoate Derivative (PI3Ki) Aminobenzoate_PI3K->PI3K inhibits

Caption: Inhibition of key cancer signaling pathways by aminobenzoate derivatives.

Quantitative Data: In Vitro Anticancer Activity

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
4-Amino-3-chlorobenzoate ester (N5a)EGFRA549 (Lung)1.23 ± 0.11[10]
4-Amino-3-chlorobenzoate ester (N5a)EGFRHepG2 (Liver)2.45 ± 0.18[10]
4-Amino-3-chlorobenzoate ester (N5a)EGFRHCT-116 (Colon)3.12 ± 0.25[10]
Erlotinib (Reference)EGFRA549 (Lung)4.56 ± 0.32[10]
PABA-derived Schiff Bases-HepG2 (Liver)≥ 15.0[13][14]
Benzamide derivatives of PABA--4.53 - 5.85[9]
Benzo[d]thiazolyl-methoxyphenyl-triazolyl methyl aniline-Various0.55 - 1.2[9]
C. Anti-inflammatory Agents: Quelling the Inflammatory Cascade

Certain aminobenzoate derivatives have demonstrated promising anti-inflammatory properties. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[15][16]

Mechanism of Action: COX Inhibition The non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[15][17] The anti-inflammatory and analgesic effects of many NSAIDs are attributed to the inhibition of COX-2, while the undesirable gastrointestinal side effects are often linked to the inhibition of COX-1.[16] The development of selective COX-2 inhibitors has therefore been a major goal in anti-inflammatory drug discovery.

D. Antimicrobial Agents: A Renewed Arsenal Against Pathogens

The simple chemical modification of p-aminobenzoic acid has yielded derivatives with significant antibacterial and antifungal activities.[13][14] PABA is an essential nutrient for many microorganisms, serving as a precursor in the folate synthesis pathway.[13][14]

Mechanism of Action: Folate Synthesis Inhibition A classic example of this mechanism is the action of sulfonamides, which are structural mimics of PABA. They act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] By blocking this pathway, these PABA derivatives impede the production of essential nucleic acids and amino acids, ultimately leading to microbial growth inhibition.

Structure-Activity Relationship (SAR) Insights:

  • Schiff Bases: The formation of Schiff bases by reacting PABA with various aromatic aldehydes can lead to potent antimicrobial agents.[13][14]

  • Substituent Effects: The nature and position of substituents on the aromatic ring play a critical role in modulating the antimicrobial activity. For example, in a series of PABA-derived Schiff bases, a substituted salicylidene moiety was found to be essential for activity.[13]

Quantitative Data: In Vitro Antimicrobial Activity

Compound ClassOrganismMIC (µM)Reference
PABA-derived Schiff BasesMethicillin-resistant Staphylococcus aureus (MRSA)from 15.62[13][14]
PABA-derived Schiff BasesMycobacteria≥ 62.5[13][14]
PABA-derived Schiff BasesFungi≥ 7.81[13][14]

III. Analytical Characterization of Aminobenzoate Derivatives

The structural elucidation and purity assessment of synthesized aminobenzoate derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the aromatic protons can provide valuable information about the substitution pattern on the benzene ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic peaks for the N-H stretches of the amino group, the C=O stretch of the carboxyl or ester group, and the aromatic C-H and C=C stretches are typically observed.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can aid in structure elucidation through fragmentation analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for monitoring the progress of reactions.

IV. Conclusion and Future Perspectives

The aminobenzoate scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse pharmacological activities of its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the development of derivatives with enhanced potency and selectivity for their biological targets, as well as the exploration of novel therapeutic applications. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation aminobenzoate-based drugs.

References

  • Haroon, M., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. 2023. Available from: [Link].

  • Krátký, M., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. 2019. Available from: [Link].

  • Wagener, J., & Pfitzner, J. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Arzneimittelforschung. 1984. Available from: [Link].

  • Hao, H., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry. 2022. Available from: [Link].

  • Wang, Y., et al. Synthesis and biological activities of local anesthetics. RSC Advances. 2019. Available from: [Link].

  • Al-Ostath, O. M. A., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. 2024. Available from: [Link].

  • Kędzierska, E., et al. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Molecules. 2019. Available from: [Link].

  • Reif, E., & Maurer, M. The local anesthetic, n-butyl-p-aminobenzoate, reduces rat sensory neuron excitability by differential actions on fast and slow Na+ current components. Neuroscience Letters. 1993. Available from: [Link].

  • CUTM Courseware. P-aminobenzoic acid derivatives Benzocaine. Available from: [Link].

  • Scholz, A., et al. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. Anesthesiology. 1996. Available from: [Link].

  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • BMA House. Local Anaesthetic Pharmacology. Available from: [Link].

  • Al-Ostath, O. M. A., et al. (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. 2024. Available from: [Link].

  • Springer Nature Experiments. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Available from: [Link].

  • Haroon, M., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. 2023. Available from: [Link].

  • Krátký, M., et al. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. 2019. Available from: [Link].

  • Krátký, M., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. 2019. Available from: [Link].

  • Kumar, A., et al. (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. ResearchGate. 2019. Available from: [Link].

  • ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having... Available from: [Link].

  • Wang, Z., et al. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. 2022. Available from: [Link].

  • Blobaum, A. L., & Marnett, L. J. Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. 2007. Available from: [Link].

  • Vane, J. R., & Botting, R. M. Cyclooxygenase-2 inhibitors: a new class of anti-inflammatory agents that spare the gastrointestinal tract. Gastroenterology Clinics of North America. 1996. Available from: [Link].

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Ethyl 3-amino-4-(methylamino)benzoate via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of Ethyl 3-amino-4-(methylamino)benzoate, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. The described method focuses on the catalytic hydrogenation of ethyl 4-methylamino-3-nitrobenzoate, a process favored for its high selectivity, operational simplicity, and environmental compatibility. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1][2] this compound is a valuable building block, and its efficient synthesis is of considerable interest. Among the various methods for nitro group reduction, catalytic hydrogenation stands out due to its clean reaction profile and high efficiency.[2][3] This application note details the synthesis of this compound from ethyl 4-methylamino-3-nitrobenzoate using a palladium on carbon (Pd/C) catalyst.

Reaction Overview

The core of this protocol is the reduction of a nitro group to an amine functionality. This transformation is a six-electron process that proceeds through several intermediates.[1]

Reaction Scheme:

Mechanistic Insights

The catalytic hydrogenation of nitroaromatics is widely accepted to proceed via the Haber-Lukashevich mechanism.[1] This pathway involves the sequential reduction of the nitro group on the surface of the metal catalyst.[1][4][5]

The process begins with the adsorption of the nitroaromatic compound and the dissociation of molecular hydrogen on the palladium catalyst surface.[1] The nitro group is then progressively reduced to nitroso and hydroxylamine intermediates before the final amine product is formed.[1][5] Careful control of reaction conditions is crucial to minimize side reactions, such as the condensation of intermediates which can lead to the formation of azoxybenzene derivatives.[1]

Experimental Protocol

This section provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of this compound.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
Ethyl 4-methylamino-3-nitrobenzoateC₁₀H₁₂N₂O₄224.22>98%Commercially AvailableStarting material.
Palladium on Carbon (10% Pd)Pd/C--Commercially AvailableCatalyst. Handle with care, pyrophoric when dry.
Methanol (Anhydrous)CH₃OH32.04>99.8%Commercially AvailableReaction solvent.
Hydrogen GasH₂2.02High PurityGas CylinderReducing agent.
Celite®---Commercially AvailableFiltration aid.
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially AvailableFor extraction and chromatography.
HexaneC₆H₁₄86.18ACS GradeCommercially AvailableFor chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources. The reaction should be carried out in a designated hydrogenation area.

  • Palladium on Carbon: The catalyst can be pyrophoric, especially when dry or in the presence of solvents. Handle with care and keep it wet with solvent.

  • Starting Material: Ethyl 4-methylamino-3-nitrobenzoate may be harmful if swallowed, in contact with skin, or if inhaled.[6]

Reaction Setup and Procedure

This protocol is designed for a ~10 g scale synthesis.

  • Reactor Setup: To a 250 mL Parr shaker flask, add ethyl 4-methylamino-3-nitrobenzoate (10.0 g, 44.6 mmol).

  • Solvent Addition: Add methanol (100 mL) to the flask.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (1.0 g, 10 wt%) as a slurry in methanol (10 mL).

  • System Purge: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 60 psi.

  • Reaction: Begin shaking the vessel at room temperature. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 5 hours.

  • Completion and Work-up: Once hydrogen uptake ceases, stop the shaking and allow the reactor to cool to room temperature.

  • Venting and Filtration: Carefully vent the excess hydrogen gas and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Ethyl 4-methylamino-3-nitrobenzoate B Add Methanol A->B C Add Pd/C Catalyst (under N₂) B->C D Seal and Purge with N₂ C->D E Pressurize with H₂ (60 psi) D->E F Shake at RT (Monitor H₂ uptake) E->F G Vent H₂ and Purge with N₂ F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Crude Product I->J

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The crude product is often of high purity but can be further purified by column chromatography if necessary.

Purification Protocol
  • Chromatography: The crude product can be purified by flash column chromatography on silica gel.[7]

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., 20% to 60%) is typically effective.[7] The less polar starting material will elute first, followed by the more polar amine product.[7]

  • Alternative: For basic amines, using an amine-functionalized silica column or adding a small amount of triethylamine to the eluent can improve separation and prevent peak tailing.[8][9]

Characterization Data
AnalysisExpected Results
Appearance Light brown powder[10]
¹H NMR (400 MHz, DMSO-d₆)δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz 1H), 7.16 (d, J=1.6 Hz, 1H), 6.39 (d, J=8.4 Hz, 1H), 5.38-5.37 (m, 1H), 4.66 (s, 2H), 4.18 (q, J=7.2 Hz, 2H), 2.77 (d, J=5.2 Hz, 3H), 1.26 (t, J=7.2 Hz, 3H)[10]
LC-MS m/z 195.1 (M+H)⁺[10]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Short reaction time- Use fresh catalyst- Ensure proper hydrogen pressure is maintained- Extend the reaction time and monitor by TLC or LC-MS
Low Yield - Catalyst poisoning- Loss during work-up- Ensure starting material and solvent are of high purity- Optimize filtration and extraction procedures
Product Discoloration - Air oxidation of the amine product- Handle the purified product under an inert atmosphere (e.g., nitrogen or argon)- Store in a cool, dark place

Conclusion

The catalytic hydrogenation of ethyl 4-methylamino-3-nitrobenzoate using palladium on carbon is a highly effective and reliable method for the synthesis of this compound. This protocol provides a detailed guide for researchers to achieve high yields of the desired product with excellent purity. The inherent safety considerations of hydrogenation must be respected to ensure a safe and successful synthesis.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)
  • ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline.
  • Chemistry Stack Exchange. (2014).
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Apollo Scientific. (n.d.). Ethyl 4-(methylamino)
  • Biotage. (2023).
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.

Sources

Comprehensive Physicochemical and Structural Characterization of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of Ethyl 3-amino-4-(methylamino)benzoate (CAS No. 66315-23-9). As a key intermediate in the synthesis of various pharmaceutical compounds, including benzimidazole derivatives, rigorous characterization is imperative for ensuring identity, purity, and stability, thereby supporting regulatory compliance and successful drug development.[1] This document outlines optimized protocols for spectroscopic, chromatographic, and thermal analysis, offering field-proven insights into experimental design and data interpretation for this specific molecule.

Introduction and Rationale

This compound is a substituted aromatic diamine ester. Its molecular architecture, featuring primary and secondary amine functionalities alongside an ethyl ester group on a benzene ring, makes it a versatile building block in medicinal chemistry. The precise arrangement and reactivity of these functional groups are critical to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

The characterization workflow detailed herein is designed as a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they create a comprehensive and unambiguous profile of the molecule. This multi-faceted approach is fundamental to establishing a robust quality control framework.

Logical Flow of Characterization

The following diagram illustrates the integrated workflow for the complete analysis of this compound, ensuring all critical quality attributes are assessed.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Electronic Properties cluster_3 Thermal Properties cluster_4 Final Report Sample Sample Reception This compound PhysChem Physicochemical Properties (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR MS Mass Spectrometry (Molecular Weight) PhysChem->MS FTIR FTIR Spectroscopy (Functional Groups) PhysChem->FTIR UVVis UV-Vis Spectroscopy (λmax Determination) PhysChem->UVVis Report Certificate of Analysis (CoA) & Characterization Summary NMR->Report MS->Report FTIR->Report HPLC HPLC-UV (Purity, Quantification) HPLC->Report UVVis->HPLC Sets Detector λ DSC DSC (Melting Point, Phase Transitions) DSC->Report TGA TGA (Thermal Stability, Decomposition) TGA->Report

Caption: Integrated workflow for the characterization of this compound.

Physicochemical Properties

A foundational step in characterization is the documentation of basic physical and chemical properties. These constants serve as the initial identity check against reference standards.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [2]
CAS Number 66315-23-9 [2][3][4][5]
Molecular Formula C₁₀H₁₄N₂O₂ [2][3][5]
Molecular Weight 194.23 g/mol [3][5]
Appearance Light brown powder [3][4]
Melting Point 81-87°C [5][6]

| Boiling Point | ~357.4°C at 760 mmHg |[5][6] |

Chemical Structure of this compound Figure 1: Chemical Structure of this compound

Spectroscopic Characterization Protocols

Spectroscopy provides the most definitive evidence for the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this molecule, NMR is crucial to differentiate between the primary (-NH₂) and secondary (-NHCH₃) amine groups and to confirm the substitution pattern on the aromatic ring. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a preferred solvent over chloroform (CDCl₃) for this compound due to its ability to better solubilize the sample and resolve the exchangeable amine protons.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for signal-to-noise).

  • Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Trustworthiness: Expected Spectral Data The observed chemical shifts and coupling constants must match the theoretical values for the proposed structure.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H (C5-H) ~7.23 dd J ≈ 8.4, 1.6 1H
Aromatic-H (C2-H) ~7.16 d J ≈ 1.6 1H
Aromatic-H (C6-H) ~6.39 d J ≈ 8.4 1H
-NH- (C4) ~5.38 q (broad) J ≈ 5.2 1H
-NH₂ (C3) ~4.66 s (broad) - 2H
Ester -CH₂- ~4.18 q J ≈ 7.2 2H
-NH-CH₃ (C4) ~2.77 d J ≈ 5.2 3H
Ester -CH₃ ~1.26 t J ≈ 7.2 3H

Note: Data is based on reported values.[3] Amine proton signals (-NH, -NH₂) may be broad and their chemical shifts can vary with concentration and temperature.

Mass Spectrometry (MS)

Expertise & Causality: MS provides the exact molecular weight of the compound, serving as a primary identity confirmation. Electron Ionization (EI) is useful for creating a reproducible fragmentation pattern for library matching, while Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, which is ideal for confirming the molecular formula with high-resolution instruments (e.g., TOF, Orbitrap).

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: An ESI-Time-of-Flight (TOF) or Quadrupole mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Nebulizer Gas (N₂): Set to instrument-specific optimum.

Trustworthiness: Expected Mass Data The most abundant ion should correspond to the molecular weight of the compound.

Table 3: Expected Mass Spectrometry Data

Ion Type Calculated m/z Observed m/z Rationale
[M]⁺ (EI) 194.1055 ~194 Molecular ion peak.[3][4]
[M+H]⁺ (ESI) 195.1133 ~195.1 Protonated molecule.[3]

| Fragment | 149.0970 | ~149 | Loss of ethoxy group (-OC₂H₅).[3][4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and powerful technique for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the N-H bonds of both primary and secondary amines, the C=O bond of the ester, and the C-N and aromatic C=C bonds. The presence and position of these bands provide corroborating evidence for the structure determined by NMR.[7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Trustworthiness: Expected Absorption Bands The spectrum should display all characteristic peaks for the molecule's functional groups.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)
3350 - 3310 N-H Stretch Secondary Amine (-NHCH₃)
3100 - 3000 C-H Stretch Aromatic Ring
2980 - 2850 C-H Stretch Aliphatic (Ester & Methyl)
~1700 - 1680 C=O Stretch Ester (conjugated)
1650 - 1580 N-H Bend Primary Amine (-NH₂)
1600 - 1450 C=C Stretch Aromatic Ring
1335 - 1250 C-N Stretch Aromatic Amine[7]
1250 - 1020 C-O Stretch Ester

Note: Ranges are based on standard FTIR correlation tables and data for aromatic amines and esters.[7][8][9]

Chromatographic and UV-Visible Analysis

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax). This information is critical for setting the optimal detector wavelength for HPLC analysis to ensure maximum sensitivity. The aminobenzoate chromophore is expected to have strong absorbance in the UV region.[10][11]

Protocol: UV-Vis Scan

  • Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Scan Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Acquisition: Record the absorbance spectrum and identify the λmax values.

Trustworthiness: Expected Results Based on similar aminobenzoate structures, expect strong absorbance maxima in the 220-250 nm and 280-320 nm regions.[10][11] This data directly informs the HPLC method development.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the definitive technique for determining the purity of a compound and quantifying it. A reversed-phase C18 column is the standard choice for a molecule of this polarity. A gradient elution method is recommended to ensure that any potential impurities, which may have different polarities, are well-separated from the main analyte peak. The detector wavelength is set based on the λmax determined by UV-Vis spectroscopy.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute to ~0.1 mg/mL with the mobile phase for injection.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV/PDA at a determined λmax (e.g., ~295 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine purity.

Trustworthiness: Data Interpretation A high-purity sample should yield a single major peak. The area percent of this peak relative to the total area of all peaks is reported as the purity. For a reference standard, purity should typically be >99.0%.

Thermal Analysis

Expertise & Causality: Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of pharmaceutical materials.[12][13][14][15] DSC precisely measures the melting point and detects other thermal events like polymorphic transitions, while TGA determines the thermal stability and decomposition temperature.[13] This information is vital for defining storage conditions, shelf-life, and processing parameters.[13][14]

G cluster_DSC DSC Analysis cluster_TGA TGA Analysis cluster_Results Derived Properties Compound Solid Sample DSC_Process Heat/Cool/Heat Cycle (e.g., 10°C/min) Compound->DSC_Process TGA_Process Controlled Heating (e.g., 10°C/min in N₂) Compound->TGA_Process DSC_Output Thermogram (Heat Flow vs. Temp) DSC_Process->DSC_Output MeltingPoint Melting Point (Tm) DSC_Output->MeltingPoint TGA_Output Thermogram (Weight % vs. Temp) TGA_Process->TGA_Output Decomposition Decomposition Temp (Td) TGA_Output->Decomposition

Caption: Workflow for Thermal Analysis using DSC and TGA.

Protocol: DSC & TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • Instrument: A calibrated DSC or TGA instrument. A simultaneous TGA/DSC analyzer can also be used.[12]

  • DSC Parameters:

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Temperature Program: Heat from 25°C to 200°C at a rate of 10°C/min.

  • TGA Parameters:

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Temperature Program: Heat from 25°C to 500°C at a rate of 10°C/min.

Trustworthiness: Expected Results

  • DSC: A sharp endothermic peak on the DSC thermogram corresponding to the melting point, expected in the range of 81-87°C.[5][6] The absence of other significant thermal events before the melt suggests the sample is a single crystalline form and is not a hydrate or solvate.

  • TGA: The TGA curve should show thermal stability (minimal weight loss) up to a temperature well above the melting point, followed by a sharp drop indicating thermal decomposition.

References

  • Gabbott, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Henven. Thermal Analysis of Pharmaceuticals. [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12607966, Ethyl 3-Amino-4-methylbenzoate. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: amines. [Link]

  • MySkinRecipes. This compound. [Link]

  • Mosher Chemical. This compound. [Link]

  • Matrix Fine Chemicals. This compound | CAS 66315-23-9. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2018). UV-vis absorption spectra of ethyl 4-aminobenzoate. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

  • Google P

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Ethyl 3-amino-4-(methylamino)benzoate, a key intermediate in pharmaceutical synthesis. The method is demonstrated to be stability-indicating through comprehensive forced degradation studies, ensuring accurate quantification of the active pharmaceutical ingredient (API) intermediate and separation from potential degradation products and process-related impurities. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure compliant with international regulatory standards.

Introduction: The Imperative for Purity Analysis

This compound is a critical building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final drug product.[1][2] Therefore, a validated, stability-indicating analytical method is essential to ensure the quality and consistency of the intermediate, aligning with the stringent requirements of regulatory bodies.[3]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical substances due to its high resolution, sensitivity, and precision.[4] This note details the development and validation of an RP-HPLC method coupled with a Photodiode Array (PDA) detector. The use of a PDA detector is crucial, as it not only allows for detection at the optimal wavelength but also provides spectral data to assess the homogeneity of chromatographic peaks, a key aspect of proving method specificity.[4][5][6]

Method Development Rationale: A Mechanistic Approach

The selection of chromatographic conditions was based on the physicochemical properties of this compound. As a polar aromatic amine, its retention and separation are best achieved using reversed-phase chromatography.[7][8][9]

  • Stationary Phase: A C18 (octadecylsilane) stationary phase was chosen for its hydrophobic character, which provides effective retention for aromatic compounds. The alkyl chains create a non-polar environment, and retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[7]

  • Mobile Phase: The mobile phase consists of a polar aqueous component and a less polar organic modifier.[9]

    • Aqueous Phase: A phosphate buffer at a slightly acidic pH (pH 3.0) was selected. The amino groups in the analyte are basic; controlling the pH ensures a consistent state of protonation, leading to sharp, symmetrical peaks and reproducible retention times.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths, which is advantageous for detecting a wide range of potential impurities.[10]

    • Gradient Elution: A gradient elution program, where the concentration of ACN is increased over time, was implemented. This approach is superior for impurity profiling as it ensures the elution of both highly polar and non-polar impurities within a single analytical run, providing a comprehensive assessment of the sample.[7]

  • Detection: A Photodiode Array (PDA) detector was employed. This allows for the acquisition of the full UV-visible spectrum for each eluting peak. This capability is indispensable for:

    • Determining Peak Purity: By comparing spectra across the upslope, apex, and downslope of the main analyte peak, co-elution with impurities can be detected.[5]

    • Method Specificity: It confirms that degradation products generated during stress studies are spectrally distinct and chromatographically separated from the main component.[4][11]

    • Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) for the analyte can be precisely determined to maximize sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1290 Infinity LC System, Shimadzu Nexera™ System, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.[12]

  • Chromatography Data System (CDS): Empower 3, Chromeleon, or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-Phosphoric Acid (AR Grade)

    • Water (Milli-Q or equivalent HPLC Grade)

  • Reference Standard (RS): this compound, of known purity (e.g., USP Reference Standard).[1][13]

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 245 nm (λmax of analyte)
Run Time 30 minutes
Analysis Workflow and System Suitability

The analysis begins with system equilibration, followed by a System Suitability Test (SST) to ensure the chromatographic system is fit for purpose.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Prep_Mobile Prepare Mobile Phases & Diluent Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Std Prepare Reference Standard Solution Inject_Std Inject Standard (x5) Prep_Std->Inject_Std Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample(s) Prep_Sample->Inject_Sample SST Perform System Suitability Test (SST) Equilibrate->SST Inject_Blank Inject Blank (Diluent) SST->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Check_SST Verify SST Criteria Inject_Sample->Check_SST Check_SST->Equilibrate If Fail Integrate Integrate Peaks Check_SST->Integrate If Pass Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

System Suitability Test (SST): Inject the Reference Standard solution five times. The system is deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Calculation of Purity

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[14][15]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] To prove this, forced degradation studies were conducted.[17][18][19] The sample was subjected to various stress conditions to induce degradation of approximately 10-20%.[20]

Forced_Degradation API_Sample This compound Sample Solution Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) API_Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 2h) API_Sample->Base Oxidation Oxidation (3% H₂O₂, RT, 6h) API_Sample->Oxidation Thermal Thermal Degradation (Solid, 80°C, 48h) API_Sample->Thermal Photo Photolytic Degradation (ICH Q1B conditions) API_Sample->Photo Analysis Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result_Res Resolution Check: Peak separated from degradants? Analysis->Result_Res Result_Purity Peak Purity Check: Spectrally homogeneous? Analysis->Result_Purity Result_MB Mass Balance Check: Accountable recovery? Analysis->Result_MB

Caption: Logic of Forced Degradation for Specificity.

Results: In all stressed samples, the degradation products were well-resolved from the main analyte peak. The PDA peak purity analysis confirmed the spectral homogeneity of the this compound peak, demonstrating that no degradants were co-eluting. This confirms the method is stability-indicating .

Summary of Validation Results

The method was validated for linearity, accuracy, precision, and robustness. All results met the predefined acceptance criteria.

Validation ParameterAcceptance CriteriaResult
Linearity Correlation Coefficient (r²) ≥ 0.9990.9998
Range 50% to 150% of test concentrationMet
Accuracy (% Recovery) 98.0% to 102.0%99.2% - 101.5%
Precision (Repeatability) %RSD ≤ 2.0%0.45%
Precision (Intermediate) %RSD ≤ 2.0%0.68%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability passesPassed

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the determination of purity of this compound. The successful validation, including comprehensive forced degradation studies, confirms that the method is stability-indicating and suitable for routine quality control analysis in a regulated environment. The detailed protocol and clear rationale provide a solid foundation for its implementation in pharmaceutical development and manufacturing.

References

  • Vertex AI Search. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Shimadzu Corporation. (n.d.). Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector.
  • Shimadzu Corporation. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. HPLC 2013 FUND.
  • Taylor & Francis Online. (n.d.). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Analytical Letters, 31(4).
  • ScienceDirect. (2025). Photodiode array detector: Significance and symbolism.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • USP. (n.d.). Discover Impurity Reference Standards from USP.
  • USP. (n.d.). USP Reference Standards.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Impurity Standards. (n.d.). Ensuring Quality and Safety in the Pharmaceutical Industry.
  • US Pharmacopeia (USP). (n.d.). Pharmaceutical Analytical Impurities.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

Sources

Application Notes and Protocols: Incorporation of Ethyl 3-amino-4-(methylamino)benzoate Derivatives in Advanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, enforce specific conformations, and introduce novel functionalities. Ethyl 3-amino-4-(methylamino)benzoate is a unique aromatic diamino acid derivative that presents a rigid scaffold and differential reactivity between its two amine functionalities. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and strategic utilization of this building block in solid-phase peptide synthesis (SPPS). We detail protocols for its conversion into a synthesis-ready Fmoc-protected carboxylic acid, its incorporation as an internal residue to create unique peptide backbone geometries, and its advanced application as the MeDbz linker for efficient, on-resin peptide cyclization.

Introduction

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for the chemical synthesis of peptides.[1] The standard Fmoc/tBu strategy allows for the efficient, stepwise assembly of natural amino acids into a linear chain.[2][3] However, the therapeutic potential of peptides is often limited by poor metabolic stability and lack of conformational rigidity, which can be overcome by incorporating non-canonical amino acids (ncAAs).[4] ncAAs can introduce steric constraints, new side-chain functionalities, and altered backbone geometries, leading to peptides with improved pharmacological profiles.[5][6]

This compound is a particularly intriguing ncAA building block. Its core structure is a rigid phenyl ring substituted with two distinct nucleophilic centers: a primary amine at the 3-position and a secondary N-methyl amine at the 4-position. This inherent difference in reactivity allows for selective chemical manipulation. When appropriately derivatized, this molecule can be incorporated into a peptide chain to:

  • Induce Conformational Constraints: The rigid aromatic ring can act as a turn-inducing element, forcing the peptide backbone into a defined secondary structure.[7]

  • Serve as a Bifurcation Point: The two distinct amino groups offer the potential for creating branched or uniquely structured peptides.

  • Function as a Cyclization Linker: The 3-amino-4-(methylamino)benzoic acid (MeDbz) core has been expertly developed as a linker for cleavage-inducing, on-resin macrocyclization, a powerful strategy for producing cyclic peptides.[8][9]

This guide provides the necessary protocols and scientific rationale to harness the potential of this versatile building block in both linear and cyclic peptide synthesis.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValue
Chemical Name This compound
CAS Number 66315-23-9[10]
Molecular Formula C₁₀H₁₄N₂O₂[10]
Molecular Weight 194.23 g/mol [10]
Appearance Light brown powder[11][12]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Long-term storage at 2-8°C is recommended.

Pre-Synthesis Preparation: From Ester to a Usable SPPS Building Block

The commercially available this compound must be chemically modified before it can be used in standard Fmoc-based SPPS. This involves two key steps: selective protection of the more reactive 3-amino group with an Fmoc group, followed by saponification of the ethyl ester to yield a free carboxylic acid.

Rationale for Selective Protection

The primary amine at the 3-position is more nucleophilic and less sterically hindered than the secondary N-methyl amine at the 4-position. This allows for a high degree of selectivity when reacting with an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).[13][14] Protecting this position leaves the N-methyl amine available for subsequent peptide elongation or other modifications, while the carboxylic acid (after de-esterification) will be used for the initial coupling to the resin-bound peptide.

Diagram 1: Preparation of the SPPS-Ready Building Block

G cluster_0 Step 1: Selective N-Fmoc Protection cluster_1 Step 2: Saponification Start Ethyl 3-amino-4- (methylamino)benzoate Reagent1 Fmoc-OSu, NaHCO₃ Dioxane/H₂O Start->Reagent1 Product1 Ethyl 3-(Fmoc-amino)-4- (methylamino)benzoate Reagent1->Product1 Product1_ref Ethyl 3-(Fmoc-amino)-4- (methylamino)benzoate Reagent2 1. LiOH, THF/H₂O 2. Acidify (e.g., 1M HCl) FinalProduct 3-(Fmoc-amino)-4- (methylamino)benzoic acid (Fmoc-MeDbz-OH) Reagent2->FinalProduct Product1_ref->Reagent2

Caption: Workflow for the two-step conversion of the starting material into the SPPS-ready building block.

Protocol: Preparation of 3-(Fmoc-amino)-4-(methylamino)benzoic acid

Step 1: Selective N-Fmoc Protection [13][15]

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO₃).

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

  • Slowly add the Fmoc-OSu solution to the stirring amine solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, acidify the mixture with 1M HCl to pH ~2-3.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Ethyl 3-(Fmoc-amino)-4-(methylamino)benzoate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude product from Step 1 in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 4-6 hours).

  • Quench the reaction and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 3-(Fmoc-amino)-4-(methylamino)benzoic acid , which can be purified by crystallization or column chromatography.

Protocol: Incorporation as an Internal Residue in Linear Peptides

Once prepared, the Fmoc-MeDbz-OH building block can be incorporated into a growing peptide chain. The subsequent amino acid will be coupled to the secondary N-methyl amine, creating a unique N-methylated amide bond within the peptide backbone.

Diagram 2: SPPS Cycle for Incorporating the MeDbz Building Block

G Resin Resin-Peptide-NH₂ Coupling Couple Fmoc-MeDbz-OH (HATU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 NextCoupling Couple next Fmoc-AA-OH (HATU/DIPEA in DMF) Wash2->NextCoupling Result Resin-Peptide-(MeDbz)-AA-Fmoc NextCoupling->Result

Caption: SPPS workflow for the incorporation of the MeDbz unit and subsequent chain elongation.

Step-by-Step Protocol

This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.[1][16]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Previous Amino Acid Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.

  • Coupling of Fmoc-MeDbz-OH:

    • Prepare the activation solution: Dissolve Fmoc-MeDbz-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activation solution to the resin and allow it to react for 1-2 hours.

    • Rationale: A potent coupling reagent like HATU is recommended due to the potentially reduced reactivity of the aromatic carboxylic acid.[17]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added MeDbz residue using 20% piperidine in DMF. This exposes the primary 3-amino group.

  • Coupling of the Next Amino Acid:

    • Activate the next standard Fmoc-amino acid (e.g., Fmoc-Ala-OH) using the same HATU/DIPEA conditions.

    • Add the solution to the resin to couple the amino acid to the 4-(methylamino) group of the MeDbz residue.

    • Causality: Coupling to this secondary amine is often slower than to a primary amine. An extended coupling time (2-4 hours) or the use of microwave-assisted SPPS may be necessary to ensure complete reaction.[18]

  • Continue Synthesis: Proceed with standard SPPS cycles to complete the peptide sequence.

Advanced Application: The MeDbz Linker for On-Resin Cyclization

A powerful application of this scaffold is its use as the MeDbz linker to facilitate on-resin cyclization, yielding head-to-tail cyclic peptides upon cleavage.[9]

Principle of Cleavage-Inducing Cyclization

In this strategy, the MeDbz linker is first attached to the solid support via its carboxylic acid. The linear peptide is then synthesized, growing from the 3-amino group. After the final linear assembly, the N-terminal Fmoc group is removed, exposing a free amine. This amine then attacks the N-acyl-N'-methylurea moiety of the linker in an intramolecular fashion, forming the final amide bond of the cyclic peptide and simultaneously cleaving the product from the resin support.

Diagram 3: On-Resin Cyclization Workflow using the MeDbz Linker

G cluster_A 1. Linker Attachment & Elongation cluster_B 2. Final Deprotection cluster_C 3. Cyclization & Cleavage A1 Attach MeDbz to Resin A2 Synthesize Linear Peptide (from 3-amino position) A1->A2 B1 Remove Final N-Terminal Fmoc Group A2->B1 C1 Intramolecular Attack of N-terminal amine on linker B1->C1 C2 Cyclic Peptide is Released into Solution C1->C2

Caption: Conceptual workflow for synthesizing cyclic peptides using the MeDbz linker methodology.

Protocol Overview

This protocol is adapted from established methods for MeDbz-mediated cyclization.[9]

  • Linker Attachment: The prepared 3-(Fmoc-amino)-4-(methylamino)benzoic acid is first coupled to a suitable solid support (e.g., an amine-functionalized resin) through its carboxylic acid.

  • Peptide Elongation: The Fmoc group on the linker is removed, and the linear peptide is assembled from the 3-amino position using standard Fmoc-SPPS cycles.

  • Final N-Terminal Deprotection: After the final amino acid is coupled, its N-terminal Fmoc group is removed with 20% piperidine in DMF.

  • On-Resin Cyclization: The resin is washed and then treated with a mild base (e.g., DIPEA in DMF or NMP) to promote the intramolecular cyclization reaction. The reaction progress can be monitored by analyzing small aliquots of the solution by LC-MS.

  • Product Isolation: Once the reaction is complete, the resin is filtered off, and the solution containing the crude cyclic peptide is collected and concentrated. The peptide can then be purified using standard reverse-phase HPLC.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low yield during Fmoc-MeDbz-OH preparation Incomplete saponification; loss of product during aqueous workup.Extend saponification reaction time and monitor carefully by TLC. Ensure pH is properly adjusted before extraction.
Incomplete coupling of Fmoc-MeDbz-OH to the peptide Steric hindrance from the aromatic ring and the growing peptide chain.Use a more potent coupling reagent (e.g., HATU, COMU).[17][19] Increase coupling time or use microwave-assisted SPPS.[18]
Incomplete coupling of the subsequent amino acid to the MeDbz residue The 4-(methylamino) group is a secondary amine and is less nucleophilic than a primary amine.Extend the coupling time significantly (e.g., 4-6 hours or overnight). Use microwave heating to increase reaction kinetics.
Low yield of cyclic peptide Aggregation of the linear precursor on the resin, preventing efficient cyclization. The linear peptide conformation is unfavorable for cyclization.Perform the cyclization step in a less polar solvent like NMP or a mixture of DMF/DCM. Cyclize at a higher temperature (40-50°C).
Side products observed during final cleavage (standard TFA cocktail) This section assumes incorporation as a linear residue, not the cyclization linker. The N-methylated amide bond is stable.Standard cleavage cocktails are generally compatible. Ensure proper scavengers are used based on the peptide sequence (e.g., TIS for Trp).

Summary and Conclusion

This compound is more than a simple non-canonical amino acid; it is a versatile synthetic tool. After a straightforward two-step preparation into its Fmoc-protected carboxylic acid form, it can be seamlessly integrated into SPPS workflows. Its incorporation into linear peptides provides a rigid, N-methylated junction, offering a precise method for controlling peptide conformation. Furthermore, its application as the MeDbz linker for on-resin, cleavage-inducing cyclization represents an elegant and efficient strategy for the synthesis of cyclic peptides, which are of increasing importance in therapeutic drug development.[9] The protocols and insights provided herein equip researchers with the knowledge to effectively utilize this valuable building block for creating novel and complex peptide architectures.

References

  • Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. Retrieved from [Link]

  • Luan, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22). [Link]

  • Luan, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Retrieved from [Link]

  • Zosel, F., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Tzani, A., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(16), 4985. [Link]

  • Biondi, L., & Undheim, K. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kimura, H. (1994). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Methods in Molecular Biology, 35, 161-214. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(Fmoc-amino)-4-(methylamino)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). Coupling of Aminobenzoic Acid (PABA) to a peptide? difficulties?. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Ali, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5556. [Link]

  • ResearchGate. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. [Link]

  • El-Faham, A., & Albericio, F. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Fukuda, N., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 9, 4673. [Link]

Sources

Ethyl 3-amino-4-(methylamino)benzoate as a linker for peptide cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ethyl 3-amino-4-(methylamino)benzoate: A Traceless Linker for On-Resin Peptide Cyclization and Post-Cleavage Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Conformationally Constrained Peptides

Cyclic peptides have emerged as a promising class of therapeutics, occupying a unique chemical space between small molecules and large biologics.[1][2] Their constrained cyclic structure offers several advantages over linear counterparts, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability. A key challenge in synthesizing these valuable molecules is achieving efficient and high-yielding cyclization. On-resin cyclization strategies are particularly attractive as they minimize intermolecular side reactions and simplify purification.[3]

This application note details the use of this compound, commonly known as the MeDbz linker, for a robust on-resin, cleavage-inducing cyclization methodology.[1][4] This system leverages the principles of Native Chemical Ligation (NCL) to facilitate the formation of cyclic peptides, including thiodepsipeptides and homodetic peptides, in a traceless manner.[5][6] We provide an in-depth look at the underlying mechanism, detailed experimental protocols, and best practices for characterization and troubleshooting.

The MeDbz Linker: Mechanism and Advantages

The MeDbz linker is a second-generation o-aminoaniline derivative designed to generate peptide thioesters compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[6] Its unique structure facilitates a self-cleaving cyclization cascade that releases the final cyclic peptide into solution.

Mechanism of Action: The process begins after the linear peptide has been assembled on a solid support with the C-terminal residue attached via the MeDbz linker. The cyclization is initiated by activating the linker, which then undergoes an intramolecular reaction with an N-terminal cysteine residue.

The key steps are:

  • On-Resin Activation: The MeDbz linker is activated on-resin. A common method involves converting the aniline moiety into a more reactive species.

  • Thioester Formation: The activated linker is displaced by the thiol side chain of an N-terminal cysteine residue, forming a linear peptide thioester which is simultaneously cleaved from the solid support.

  • Intramolecular S→N Acyl Shift: Now free in solution, the peptide thioester undergoes a rapid, spontaneous intramolecular S→N acyl shift. The N-terminal α-amino group of the cysteine attacks the thioester carbonyl, forming a native amide bond and completing the cyclization.[5]

This mechanism is advantageous because the cyclization step occurs in solution, which can favor the required conformational rearrangement, while the linear precursors remain isolated on the resin, preventing polymerization. The methyl group on the 4-amino position of the linker effectively blocks potential side reactions, such as over-acylation, which was an issue with first-generation linkers.[6]

MeDbz_Mechanism cluster_resin On-Resin cluster_solution In Solution (Post-Cleavage) Resin_Peptide Resin-Linker-Peptide-Cys(Trt) Activation 1. Activation & Cleavage Cocktail Resin_Peptide->Activation Initiation Linear_Thioester Linear Peptide Thioester (with N-terminal Cys) Acyl_Shift 2. Intramolecular S->N Acyl Shift Linear_Thioester->Acyl_Shift Cyclic_Peptide Final Cyclic Peptide (Native Amide Bond) Activation->Linear_Thioester Cleavage & Thioester formation Acyl_Shift->Cyclic_Peptide Cyclization

Caption: Mechanism of MeDbz-mediated peptide cyclization.

Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[7]
Molecular Weight 194.23 g/mol [7]
Appearance Brown to black solid[8]
Melting Point 87 °C[8]
Storage 2–8 °C under inert gas[8]

Protocol: Synthesis of a Cyclic Peptide using the MeDbz Linker

This protocol describes the synthesis of a model cyclic peptide using standard Fmoc-SPPS, followed by MeDbz-mediated on-resin cyclization and cleavage.

Part A: Solid-Phase Peptide Synthesis (SPPS)

Rationale: The linear peptide is assembled on a solid support, starting from the C-terminus. The MeDbz linker, pre-loaded onto the resin or coupled as the first building block, serves as the anchor point. Standard Fmoc chemistry is used for peptide chain elongation.

Materials:

  • Fmoc-MeDbz-loaded resin (e.g., Wang or Rink Amide)

  • Fmoc-protected amino acids

  • Coupling reagents: HATU, HBTU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-MeDbz-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence until the full linear peptide is assembled. Ensure the N-terminal amino acid is a Cysteine.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin with DMF, followed by DCM, and dry under vacuum.

Part B: On-Resin Activation and Cyclization/Cleavage

Rationale: This crucial step initiates the cyclization cascade. A specific cleavage cocktail is used to deprotect side chains and simultaneously activate the linker, releasing the peptide thioester into the solution where it cyclizes.

Materials:

  • Cleavage/Cyclization Cocktail: 94% Trifluoroacetic acid (TFA), 2.5% 1,2-ethanedithiol (EDT), 2.5% H₂O, 1% Triisopropylsilane (TIS). Note: Cocktail composition may need to be optimized based on peptide sequence.

  • Cold diethyl ether for precipitation.

Step-by-Step Protocol:

  • Preparation: Place the dried peptide-resin in a round-bottom flask.

  • Cleavage and Cyclization:

    • Add the cold cleavage/cyclization cocktail to the resin (approx. 10 mL per 100 mg of resin).

    • Stir the mixture at room temperature for 2-3 hours. During this time, the peptide is cleaved from the resin as a linear thioester and subsequently cyclizes in the TFA solution.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude cyclic peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow_Diagram start Start: Fmoc-MeDbz-Resin spps 1. Automated/Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps linear_peptide Resin-Bound Linear Peptide (N-terminal Cys) spps->linear_peptide cleavage 2. Cleavage & Cyclization Cocktail (TFA-based) linear_peptide->cleavage cyclization Crude Peptide in Solution (Cleavage, Thioester Formation, & Intramolecular Cyclization) cleavage->cyclization purification 3. Precipitation & RP-HPLC Purification cyclization->purification qc 4. Quality Control (LC-MS, MS/MS) purification->qc final_product Purified Cyclic Peptide qc->final_product

Caption: Experimental workflow for cyclic peptide synthesis.

Characterization and Quality Control

Rationale: Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the final cyclic peptide product.[9] Classical Edman degradation is not suitable for cyclic peptides due to the absence of a free N-terminus.[9]

Primary Techniques:

  • RP-HPLC: Used for both purification and assessment of purity. A sharp, single peak indicates a high degree of purity.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the cyclic peptide. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[10][11]

  • Tandem MS (MS/MS): Used for sequence verification. The fragmentation pattern of a cyclic peptide is more complex than a linear one, but it can provide definitive structural confirmation.[10][12]

Expected Analytical Results
TechniqueExpected ResultPurpose
RP-HPLC A single major peak with >95% purity.Purity Assessment
LC-MS A peak corresponding to the [M+H]⁺ of the cyclic peptide.Identity Confirmation
HRMS Observed mass within 5 ppm of the calculated theoretical mass.Formula Confirmation
MS/MS Fragmentation pattern consistent with the cyclic structure.Sequence Verification

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Cyclization Yield - Steric hindrance in the peptide sequence.- Unfavorable conformation of the linear precursor.- Introduce a turn-inducing residue (e.g., Glycine, Proline) near the cyclization site.[13]- Optimize the cyclization time and temperature.
Presence of Linear Peptide Incomplete S→N acyl shift.- Increase cyclization reaction time.- Ensure complete removal of all side-chain protecting groups.
Dimerization/Oligomerization High concentration of peptide during cyclization.- Perform the cleavage/cyclization step in a larger volume of TFA cocktail to favor intramolecular reaction.
Side Product Formation - Incomplete deprotection of side chains.- Racemization at the C-terminal residue.- Use a more robust cleavage cocktail or increase cleavage time.- Use coupling reagents known to suppress racemization (e.g., HATU, Oxyma).

Conclusion

The this compound (MeDbz) linker provides a powerful and efficient platform for the synthesis of cyclic peptides.[1][5] Its on-resin, cleavage-inducing mechanism simplifies workflows, minimizes intermolecular side reactions, and delivers the target cyclic peptide directly into solution for purification. This methodology is highly valuable for researchers in drug discovery and medicinal chemistry, enabling the exploration of conformationally constrained peptides as next-generation therapeutics.

References

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101–115. [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Springer Nature Experiments. [Link]

  • Gless, B. H., & Olsen, C. A. (2018). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. The Journal of Organic Chemistry, 83(15), 8345–8352. [Link]

  • Tsumuraya, T., et al. (2002). G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers. Bioorganic & Medicinal Chemistry Letters, 12(18), 2561–2565. [Link]

  • ResearchGate. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Request PDF. Retrieved January 5, 2026, from [Link]

  • RSC Publishing. (2014). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In RSC Drug Discovery Series. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. Retrieved January 5, 2026, from [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved January 5, 2026, from [Link]

  • Liu, S., & Li, X. (2025). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. ChemBioChem. [Link]

  • Protein Metrics. (2024). Cyclic Peptide Analysis. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4-(ethylamino)benzoate. Retrieved January 5, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Accurate quantification of modified cyclic peptides without the need for authentic standards. Analyst, 143(24), 6040-6047. [Link]

  • Pang, Y. P., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry, 9(12), 1185–1197. [Link]

  • Bentham Science. (n.d.). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker | Request PDF. Retrieved January 5, 2026, from [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. [Link]

  • Truman, A. W. (2018). Cyclisation mechanisms in the biosynthesis of ribosomally synthesised and post-translationally modified peptides. Beilstein Journal of Organic Chemistry, 14, 2549–2563. [Link]

Sources

Navigating Electrophilic Reactions of Ethyl 3-amino-4-(methylamino)benzoate: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Diaminobenzoate Building Block

Ethyl 3-amino-4-(methylamino)benzoate is a valuable bifunctional aromatic compound that serves as a versatile scaffold in the synthesis of a diverse array of heterocyclic systems and other complex organic molecules.[1][2] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it acts as a key intermediate for compounds with potential therapeutic applications, including local anesthetics and anti-inflammatory agents.[2] The presence of two distinct amino functionalities—a primary amine at the C3 position and a secondary N-methylamine at the C4 position—imparts a nuanced reactivity profile, making a thorough understanding of its reactions with electrophiles essential for its effective utilization.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this compound towards various classes of electrophiles. We will delve into the critical aspect of regioselectivity, offering insights into the factors that govern which of the two amino groups preferentially reacts. This document will further provide detailed, field-proven protocols for key transformations, including acylation, alkylation, and cyclization reactions, enabling researchers to confidently employ this versatile building block in their synthetic endeavors.

Understanding the Reactivity Landscape: Steric Hindrance vs. Nucleophilicity

The core challenge and, simultaneously, the synthetic opportunity in the chemistry of this compound lies in the differential reactivity of its two amino groups. The outcome of an electrophilic attack is primarily dictated by a delicate balance between steric and electronic factors.

  • The C3-Primary Amine: This amine is sterically more accessible to incoming electrophiles compared to the N-methylated amine at the C4 position.

  • The C4-Secondary Amine: The presence of a methyl group introduces steric hindrance. However, the electron-donating nature of the methyl group enhances the nucleophilicity of the nitrogen atom to which it is attached.

The interplay of these opposing effects—lower steric hindrance at C3 versus potentially higher nucleophilicity at C4—determines the regioselectivity of the reaction. The specific electrophile and the reaction conditions employed can often be tuned to favor reaction at one site over the other.

Section 1: Acylation Reactions

Acylation of the amino groups in this compound is a fundamental transformation for the introduction of carbonyl functionalities and for the synthesis of amide-containing target molecules. The regioselectivity of acylation is highly dependent on the nature of the acylating agent and the reaction conditions.

Reaction with Acetic Anhydride: A Study in Regioselectivity

The reaction with a relatively small and reactive electrophile like acetic anhydride can often lead to acylation at the less sterically hindered primary amine. However, under forcing conditions, diacylation is also a possibility.

Predicted Major Product: Ethyl 3-acetamido-4-(methylamino)benzoate.

Experimental Protocol: Synthesis of Ethyl 3-acetamido-4-(methylamino)benzoate

This protocol is based on established methods for the selective acylation of analogous unsymmetrical diamines.

  • Materials:

    • This compound (1.0 g, 5.15 mmol)

    • Acetic anhydride (0.58 mL, 6.18 mmol, 1.2 equiv)

    • Pyridine (10 mL)

    • Dichloromethane (DCM, 20 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in pyridine in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Reaction with Benzoyl Chloride: Introducing an Aromatic Moiety

Benzoyl chloride, being a bulkier acylating agent, is expected to show a higher preference for the less sterically hindered primary amine.

Predicted Major Product: Ethyl 3-(benzamido)-4-(methylamino)benzoate.

Experimental Protocol: Synthesis of Ethyl 3-(benzamido)-4-(methylamino)benzoate

  • Materials:

    • This compound (1.0 g, 5.15 mmol)

    • Benzoyl chloride (0.72 mL, 6.18 mmol, 1.2 equiv)

    • Triethylamine (1.08 mL, 7.73 mmol, 1.5 equiv)

    • Dichloromethane (DCM, 20 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound and triethylamine in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C.

    • Add benzoyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Acylating Agent Predicted Major Product Key Considerations
Acetic AnhydrideEthyl 3-acetamido-4-(methylamino)benzoateLess sterically demanding, may lead to di-acylation under forcing conditions.
Benzoyl ChlorideEthyl 3-(benzamido)-4-(methylamino)benzoateBulkier electrophile, enhances selectivity for the primary amine.

Section 2: Alkylation Reactions

N-alkylation of this compound introduces alkyl substituents, which can significantly modify the pharmacological properties of the resulting molecules. The regioselectivity of alkylation is influenced by the nature of the alkylating agent and the base used.

Reaction with Methyl Iodide: A Case for the More Nucleophilic Amine?

While the primary amine is less sterically hindered, the secondary amine is more nucleophilic due to the electron-donating methyl group. With a small alkylating agent like methyl iodide, reaction at the more nucleophilic secondary amine to form a tertiary amine is a strong possibility, especially in the presence of a mild base. However, quaternization of the secondary amine is also a potential side reaction. Selective mono-alkylation of the primary amine can be challenging but may be achieved under carefully controlled conditions.

Plausible Products: A mixture of Ethyl 3-(methylamino)-4-(methylamino)benzoate, Ethyl 3-amino-4-(dimethylamino)benzoate, and potentially the di-alkylated product.

Experimental Protocol: Attempted Selective Mono-methylation (Illustrative)

This protocol is designed to favor mono-alkylation of the primary amine and is based on general procedures for selective N-alkylation.

  • Materials:

    • This compound (1.0 g, 5.15 mmol)

    • Methyl iodide (0.32 mL, 5.15 mmol, 1.0 equiv)

    • Potassium carbonate (K₂CO₃, 0.71 g, 5.15 mmol, 1.0 equiv)

    • Acetonitrile (20 mL)

  • Procedure:

    • Combine this compound and potassium carbonate in acetonitrile in a round-bottom flask.

    • Add methyl iodide dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring closely by TLC.

    • Upon consumption of the starting material, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product mixture by NMR spectroscopy to determine the regioselectivity.

    • Separate the products by column chromatography.

Section 3: Cyclization Reactions - Gateway to Heterocycles

The true synthetic power of this compound is most evident in its utility as a precursor for various heterocyclic systems, most notably benzimidazoles and quinoxalines. These reactions typically involve the reaction with a dielectrophilic species or a one-carbon electrophile followed by intramolecular cyclization.

Benzimidazole Synthesis: Reaction with Carboxylic Acids and Aldehydes

The condensation of o-phenylenediamines with carboxylic acids or aldehydes is a classic and reliable method for the synthesis of benzimidazoles.

dot

Benzimidazole_Synthesis Substrate This compound Intermediate Amide/Imine Intermediate Substrate->Intermediate + Electrophile - H₂O Electrophile R-COOH or R-CHO (e.g., Formic Acid or Benzaldehyde) Product Ethyl 1-methyl-2-substituted-1H-benzo[d]imidazole-6-carboxylate Intermediate->Product

Caption: Synthesis of Benzimidazoles from this compound.

Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (from Formic Acid)

  • Materials:

    • This compound (1.0 g, 5.15 mmol)

    • Formic acid (98-100%, 5 mL)

    • 4 M Hydrochloric acid (HCl) in dioxane

  • Procedure:

    • Add this compound to formic acid in a round-bottom flask.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Neutralize the solution with a saturated sodium bicarbonate solution, which should precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol.

Quinoxaline Synthesis: Reaction with α-Dicarbonyl Compounds

Quinoxalines are readily synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds.

dot

Quinoxaline_Synthesis Substrate This compound Intermediate Dihydrophenazine Intermediate Substrate->Intermediate + Dicarbonyl - 2H₂O Dicarbonyl α-Dicarbonyl (e.g., Glyoxal, Benzil) Product Ethyl 3-methyl-2-substituted-quinoxaline-6-carboxylate Intermediate->Product

Caption: Synthesis of Quinoxalines from this compound.

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenylquinoxaline-6-carboxylate (from Benzil)

  • Materials:

    • This compound (1.0 g, 5.15 mmol)

    • Benzil (1.08 g, 5.15 mmol)

    • Ethanol (20 mL)

    • Glacial acetic acid (2-3 drops)

  • Procedure:

    • Dissolve this compound and benzil in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.

    • If necessary, concentrate the solvent to induce crystallization.

    • Filter the solid product, wash with cold ethanol, and dry.

Conclusion and Future Perspectives

This compound is a highly adaptable building block with a rich and nuanced reactivity profile. The selective functionalization of its primary and secondary amino groups offers a powerful strategy for the synthesis of a wide range of complex molecules and heterocyclic systems. While the regioselectivity of its reactions with electrophiles is governed by a subtle interplay of steric and electronic effects, careful selection of reagents and reaction conditions can often steer the transformation towards the desired outcome. The protocols provided herein serve as a robust starting point for researchers to explore the vast synthetic potential of this valuable intermediate. Further investigations into more complex electrophilic partners and the development of highly regioselective catalytic systems will undoubtedly continue to expand the utility of this compound in the ongoing quest for novel therapeutic agents and functional materials.

References

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.
  • Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][2]diazepin-2-ylamino)benzoate. Available at: [Link]

  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Amino Groups in Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the selective derivatization of the primary and secondary amino groups of Ethyl 3-amino-4-(methylamino)benzoate. This molecule is a key building block in the synthesis of various pharmacologically active compounds, most notably the direct thrombin inhibitor, Dabigatran.[1][2][3][4] The ability to selectively modify either the 3-amino or the 4-methylamino group is crucial for the development of novel derivatives and for optimizing synthetic routes. This guide explores the principles of chemoselectivity based on electronic and steric effects and provides experimentally validated protocols for acylation, sulfonylation, and reductive amination, enabling researchers to achieve desired derivatization with high yields and purity.

Introduction: The Strategic Importance of Derivatizing this compound

This compound is a substituted aromatic diamine whose value in medicinal chemistry and organic synthesis is intrinsically linked to the differential reactivity of its two amino functionalities. The primary aromatic amine at the C3 position and the secondary N-methylated amine at the C4 position present a fascinating challenge and a synthetic opportunity. The selective functionalization of one amine in the presence of the other is a critical step in the synthesis of complex molecules, such as Dabigatran, where the primary amine is acylated while the secondary amine participates in the formation of a benzimidazole ring.[2]

Understanding the factors that govern the reactivity of these two groups—namely, nucleophilicity, steric hindrance, and electronic effects—is paramount for designing successful and efficient synthetic strategies. This guide will delve into these principles and provide practical, step-by-step protocols for achieving selective derivatization.

Foundational Principles of Selective Derivatization

The selective derivatization of the two amino groups in this compound hinges on exploiting their inherent differences in reactivity.

  • Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom of an amine is responsible for its nucleophilicity and basicity. In aromatic amines like aniline, this lone pair is delocalized into the benzene ring, reducing its availability and making the amine less basic and nucleophilic compared to aliphatic amines.[5] In our target molecule, both amino groups are aromatic. However, the secondary amine (4-methylamino) has a methyl group, which is an electron-donating group. This inductive effect increases the electron density on the nitrogen, making the secondary amine slightly more basic than the primary amine.[6]

  • Steric Hindrance: The primary amino group (-NH₂) is sterically less hindered than the secondary methylamino group (-NHCH₃). This difference is a key factor that can be exploited for selective reactions, especially with bulky reagents.[7][8] Many derivatization reactions, particularly acylations, are sensitive to steric bulk around the nucleophilic nitrogen.

  • Electronic Effects of Substituents: The ethyl ester group at the C1 position is an electron-withdrawing group, which deactivates the aromatic ring and reduces the nucleophilicity of both amino groups. The amino group at C3 and the methylamino group at C4 are ortho-para directing and activating groups.[9][10] The interplay of these electronic effects influences the overall reactivity of the molecule.

Experimental Protocols for Selective Derivatization

The following sections provide detailed protocols for the selective derivatization of this compound. All protocols should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Selective Acylation of the Primary Amino Group

The primary amino group at the C3 position is more accessible and generally more reactive towards acylation than the sterically more hindered secondary amino group at the C4 position. This allows for selective N-acylation under controlled conditions.

Protocol 3.1.1: Selective Acetylation with Acetic Anhydride

This protocol describes the selective acetylation of the 3-amino group using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or EtOAc in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Expected Outcome: The major product will be Ethyl 3-(acetylamino)-4-(methylamino)benzoate.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): Running the reaction at a lower temperature helps to control the reactivity and improve the selectivity for the more reactive primary amine.

  • Stoichiometry: Using a slight excess of acetic anhydride ensures complete consumption of the starting material, while a large excess is avoided to minimize the risk of di-acylation.

  • Base: Pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Selective Sulfonylation

Similar to acylation, sulfonylation is also sensitive to steric hindrance, allowing for the selective derivatization of the primary amino group.

Protocol 3.2.1: Selective Tosylation with p-Toluenesulfonyl Chloride

This protocol details the selective sulfonylation of the 3-amino group with p-toluenesulfonyl chloride (TsCl).

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The primary product will be Ethyl 3-(p-toluenesulfonamido)-4-(methylamino)benzoate.

Derivatization via Protective Groups

For more complex syntheses, it may be necessary to protect one amino group while reacting the other. The choice of protecting group is critical and depends on the subsequent reaction conditions.[7][11][12][13]

Protocol 3.3.1: Selective Protection of the Primary Amine with a Boc Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that can be introduced selectively onto the primary amine under controlled conditions.[6][11]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and TEA (1.2 eq) in THF or DCM.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed as indicated by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Deprotection: The Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM.

Data Presentation: Summary of Derivatization Reactions

Derivatization MethodReagentTarget AmineTypical YieldKey Conditions
Acetylation Acetic AnhydridePrimary (3-NH₂)>90%Pyridine, 0°C to RT
Tosylation p-Toluenesulfonyl ChloridePrimary (3-NH₂)80-90%Pyridine, 0°C to RT
Boc Protection Di-tert-butyl dicarbonatePrimary (3-NH₂)85-95%TEA, RT

Visualization of Workflows

Diagram 5.1: General Workflow for Selective Acylation

cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Purification A Dissolve Ethyl 3-amino-4- (methylamino)benzoate in Solvent B Cool to 0°C A->B C Add Base (e.g., Pyridine) B->C D Add Acylating Agent Dropwise C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify (Recrystallization or Chromatography) J->K L Final Product: Selectively Acylated Amine K->L

Caption: Workflow for selective acylation of the primary amino group.

Diagram 5.2: Decision Tree for Selective Derivatization

Start Start: This compound Q1 Desired Derivatization? Start->Q1 Acylation Acylation / Sulfonylation Q1->Acylation Amide/Sulfonamide Formation ReductiveAmination Reductive Amination Q1->ReductiveAmination N-Alkylation Protection Protection for Further Synthesis Q1->Protection Temporary Modification Protocol_Acyl Use Acyl Halide or Anhydride (e.g., Protocol 3.1.1 or 3.2.1) Targets less hindered 3-NH₂ Acylation->Protocol_Acyl Protocol_RA React with Aldehyde/Ketone & Reducing Agent Likely less selective, requires optimization ReductiveAmination->Protocol_RA Protocol_Prot Choose Protecting Group based on Subsequent Reaction Conditions (e.g., Boc for acid-labile, Protocol 3.3.1) Protection->Protocol_Prot

Sources

Application Notes & Protocols: The Utility of Ethyl 3-amino-4-(methylamino)benzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the applications of Ethyl 3-amino-4-(methylamino)benzoate (CAS No. 66315-23-9) in medicinal chemistry. It details the synthesis, characterization, and strategic use of this versatile building block in the construction of complex heterocyclic scaffolds, particularly benzimidazoles, which are central to the development of novel therapeutic agents. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental rationale and self-validating methodologies.

Introduction and Strategic Importance

This compound is an aromatic diamine derivative that has emerged as a valuable and strategic intermediate in the synthesis of pharmaceutically active compounds.[1] Its structure, featuring an ortho-diamine arrangement with differential reactivity (a primary and a secondary amine), along with an ethyl ester handle, makes it an ideal precursor for constructing a variety of complex molecular architectures.[1] This scaffold is particularly instrumental in the synthesis of fused heterocyclic systems, such as benzimidazoles and benzodiazepines, which are privileged structures in modern drug discovery, notably in the fields of oncology and central nervous system (CNS) disorders.[2][3][4]

This guide will elucidate the core synthetic protocols for this compound and demonstrate its application in the generation of advanced medicinal chemistry scaffolds, providing both the "how" and the "why" behind the experimental choices.

Physicochemical & Spectroscopic Data

A foundational understanding of the starting material is critical for troubleshooting and validation. Key properties are summarized below.

PropertyValueSource
CAS Number 66315-23-9[5][6]
Molecular Formula C₁₀H₁₄N₂O₂[5][6]
Molecular Weight 194.23 g/mol [5][6]
Appearance Light brown powder[5][6]
Melting Point 87°C[1]
Boiling Point 357.4°C[1]

Spectroscopic Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 7.16 (d, J=1.6 Hz, 1H), 6.39 (d, J=8.4 Hz, 1H), 5.38-5.37 (m, 1H), 4.66 (s, 2H), 4.18 (q, J=7.2 Hz, 2H), 2.77 (d, J=5.2 Hz, 3H), 1.26 (t, J=7.2 Hz, 3H).[5]

  • LC-MS: m/z 195.1 [M+H]⁺.[5]

Core Synthesis Protocol: this compound

The most reliable and widely adopted method for synthesizing the title compound is through the catalytic reduction of its nitro precursor, Ethyl 4-(methylamino)-3-nitrobenzoate.

Workflow Diagram: Synthesis via Catalytic Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation A 1. Dissolve Ethyl 4-(methylamino)- 3-nitrobenzoate in Methanol B 2. Add 5-10% Pd/C Catalyst (Slurry in Ethanol) A->B C 3. Purge with H₂ Gas (Parr Shaker, 60 psi or Balloon) B->C D 4. Stir Vigorously at RT (5h to Overnight) C->D E 5. Monitor by TLC/LC-MS (Confirm disappearance of starting material) D->E F 6. Filter through Celite Bed to Remove Pd/C E->F G 7. Concentrate Filtrate (Rotary Evaporation) F->G H 8. Obtain Crude Product (Light brown solid) G->H

Caption: General workflow for the synthesis of the target diamine.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • Methanol (MeOH), HPLC grade

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen (H₂) source (gas cylinder or balloon)

  • Celite® 545

  • Parr shaker or similar hydrogenation apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a suitable pressure vessel (e.g., a Parr shaker flask), dissolve Ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq, e.g., 13.0 g, 58 mmol) in methanol (e.g., 180 mL).[5]

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C (0.1 eq by weight, e.g., 1.3 g) in a small amount of ethanol.[5]

    • Causality Note: Adding the catalyst as a slurry prevents the fine, pyrophoric powder from becoming airborne. The nitrogen atmosphere is a safety precaution.

  • Hydrogenation: Secure the flask to the Parr shaker. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 60 psi) and begin vigorous stirring at room temperature.[5]

  • Reaction Monitoring: The reaction is typically complete within 5 hours to overnight.[5][6] Progress can be monitored by TLC (staining with potassium permanganate) or LC-MS, looking for the complete consumption of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

    • Causality Note: Celite provides a fine filtration medium necessary to remove the microscopic Pd/C particles, which would otherwise contaminate the product and are difficult to remove with standard filter paper.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. This will yield this compound as a light brown powder.[5][6] The typical yield is high (82-88%).[5][6] The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

Application in Medicinal Chemistry: Scaffold Development

The true utility of this compound lies in its ability to serve as a foundational scaffold for high-value heterocyclic cores.

Synthesis of Benzimidazole Scaffolds

The ortho-diamine functionality is a classic precursor for the benzimidazole ring system, a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors.[4] The reaction involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization, or direct condensation with a carboxylic acid or its derivative.

Workflow Diagram: Benzimidazole Formation

G A Ethyl 3-amino-4- (methylamino)benzoate C Condensation & Cyclization (e.g., Heating in Acetic Acid, or with a coupling agent) A->C B R-CHO (Aldehyde) or R-COOH (Carboxylic Acid) B->C D Substituted Benzimidazole Core C->D

Caption: General pathway to benzimidazole scaffolds.

Protocol: Synthesis of a 2-Substituted-1-methyl-1H-benzimidazole-5-carboxylate Core

This protocol describes a general method for forming the benzimidazole ring, which is a key step in synthesizing complex molecules like the precursors to direct thrombin inhibitors.[7]

Procedure:

  • Reactant Mixture: To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid, add a substituted aldehyde (R-CHO, 1.0-1.1 eq).

  • Cyclization: The method of cyclization depends on the reaction partner.

    • With Aldehydes: An oxidizing agent (e.g., air, sodium metabisulfite) is often required to facilitate the final ring closure after initial Schiff base formation. The mixture is typically heated to reflux for several hours.

    • With Carboxylic Acids: Direct condensation can be achieved by heating the mixture at high temperatures (e.g., >150°C) or under milder conditions using a coupling agent (e.g., EDC/HOBt) followed by acid-catalyzed cyclization.

  • Workup and Purification: After cooling, the reaction mixture is typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired benzimidazole derivative.

Self-Validation: The resulting benzimidazole can be unequivocally identified by a shift in its NMR spectrum, particularly the appearance of a new proton signal for the C2-H of the imidazole ring (if formed from an aldehyde like formic acid) and the disappearance of the two distinct amine proton signals from the starting material. Mass spectrometry will confirm the expected molecular weight of the cyclized product.

Application in Benzodiazepine Synthesis

The 1,2-diamine structure is also amenable to the synthesis of seven-membered rings like benzodiazepines, a class of compounds renowned for their CNS activity.[3] This typically involves condensation with a β-dicarbonyl compound or its synthetic equivalent.

Workflow Diagram: Benzodiazepine Formation

G A Ethyl 3-amino-4- (methylamino)benzoate C Acid-Catalyzed Condensation & Intramolecular Cyclization (e.g., Reflux in Toluene with p-TSA) A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Substituted Benzodiazepine Core C->D

Caption: Conceptual pathway to benzodiazepine scaffolds.

Experimental Rationale: The condensation of this compound with a β-ketoester under acidic conditions would first involve the more nucleophilic primary amine attacking one of the carbonyls. Subsequent intramolecular reaction of the secondary amine would lead to the formation of the seven-membered diazepine ring.[8] The presence of the methyl group on one nitrogen and the ester on the benzene ring provides two distinct points for further chemical modification, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. This strategic positioning makes it a highly valuable starting material for exploring novel benzodiazepine-based therapeutics.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry into privileged heterocyclic scaffolds. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists engaged in the design and discovery of next-generation therapeutics. The protocols and insights provided in this guide serve as a robust foundation for its practical application in the laboratory.

References

  • This compound - MySkinRecipes. Available from: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. Available from: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • WO 2013/150545 A2 - Google Patents.
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][9]diazepin-2-ylamino)benzoate. Available from: [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][9]diazepin-2-ylamino)benzoate - MDPI. Available from: [Link]

  • ethyl 4-amino-3-methylbenzoate - 40800-65-5, C10H13NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

  • Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC - NIH. Available from: [Link]

  • Ethyl 4-(dimethylamino)benzoate - PMC - NIH. Available from: [Link]

  • Ethyl 3-amino-4-(ethylamino)benzoate | C11H16N2O2 | CID 2305224 - PubChem. Available from: [Link]

  • 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide - PubChem. Available from: [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]

  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK-VEGFR3 protein-protein interaction - PubMed. Available from: [Link]

  • In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC - PubMed Central. Available from: [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. - AMiner. Available from: [Link]

Sources

Application Notes and Protocols: Screening for Biological Activity of Ethyl 3-amino-4-(methylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Substituted Benzoates

The Ethyl 3-amino-4-(methylamino)benzoate scaffold, a derivative of the well-known local anesthetic benzocaine, represents a promising starting point for the discovery of novel therapeutic agents. The p-aminobenzoate moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The strategic placement and nature of substituents on the benzene ring can profoundly influence the molecule's interaction with biological targets, leading to diverse pharmacological profiles.

This guide provides a comprehensive framework for researchers and drug development professionals to conduct a primary screening cascade for novel derivatives of this compound. The protocols herein are designed to be robust and adaptable, providing a solid foundation for identifying and characterizing promising lead compounds. We will detail methodologies for evaluating cytotoxicity against cancer cell lines, antimicrobial efficacy, and inhibitory potential against key enzymes implicated in disease, namely tyrosinase and acetylcholinesterase.

Strategic Screening Workflow

A logical, tiered approach is essential for efficiently screening a library of novel compounds. The initial phase should involve broad, cost-effective assays to identify any "hits," which can then be subjected to more detailed secondary and mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Lead Optimization Compound Compound Library (Benzoate Derivatives) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Parallel Screening Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Compound->Antimicrobial Parallel Screening Enzyme Enzyme Inhibition (Tyrosinase, AChE) Compound->Enzyme Parallel Screening IC50 IC50 Determination Cytotoxicity->IC50 Active Compounds MIC MIC/MBC Determination Antimicrobial->MIC Active Compounds Kinetics Enzyme Kinetics Enzyme->Kinetics Active Compounds SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Kinetics->SAR Lead Lead Compound Optimization SAR->Lead

Caption: A tiered workflow for screening benzoate derivatives.

Anticancer and Cytotoxicity Screening: The MTT Assay

Many benzocaine analogues have demonstrated potential as anticancer agents by targeting critical enzymes like human topoisomerase IIα, which is vital for cancer cell proliferation.[1][2] The MTT assay is a foundational, colorimetric method for assessing a compound's effect on cell viability and metabolic activity.[6]

Scientific Rationale

The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] A reduction in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HepG-2, HCT-116, MCF-7) to ~80% confluency.[1]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in sterile DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in complete culture medium. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds in triplicate.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells) for background absorbance.[8]

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of cell-culture grade DMSO to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation and Analysis

Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

The results can be plotted to determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Derivative 11085.2 ± 4.1>100
Derivative 21045.7 ± 3.58.9
Doxorubicin151.3 ± 2.90.98
Antimicrobial Screening: Agar Well Diffusion Method

The search for novel antimicrobial agents is a global health priority.[10] The agar well diffusion method is a widely used, preliminary test to evaluate the antimicrobial activity of chemical compounds.[11][12] It is effective for screening against a panel of pathogenic bacteria and fungi.

Scientific Rationale

This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[13][14]

G prep Prepare Standardized Microbial Inoculum (0.5 McFarland) plate Inoculate Mueller-Hinton Agar Plate (Lawn Culture) prep->plate well Aseptically Bore Wells (6 mm diameter) plate->well load Load Wells with Test Compound, Positive & Negative Controls well->load incubate Incubate at 37°C for 18-24 hours load->incubate measure Measure Diameter of Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion
  • Preparation of Inoculum:

    • Select test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • From a fresh culture, inoculate a few colonies into sterile Mueller-Hinton Broth.

    • Incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

  • Plate Inoculation:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage (lawn culture).

  • Well Preparation and Compound Application:

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile cork borer (6 mm diameter), aseptically punch uniform wells into the agar.[10][13]

    • Prepare solutions of the test derivatives at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test solution into a corresponding well.[10]

    • Controls:

      • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

      • Negative Control: The solvent (DMSO) used to dissolve the compounds.[10]

  • Incubation and Measurement:

    • Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds.

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Data Presentation
Compound IDTest OrganismConcentrationZone of Inhibition (mm)
Derivative 3S. aureus1 mg/mL18
Derivative 3E. coli1 mg/mL0
CiprofloxacinS. aureus10 µg/mL25
DMSOS. aureusN/A0
Enzyme Inhibition Assays

Benzoic acid derivatives have been identified as effective inhibitors of various enzymes, making this a critical area for screening.[15][16] We will focus on two common targets: tyrosinase (implicated in pigmentation) and acetylcholinesterase (a target for Alzheimer's disease therapy).

A. Tyrosinase Inhibition Assay

Scientific Rationale: Tyrosinase is a key copper-containing enzyme in melanin biosynthesis. Its inhibition is of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders.[17] Benzoates can inhibit tyrosinase through mechanisms like copper chelation.[15][17] The assay measures the inhibition of the enzyme's ability to convert L-DOPA to dopachrome, a colored product.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a solution of mushroom tyrosinase (e.g., 30 units/mL) in the phosphate buffer.

    • Prepare a 0.5 mM solution of L-DOPA (substrate) in the phosphate buffer.

    • Dissolve test compounds and a positive control (Kojic acid) in DMSO/Methanol to create stock solutions.[16][18]

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of test compound solution (at various concentrations)

      • 20 µL of tyrosinase solution

    • Pre-incubate the mixture for 10 minutes at 25°C.[18]

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm at time 0 and then every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100 Plot inhibition vs. concentration to determine the IC₅₀ value.

B. Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibiting AChE is a primary strategy for treating Alzheimer's disease.[19] This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be measured spectrophotometrically.[20]

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Prepare solutions of DTNB (10 mM) and acetylthiocholine iodide (ATC) (10 mM) in buffer.

    • Prepare a solution of AChE (from Electric eel, e.g., 0.1 U/mL) in buffer.

    • Dissolve test compounds and a positive control (e.g., Galantamine) in buffer or minimal DMSO.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 25 µL of ATC solution

      • 125 µL of DTNB solution

      • 50 µL of phosphate buffer

      • 25 µL of test compound solution

    • Pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the AChE solution.

    • Measure the absorbance at 412 nm for 5-10 minutes.[19][20]

  • Data Analysis: Calculate the percentage of inhibition as described for the tyrosinase assay and determine IC₅₀ values for active compounds.

Data Presentation for Enzyme Assays
Compound IDTarget EnzymeIC₅₀ (µM)
Derivative 4Tyrosinase22.5
Kojic AcidTyrosinase16.7
Derivative 5AChE5.8
GalantamineAChE1.2
Preliminary Anti-Inflammatory Screening

Inflammation is a key process in many diseases, and simple in vitro assays can provide an early indication of a compound's anti-inflammatory potential.[21][22]

Scientific Rationale: Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[23] The ability of a compound to prevent the denaturation of a protein (like bovine serum albumin or egg albumin) induced by heat or chemicals can be a measure of its anti-inflammatory activity.[23][24]

Protocol:

  • Reagent Preparation:

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • Dissolve test compounds and a positive control (e.g., Diclofenac sodium) in a minimal amount of DMSO and dilute with buffer.

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of BSA solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution at various concentrations.

    • A control consists of the BSA solution and buffer without any compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.[23]

    • After cooling, measure the turbidity (absorbance) at 660 nm.[23]

  • Data Analysis: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

Conclusion and Future Directions

This guide outlines a primary screening cascade to identify the biological activities of novel this compound derivatives. Compounds that demonstrate significant activity ("hits") in these initial assays—for example, by exhibiting low IC₅₀ values in cytotoxicity or enzyme inhibition assays, or large zones of inhibition in antimicrobial tests—should be prioritized for further investigation. Subsequent steps would include dose-response studies, evaluation against a broader range of cell lines or microbial strains, and mechanistic studies to elucidate the specific molecular targets and pathways involved. This structured approach enables the efficient and logical progression from a compound library to promising lead candidates for drug development.

References
  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (n.d.). National Institutes of Health. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). PubMed Central. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (n.d.). PubMed. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Protocol. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate. [Link]

  • Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. (2022). PubMed. [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (n.d.). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (n.d.). Taylor & Francis Online. [Link]

  • Full article: Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (n.d.). Taylor & Francis Online. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). American Chemical Society. [Link]

  • Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. (n.d.). Africa Research Connect. [Link]

  • Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action | Request PDF. (n.d.). ResearchGate. [Link]

  • Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. (n.d.). Semantic Scholar. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). AIMS Press. [Link]

  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PubMed Central. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

  • Synthesis of Novel Benzocaine and Procaine Glycodrugs. (2024). MDPI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Boster Biological Technology. [Link]

Sources

Experimental procedure for N-acylation of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acylation of Ethyl 3-amino-4-(methylamino)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive experimental procedure for the selective N-acylation of this compound. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, including the direct thrombin inhibitor Dabigatran Etexilate.[1][2] The protocol details a robust method for the chemoselective acylation of the more nucleophilic primary amino group in the presence of a secondary amino group. We will delve into the mechanistic rationale, step-by-step laboratory procedures, purification techniques, and analytical characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Selective N-Acylation

N-acylation is a cornerstone transformation in organic chemistry, enabling the formation of stable amide bonds that are fundamental to the structure of countless pharmaceuticals, fine chemicals, and materials.[3] The reaction involves the introduction of an acyl group (R-C=O) onto a nitrogen atom. When a molecule, such as this compound, possesses multiple amine functionalities, the challenge lies in achieving chemoselectivity—directing the acylation to a specific site.

The substrate, this compound, features both a primary (–NH₂) and a secondary (–NHCH₃) amine. The primary amine at the C-3 position is inherently more nucleophilic and less sterically hindered than the secondary methylamino group at the C-4 position. This electronic and steric differentiation allows for selective acylation at the primary amine under carefully controlled reaction conditions. This selective modification is a critical step in multi-step syntheses, preventing the formation of undesired side products and simplifying downstream purification processes.[4]

Mechanistic Principles of Nucleophilic Acyl Substitution

The N-acylation of an amine with an acyl halide or acid anhydride proceeds through a nucleophilic addition-elimination mechanism .[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a chloride ion for acyl chlorides, or a carboxylate ion for acid anhydrides).[6]

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, neutralizes the protonated amide and the acidic byproduct (e.g., HCl) generated during the reaction.[7] This step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.

The higher reactivity of the primary amine is the key to the selectivity of this protocol.

Chemical Reaction Scheme

Caption: Selective N-acylation at the primary amine.

Detailed Experimental Protocol

This protocol provides a method for the N-acetylation of this compound using acetyl chloride. The principles can be adapted for other acylating agents.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Properties
This compoundC₁₀H₁₄N₂O₂194.2310.01.0Solid
Acetyl ChlorideC₂H₃ClO78.5010.51.05d = 1.104 g/mL; Liquid
Triethylamine (TEA)(C₂H₅)₃N101.1912.01.2d = 0.726 g/mL; Liquid
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93--Solvent, d = 1.326 g/mL
Saturated aq. NaHCO₃NaHCO₃84.01--Aqueous solution for work-up
BrineNaCl58.44--Saturated aqueous solution for work-up
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.94 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (0.75 mL, 10.5 mmol) dropwise to the reaction mixture over 10-15 minutes using a syringe. Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-acylation (di-acylation) of the secondary amine.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the mobile phase.[4][8] The product spot should be less polar than the starting material.

  • Quenching & Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of deionized water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution (to remove excess acid) and 20 mL of brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography for higher purity.[9]

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate or ethanol.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: For higher purity, perform flash column chromatography on silica gel.[10] Prepare a slurry of silica gel in hexane and pack the column. Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the pure product (identified by TLC) and concentrate them to yield the purified compound.

Analytical Characterization

The identity and purity of the final product, Ethyl 3-acetamido-4-(methylamino)benzoate, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a new singlet for the acetyl methyl group (–COCH₃) around δ 2.1-2.2 ppm and a new amide proton (–NHCO) signal (a broad singlet) between δ 8.0-9.0 ppm. The aromatic protons will also show characteristic shifts.[11]

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the product's molecular weight (C₁₂H₁₆N₂O₃, MW = 236.27). For example, an ESI-MS spectrum would show an [M+H]⁺ peak at m/z 237.1.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is an excellent method to determine the final purity of the compound.[9]

Workflow and Troubleshooting

Experimental Workflow Diagram

G sub Dissolve Substrate & Base in DCM cool Cool to 0°C sub->cool add Add Acyl Chloride Dropwise cool->add react Stir at RT (2-4h) add->react tlc Monitor by TLC react->tlc workup Aqueous Work-up (H₂O, NaHCO₃, Brine) tlc->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify analyze Characterize (NMR, MS, HPLC) purify->analyze

Caption: Overall workflow for N-acylation.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction. Hydrolysis of acylating agent.Ensure anhydrous conditions. Extend reaction time or slightly warm the mixture. Confirm completion with TLC before work-up.
Di-acylation Product Excess acylating agent used. Reaction temperature too high.Use no more than 1.05 equivalents of the acylating agent. Maintain low temperature (0 °C) during addition and add the reagent slowly.[12]
Starting Material Remains Insufficient acylating agent. Deactivation of amine (protonation).Ensure sufficient base (at least 1.1 equivalents) is present. Check the purity of the acylating agent.
Difficult Purification Close polarity of product and byproducts.Optimize the eluent system for column chromatography with small-scale trials. Consider a different recrystallization solvent system.[9]

Conclusion

This application note provides a reliable and selective protocol for the N-acylation of this compound. By leveraging the inherent differences in nucleophilicity and steric hindrance between the two amino groups, the procedure achieves high chemoselectivity for the primary amine. The detailed steps for reaction, work-up, purification, and characterization serve as a robust guide for researchers. Careful control over stoichiometry and temperature is paramount to prevent the formation of the di-acylated byproduct, ensuring a high-purity yield of the desired N-acylated product, a valuable intermediate in pharmaceutical synthesis.

References

  • ResearchGate. (n.d.). Synthesis of dabigatran etexilate mesylate. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • Chinese Journal of Applied Chemistry. (n.d.). Synthesis of Dabigatran Etexilate. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2978750 B1 - SYNTHESIS OF DABIGATRAN. Retrieved from [Link]

  • Google Patents. (n.d.). CA2907839A1 - Synthesis of dabigatran.
  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • PubMed Central (PMC). (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. Retrieved from [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]

  • PubMed. (1978). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-amino-4-(methylamino)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Ethyl 3-amino-4-(methylamino)benzoate via recrystallization. This document offers in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful isolation of a high-purity product, a critical step in many synthetic pathways, particularly in the development of pharmaceutical intermediates.[1][2][3][4]

Understanding the Compound and the Need for Purification

This compound is a key building block in organic synthesis. Its synthesis, often involving the reduction of a nitro-group precursor, can yield a crude product that is a light brown powder, indicating the presence of impurities.[5][6] The primary impurity is typically the unreacted starting material, Ethyl 4-methylamino-3-nitrobenzoate. Other potential byproducts from incomplete reduction, such as nitroso and hydroxylamine intermediates, may also be present. Effective purification is therefore essential to obtain a compound of the required quality for subsequent reactions or biological testing. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][4]

Key Physical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Melting Point Approximately 87°C[7]
Appearance Typically a light brown powder (crude)[5][6]

The Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[1][8] An ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out of the solution, leaving the impurities behind in the mother liquor.[1][8]

Experimental Protocol: Purification of this compound

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Part 1: Solvent Selection - A Systematic Approach

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Water

  • Acetone

  • Toluene

  • Heptane (as a potential anti-solvent in mixed systems)

Procedure for Solubility Testing:

  • Place approximately 50 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent. Observe if the compound dissolves.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes. Observe the formation of crystals.

  • An ideal single solvent will exhibit poor solubility at low temperatures and high solubility at elevated temperatures.[9]

Mixed Solvent Systems:

If a suitable single solvent cannot be identified, a mixed solvent system is a powerful alternative.[10] A common and effective approach for polar compounds is an ethanol-water mixture.[11]

Procedure for Mixed Solvent (Ethanol-Water) Evaluation:

  • Dissolve the crude compound in a minimum amount of hot ethanol.

  • To the hot solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[10]

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly.

Part 2: Recrystallization Protocol (Example with Ethanol-Water)

This protocol assumes an ethanol-water mixed solvent system has been identified as optimal.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not be removed by crystallization.

  • Saturation: To the hot, clear solution, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy. Then, add a few drops of hot ethanol to redissolve the initial precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final crystallization mixture) to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolved Dissolved in Hot Solvent crude->dissolved Add min. hot solvent hot_filtration Hot Gravity Filtration (optional) dissolved->hot_filtration Insoluble impurities present saturated Saturated Solution dissolved->saturated No insoluble impurities hot_filtration->saturated slow_cool Slow Cooling saturated->slow_cool Cool to RT ice_bath Ice Bath slow_cool->ice_bath Maximize yield vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A stepwise workflow for the recrystallization of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[13] 2. The solution is supersaturated but requires nucleation.[13]1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[13] 2. "Scratch" the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of the pure compound.
"Oiling out" occurs (product separates as a liquid). 1. The melting point of the impure compound is lower than the boiling point of the solvent.[13][14] 2. The solution is too concentrated, causing the compound to come out of solution too quickly.[15] 3. Significant impurities are present, causing a large melting point depression.[14][15]1. Reheat the solution to dissolve the oil, add more of the "good" solvent to dilute the solution, and then cool slowly.[15][16] 2. Ensure a very slow cooling rate; insulate the flask.[13] 3. Consider pre-purification by another method (e.g., a quick column chromatography) if impurities are substantial.
Low recovery of pure crystals. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with solvent that was not ice-cold.1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Use a slight excess of hot solvent before filtration and ensure the filtration apparatus is pre-heated. 3. Always use ice-cold solvent for washing the crystals on the filter.
The recrystallized product is still colored. 1. Colored impurities have similar solubility to the product. 2. The impurity is trapped within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. 2. Ensure slow cooling to allow for proper crystal lattice formation, which tends to exclude impurities.

Frequently Asked Questions (FAQs)

Q1: How do I know if my recrystallized product is pure?

A1: The primary indicator of purity is the melting point. A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. An impure compound will exhibit a depressed and broad melting point range.[12] Thin-layer chromatography (TLC) can also be used to assess purity by comparing the recrystallized product to the crude material and a pure standard if available.

Q2: Can I reuse the mother liquor?

A2: Yes, the mother liquor contains dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor (boiling off some solvent) and repeating the cooling process. However, this second crop may be less pure than the first.

Q3: What is the purpose of "scratching" the flask?

A3: Scratching the inner surface of the flask with a glass rod creates microscopic imperfections on the glass. These imperfections can act as nucleation sites, providing a surface for the initial crystals to begin forming, which can induce crystallization in a supersaturated solution.

Q4: Why is slow cooling important?

A4: Slow cooling allows for the formation of large, well-defined crystals. The process of crystal lattice formation is selective, and slow growth helps to exclude impurities. Rapid cooling can trap impurities within the crystal structure and often leads to the formation of smaller, less pure crystals.[12]

Q5: What should I do if my compound is soluble in all tested solvents at room temperature?

A5: If your compound is highly soluble in most common solvents, you may need to explore less polar solvents or consider using a mixed-solvent system where your compound is soluble in one solvent but insoluble in the other (the anti-solvent).[10]

References

  • Liebenberg, W., & Stieger, N. (2012). Recrystallization of Active Pharmaceutical Ingredients.
  • MySkinRecipes. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Scribd. (n.d.). Experiment 2: Recrystallization: The Purification of Crystalline Organic Compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Recrystallization. --->. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemTalk. (n.d.). Recrystallization. [Link]

  • Scribd. (n.d.). Experiment 2: Recrystallization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). [Link]

  • Brainly. (2020). You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, .... [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-amino-4-(methylamino)benzoate via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step to ensure successful and reproducible purifications.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations and actionable solutions.

Question 1: My purified compound shows significant peak tailing in the TLC analysis of the column fractions. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying amines on silica gel.[1] The root cause lies in the interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" effect on the TLC plate.

To mitigate this, you can employ one of the following strategies:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2][3] Triethylamine (TEA) is a popular choice.[1][2] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound.[2] This allows for a more uniform elution and significantly reduces tailing.

    • Recommendation: Start by adding 0.1-1% (v/v) of TEA to your eluent.[3][4] You may need to re-optimize your solvent system on TLC with the added TEA to achieve the desired separation.

  • Alternative Stationary Phase: If mobile phase modification is not sufficient, consider using a different stationary phase.[2][5]

    • Alumina (basic): Being basic, alumina will have a much weaker interaction with your basic amine compound.[5][6]

    • Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment and minimizing interactions with the analyte.[2][7]

Question 2: I'm observing poor separation between my desired product and a closely related impurity. How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions. Here are several approaches to enhance separation:

  • Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase composition.[2][8]

    • Systematic Solvent Screening: Experiment with different solvent systems on TLC. Common systems for moderately polar compounds include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[9]

    • Adjusting Polarity: Fine-tune the ratio of your solvents. A good starting point for column chromatography is a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 on a TLC plate.[10][11][12]

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can significantly improve separation for complex mixtures.[13][14] In a gradient elution, you gradually increase the polarity of the mobile phase during the chromatography run.[13] This allows for the elution of less polar impurities first, followed by a sharper elution of your more polar target compound as the solvent strength increases.[13][14]

  • Column Parameters:

    • Column Dimensions: A longer and narrower column will generally provide better resolution, although it will also increase the elution time and the amount of solvent required.

    • Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) can lead to a more efficient separation.[6]

Question 3: My compound seems to be degrading on the column, leading to a low yield of the purified product. What could be the cause and how can I prevent it?

Answer:

Degradation of acid-sensitive compounds on a silica gel column is a known issue due to the acidic nature of the stationary phase.[4] this compound, with its two amine groups, could be susceptible to such degradation.

Here's how to address this problem:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it.[4]

    • Protocol for Silica Gel Deactivation:

      • Prepare your chosen solvent system with 1-3% triethylamine.[4]

      • Pack the column with silica gel using this basic mobile phase.

      • Flush the column with at least one column volume of this solvent system before loading your sample.[4]

  • Minimize Residence Time: The longer your compound stays on the column, the greater the chance of degradation. Using flash chromatography with applied pressure will speed up the elution process.

  • Alternative Stationary Phase: As mentioned previously, switching to a more inert stationary phase like basic alumina or amine-functionalized silica can prevent acid-catalyzed degradation.[2][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying this compound by column chromatography.

Question 4: What is a good starting point for a mobile phase system for the purification of this compound?

Answer:

A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent.[9] A common and effective system is Hexane:Ethyl Acetate .

  • TLC Optimization: Begin by testing different ratios of Hexane:Ethyl Acetate on a TLC plate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system for column chromatography will give your target compound an Rf value between 0.25 and 0.35.[10][11][12] Remember to add a small amount of triethylamine (0.1-1%) to your TLC solvent system to account for the interactions with the silica and get a more accurate prediction of the column behavior.[4]

Question 5: Should I use isocratic or gradient elution for my purification?

Answer:

The choice between isocratic and gradient elution depends on the complexity of your crude mixture.[14][15]

  • Isocratic Elution: If your TLC analysis shows that your desired compound is well-separated from all impurities in a single solvent system, isocratic elution is simpler and sufficient.[13][16]

  • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution will likely provide a better and faster separation.[13][14] A shallow gradient, where the polarity is increased slowly, often yields the best results.

Question 6: How do I properly pack a silica gel column?

Answer:

Proper column packing is crucial to avoid issues like cracking of the stationary phase or channeling, which lead to poor separation.[6][17] The "slurry packing" method is generally recommended.[6][10]

Protocol for Slurry Packing a Silica Gel Column
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]

  • Slurry Formation: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to form a slurry.[10]

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the sides of the column to help the silica pack evenly and remove any air bubbles.[6][10]

  • Equilibration: Once the silica has settled, add a protective layer of sand on top and then run 2-3 column volumes of your starting eluent through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica gel.[17]

Question 7: How should I load my sample onto the column?

Answer:

There are two primary methods for loading your sample: wet loading and dry loading.[10]

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase (or a less polar solvent like dichloromethane) and carefully add it to the top of the column.[10][17] This method is quick but can be problematic if your compound is not very soluble in the starting eluent.

  • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[4][10] This powder is then carefully added to the top of the packed column. Dry loading is often preferred as it can lead to better separation, especially for less soluble compounds.[10]

Question 8: How do I monitor the progress of my column chromatography and identify the fractions containing my product?

Answer:

Since this compound is likely colorless, you will need to analyze the collected fractions to determine their contents.[18] Thin-layer chromatography (TLC) is the standard method for this.[18][19]

Workflow for Fraction Analysis by TLC
  • Collect Fractions: Collect the eluent in a series of numbered test tubes or vials.[18]

  • Spot a TLC Plate: On a single TLC plate, spot your crude starting material, and then a small amount from each collected fraction.[19]

  • Develop and Visualize: Develop the TLC plate in your chosen eluent system and visualize the spots under a UV lamp.[19]

  • Combine Pure Fractions: Identify the fractions that contain only your desired product (based on the Rf value compared to your starting material) and combine them.[18][20]

Data Summary and Visualization

Table 1: Mobile Phase Polarity and Elution Characteristics

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Elution Behavior of this compound
9:1LowSlow elution, low Rf value on TLC
4:1Medium-LowModerate elution, potentially in the optimal Rf range for separation
2:1MediumFaster elution, higher Rf value on TLC
1:1Medium-HighVery fast elution, likely poor separation from more polar impurities

Diagram 1: Troubleshooting Workflow for Poor Separation

troubleshooting_workflow start Poor Separation Observed reoptimize_tlc Re-optimize Mobile Phase on TLC (Aim for Rf 0.25-0.35 for target) start->reoptimize_tlc gradient Implement Gradient Elution reoptimize_tlc->gradient If still poor separation success Improved Separation Achieved reoptimize_tlc->success If successful column_params Adjust Column Parameters (Longer/narrower column, smaller particle size) gradient->column_params For very difficult separations gradient->success If successful column_params->success If successful

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

Diagram 2: Experimental Workflow for Column Chromatography Purification

experimental_workflow tlc_dev 1. Develop TLC Method (Optimize solvent system) pack_col 2. Pack Column (Slurry method) tlc_dev->pack_col load_sample 3. Load Sample (Wet or dry loading) pack_col->load_sample elute_col 4. Elute Column (Isocratic or gradient) load_sample->elute_col collect_frac 5. Collect Fractions elute_col->collect_frac analyze_frac 6. Analyze Fractions by TLC collect_frac->analyze_frac combine_pure 7. Combine Pure Fractions analyze_frac->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate

Caption: A step-by-step workflow for the purification of a compound by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Restek. (2019, June 17). Choosing Your LC Stationary Phase.
  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 24(12), 2265. [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Mobile Phase pH for Florfenicol Amine Analysis.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
  • Unknown. (n.d.).
  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance?.
  • Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment.
  • Chemistry LibreTexts. (2020, April 22). 8.4: Analyzing the Fractions by TLC.
  • uHPLCs. (2024, December 28). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Restek. (n.d.). Troubleshooting Guide.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Chromatographia, 24(1), 261–272. [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • uHPLCs. (2025, January 11). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
  • BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • The Organic Chemistry Tutor. (2023, March 10).
  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Professor Dave Explains. (2019, March 19).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Yamazen. (n.d.).
  • Teledyne ISCO. (n.d.).
  • Chemsrc. (2025, September 21). This compound | CAS#:66315-23-9.
  • Royal Society of Chemistry. (n.d.). Common Precursor Strategy for the Synthesis of Bestatin, Amprenavir intermediate and Syn-4- hydroxy-5-phenyl-γ-lactam.
  • Sigma-Aldrich. (n.d.). Ethyl 4-(dimethylamino)benzoate.
  • BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 3-Amino-4-methylbenzoate.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 66315-23-9.
  • Organic Syntheses. (2025, June 19).
  • NIST. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester.
  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-(methylamino)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the causality behind experimental observations, providing troubleshooting guides and detailed protocols to ensure the integrity and purity of your synthesis.

The most common and industrially relevant synthesis of this compound is a two-step process. It begins with the nucleophilic aromatic substitution of Ethyl 4-chloro-3-nitrobenzoate with methylamine to form the intermediate, Ethyl 4-(methylamino)-3-nitrobenzoate. This intermediate is then subjected to a reduction of the nitro group to yield the final product. This guide is structured to address potential issues in each of these stages.

Synthetic Workflow and Impurity Map

The following diagram outlines the synthetic pathway and highlights the stages where common impurities may be introduced.

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A Ethyl 4-chloro-3-nitrobenzoate (Starting Material 1) C Ethyl 4-(methylamino)-3-nitrobenzoate (Intermediate) A->C Methylamine, Solvent, Heat Imp1 Unreacted Starting Material 1 A->Imp1 B Methylamine (Starting Material 2) B->C Imp2 Side Product: Ethyl 3-nitro-4-(dimethylamino)benzoate B->Imp2 Excess Methylamine or Impurity in Methylamine D This compound (Final Product) C->D Reducing Agent (e.g., H₂, Pd/C) Solvent C->D Imp3 Unreacted Intermediate C->Imp3 Imp4 Incomplete Reduction Products (Nitroso, Hydroxylamine) C->Imp4 Imp5 Dehalogenated Impurity (from unreacted SM 1) Imp1->Imp5 Reduction Conditions Start Low Yield of Final Product Check_TLC Analyze crude product by TLC/LC-MS. What is the major component? Start->Check_TLC Is_Intermediate Is it the nitro-intermediate? Check_TLC->Is_Intermediate Is_SM Is it the chloro-nitro starting material? Check_TLC->Is_SM Other_Imp Are there multiple other spots? Check_TLC->Other_Imp Sol_Workup Product loss during workup. - Check pH during extraction. - Ensure sufficient extractions. - Avoid emulsion formation. Check_TLC->Sol_Workup No major impurity, product seems clean Sol_Reduction Incomplete Reduction. - Check catalyst activity. - Increase H₂ pressure/time. - Ensure proper solvent. Is_Intermediate->Sol_Reduction Yes Sol_Step1 Problem in Step 1. - Re-run Step 1 ensuring complete  conversion before reduction. Is_SM->Sol_Step1 Yes Sol_Side_Reactions Side reactions occurred. - Check for azo/azoxy impurities. - Optimize reduction conditions  (milder reagents, lower temp). - Purify by chromatography. Other_Imp->Sol_Side_Reactions Yes

Sources

Technical Support Center: Reduction of Ethyl 4-Methylamino-3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of ethyl 3-amino-4-(methylamino)benzoate. The reduction of its nitro precursor is a fundamental transformation in the synthesis of various active pharmaceutical ingredients. While seemingly straightforward, this reaction is often accompanied by challenges ranging from incomplete conversion to the formation of a complex impurity profile. This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind common experimental pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the reduction of ethyl 4-methylamino-3-nitrobenzoate.

Q1: My reaction is stalled or incomplete. TLC analysis shows significant starting material remaining. What are the likely causes?

A1: An incomplete reaction is a frequent issue stemming from several factors related to reagent activity, reaction conditions, or substrate solubility. A systematic diagnosis is crucial.

  • Reagent & Catalyst Activity: The potency of your reducing system is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can be deactivated by impurities (catalyst poisons) like sulfur or halide compounds, or through improper storage and handling.[1] The catalyst loading may also be insufficient for the scale of your reaction.

    • Metal/Acid Reductions (e.g., SnCl₂, Fe/HCl): The purity and surface area of the metal are critical.[2] For stannous chloride (SnCl₂), ensure you are using the dihydrate (SnCl₂·2H₂O) if the protocol specifies, and always use a fresh, high-quality reagent, as it can oxidize over time. Ensure a sufficient stoichiometric excess is used to drive the reaction to completion.[2]

  • Solubility Issues: Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[2] While ethyl 4-methylamino-3-nitrobenzoate is soluble in alcohols like ethanol and methanol, at larger scales or lower temperatures, solubility can become a limiting factor.

  • Insufficient Hydrogen Pressure/Uptake: For catalytic hydrogenations, atmospheric pressure may not be sufficient. The reaction may require higher pressures (e.g., 50-60 psi) to proceed efficiently.[3]

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of SnCl₂·2H₂O or a new batch of Pd/C.

  • Optimize Solvent System: If solubility is suspected, consider a co-solvent system. For catalytic hydrogenation, a mixture of THF and a protic solvent like ethanol can be effective for hydrophobic substrates.[2][4]

  • Increase Catalyst/Reagent Loading: For catalytic hydrogenation, increase the weight percentage of the catalyst. For metal/acid reductions, increase the molar equivalents of the metal reagent.

  • Elevate Temperature & Pressure: Cautiously increasing the reaction temperature can improve rates, but may also increase side product formation.[2] For hydrogenation, moving from a balloon setup to a Parr shaker will allow for significantly higher and more consistent hydrogen pressure.[3]

Q2: I've isolated my product, but it's impure. What are the common side products and how do I minimize their formation?

A2: Side product formation arises from the stepwise nature of nitro group reduction. The reaction proceeds through nitroso and hydroxylamine intermediates, which can themselves react to form dimeric impurities.[5][6]

The key is to select conditions that favor the complete, six-electron reduction to the desired amine over competing pathways.

  • Common Side Products:

    • Nitroso and Hydroxylamine Intermediates: Formed from the partial reduction of the nitro group.

    • Azoxy Compounds: Result from the condensation of the nitroso and hydroxylamine intermediates.[2][7] This is often promoted by neutral or basic conditions.

    • Azo and Hydrazo Compounds: Formed from the subsequent reduction of azoxy species. Certain reducing agents, like LiAlH₄, are known to favor azo products from aromatic nitro compounds and should be avoided for this transformation.[8]

Mitigation Strategies:

  • Choice of Reducing Agent: Catalytic hydrogenation (H₂ with Pd/C or Raney Nickel) and metal/acid combinations (Fe, Sn, Zn in acid) are generally effective at achieving complete reduction to the amine.[2] The acidic conditions of reagents like SnCl₂/HCl or Fe/HCl help to prevent the condensation reactions that form azoxy and azo impurities by keeping the intermediates protonated.

  • Temperature Control: The reduction is often exothermic. Localized overheating can promote the formation of dimeric side products.[2] Ensure efficient stirring and, if necessary, use an ice bath during the initial addition of reagents.

  • Stoichiometry: Use a sufficient excess of the reducing agent to ensure that any intermediates formed are quickly reduced to the final amine product.[2]

Visualizing the Reaction Pathways

Understanding the potential reaction routes is key to troubleshooting. The following diagram illustrates the desired pathway versus the side reactions leading to common impurities.

G cluster_main Main Reduction Pathway cluster_side Side Product Formation Start Ethyl 4-methylamino- 3-nitrobenzoate (R-NO2) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Compound (R-N(O)=N-R) Nitroso->Azoxy Condensation Amine Desired Product (R-NH2) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy Azo Azo Compound (R-N=N-R) Azoxy->Azo Reduction Hydrazo Hydrazo Compound (R-NH-NH-R) Azo->Hydrazo +2e-, +2H+ Hydrazo->Amine Cleavage caption Fig 1. Nitro group reduction pathways.

Caption: Fig 1. Main and side reaction pathways in nitro group reduction.

Troubleshooting Decision Guide

Use this flowchart to diagnose and solve common experimental issues.

G start Problem: Low Yield or Impure Product incomplete TLC shows mostly starting material? start->incomplete side_products TLC shows multiple new spots? incomplete->side_products No reagent_issue Cause: Inactive Reagent/Catalyst or Poor Solubility incomplete->reagent_issue Yes dimer_issue Cause: Intermediate Condensation or Over/Under Reduction side_products->dimer_issue Yes reagent_sol Solution: - Use fresh reagents/catalyst - Increase reagent loading - Change/add co-solvent (THF) - Increase H2 pressure/temp reagent_issue->reagent_sol dimer_sol Solution: - Ensure sufficient reducing agent - Control temperature (exotherm) - Use acidic conditions (Fe/HCl, SnCl2) - Avoid incompatible reagents (LiAlH4) dimer_issue->dimer_sol caption Fig 2. Troubleshooting decision tree.

Caption: Fig 2. A logical guide for troubleshooting common reduction issues.

Comparative Analysis of Common Reduction Methods

The choice of reducing agent has a significant impact on reaction success, impurity profile, and scalability.

MethodTypical ConditionsAdvantagesDisadvantages & Common Side ProductsWorkup & Safety Considerations
H₂ / Palladium on Carbon (Pd/C) H₂ (50-60 psi), 10% Pd/C (5-10 mol%), Methanol or Ethanol, Room Temp.[3]High yield, very clean reaction, simple product isolation (filtration).Catalyst can be poisoned.[1] May reduce other functional groups. Risk of incomplete reduction at low pressure.Flammable H₂ gas requires specialized equipment (e.g., Parr shaker). Catalyst is pyrophoric and must be handled wet. Workup involves filtering through Celite to remove catalyst.
Stannous Chloride (SnCl₂·2H₂O) SnCl₂·2H₂O (3-5 eq.), Ethanol or Ethyl Acetate, Reflux.[2]Good for substrates with other reducible groups.[8] Mild conditions.Generates large amounts of tin salt waste.[9] Workup can be tedious to remove all tin byproducts. Incomplete reaction can leave intermediates.Exothermic reaction requires careful temperature control.[9] Workup requires careful basification (e.g., with NaHCO₃) to precipitate tin oxides, which can be difficult to filter.[9]
Iron / Acid (Bechamp Reduction) Fe powder (excess), HCl or Acetic Acid, Ethanol/Water, Reflux.[10]Inexpensive, effective, and industrially common. Tolerates many functional groups.Can be slow. Generates iron sludge, which can complicate product isolation.Vigorous reaction. Workup involves filtration of iron salts and extraction.
Validated Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Preferred)

This method is often preferred for its high yield and clean reaction profile, leading to a simpler purification process.[3]

  • Setup: To a Parr shaker vessel, add ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq., e.g., 10.0 g).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 10% Palladium on Carbon (0.1 eq. by weight, e.g., 1.0 g) as a slurry in methanol (100 mL).

  • Reaction: Seal the vessel, purge with hydrogen gas, and pressurize to 60 psi. Shake the mixture at room temperature for 5-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Hydrogen uptake should cease upon completion.

  • Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be further purified if necessary. A typical yield is 80-90%.[3]

Protocol 2: Reduction using Stannous Chloride Dihydrate

This is a robust and scalable alternative, particularly useful if hydrogenation equipment is unavailable or if the substrate contains functional groups sensitive to hydrogenolysis.[2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq.) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir until the starting material is consumed, as monitored by TLC (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization & Extraction: To the residue, add ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the solution is basic (pH > 8) and gas evolution ceases. This will precipitate tin salts.

  • Isolation: Filter the resulting suspension through Celite. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude amine.[2]

References
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Retrieved from [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Scheme, S. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters - ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-(methylamino)benzoate (CAS No. 66315-23-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. This compound is a crucial key intermediate, notably in the synthesis of the direct thrombin inhibitor, dabigatran etexilate.[1] Achieving a high yield and purity of this compound is critical for the efficiency of subsequent synthetic steps.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered during synthesis.

Overview of the Primary Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound involves a two-step process starting from a substituted nitroaromatic compound. The general workflow is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): An ethyl 4-halo-3-nitrobenzoate (typically fluoro or chloro) is reacted with methylamine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by methylamine, displacing the halide.[2][3]

  • Nitro Group Reduction: The resulting intermediate, Ethyl 4-(methylamino)-3-nitrobenzoate, is then reduced to the target diamine compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method.[4][5]

Synthesis_Workflow Start Ethyl 4-halo-3-nitrobenzoate (halo = F, Cl) Intermediate Ethyl 4-(methylamino)-3-nitrobenzoate Start->Intermediate Step 1: Methylamine (aq.) Nucleophilic Aromatic Substitution Product This compound Intermediate->Product Step 2: H2, Pd/C Catalytic Hydrogenation

Caption: General two-step synthesis of this compound.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address challenges you may encounter.

Step 1: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate (SNAr Reaction)

Question 1: My SNAr reaction shows low conversion of the starting material, Ethyl 4-chloro-3-nitrobenzoate. How can I improve the yield?

Answer: Low conversion in this nucleophilic aromatic substitution (SNAr) is a common issue. The reaction rate is governed by the ability of the nucleophile (methylamine) to attack the electron-deficient aromatic ring and displace the leaving group (chloride). Here’s a breakdown of factors to investigate:

  • Leaving Group Ability: While chloro-derivatives are common, fluoro-derivatives are significantly more reactive in SNAr reactions. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[3] If your process allows, switching from Ethyl 4-chloro-3-nitrobenzoate to Ethyl 4-fluoro-3-nitrobenzoate can dramatically increase the reaction rate and yield.

  • Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, gradually increasing the heat (e.g., to 60-80 °C) while monitoring by TLC or LC-MS can significantly improve conversion.

  • Methylamine Concentration: Using a concentrated aqueous solution of methylamine (e.g., 25-40%) ensures a high concentration of the nucleophile is present to drive the reaction forward. Using an excess of methylamine (2-3 equivalents) is also recommended.

  • Solvent Choice: While the reaction can be run in an aqueous solution of methylamine, using a polar aprotic solvent like DMSO, DMF, or NMP can sometimes accelerate SNAr reactions by effectively solvating the cation without strongly solvating the nucleophile. However, this complicates the workup. For most applications, using aqueous methylamine itself as the solvent/reagent is sufficient.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the disappearance of the starting material spot on a TLC plate. These reactions can sometimes require several hours to reach completion.[6]

Question 2: I am observing multiple spots on my TLC plate during the SNAr reaction, in addition to my starting material and product. What are these side products?

Answer: The formation of multiple products indicates side reactions are occurring. The most likely culprits are:

  • Ester Hydrolysis: If the reaction is run under basic conditions (from the methylamine) for extended periods at high temperatures, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (4-(methylamino)-3-nitrobenzoic acid). This can be identified by its different polarity on TLC and confirmed by LC-MS. To minimize this, avoid excessive temperatures or prolonged reaction times once the starting material is consumed.

  • Impure Starting Material: Ensure the purity of your starting Ethyl 4-halo-3-nitrobenzoate. Impurities will carry through and complicate purification.

  • Di-substitution or other reactions: While less common for this specific substrate, other side reactions can occur. If you have an unidentified major byproduct, characterization by NMR or MS is necessary to diagnose the issue.

Purification via column chromatography on silica gel is the most effective way to separate the desired product from both unreacted starting material and side products.[6]

Step 2: Catalytic Hydrogenation of Ethyl 4-(methylamino)-3-nitrobenzoate

Question 3: The reduction of the nitro group is very slow or stalls completely. What should I check?

Answer: Catalytic hydrogenation is a highly effective method for this transformation, but its success hinges on several key parameters.[4][7]

  • Catalyst Activity & Loading: This is the most common cause of failure.

    • Quality: The Palladium on Carbon (Pd/C) catalyst must be active. Catalysts can "go bad" over time due to oxidation or exposure to atmospheric poisons. Always use a fresh, high-quality catalyst from a reputable supplier.

    • Loading: A typical catalyst loading is 5-10 mol% of palladium relative to the substrate. Using too little catalyst will result in a slow reaction. The literature often cites using 10% w/w of 10% Pd/C relative to the substrate.[4]

    • Poisoning: The substrate or solvent must be free of catalyst poisons like sulfur compounds, thiols, or heavy metals.

  • Hydrogen Pressure & Delivery: The reaction requires a consistent supply of hydrogen.

    • Pressure: While some reductions can proceed under a balloon of hydrogen, using a Parr shaker or a similar hydrogenation apparatus to maintain a positive pressure (e.g., 50-60 psi) is far more efficient and reliable.[4]

    • Agitation: Vigorous stirring is crucial. The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), and efficient mixing is required to ensure hydrogen can reach the catalyst surface where the reaction occurs.

  • Solvent: Methanol and ethanol are excellent solvent choices.[4] Ensure they are of sufficient purity and degassed if necessary to remove dissolved oxygen, which can interfere with the reaction.

Question 4: My final product, this compound, is a dark brown or black oil/solid instead of the expected light brown powder. Why?

Answer: Product discoloration is typically due to impurities formed during the reaction or workup.

  • Oxidation: The product is an aromatic diamine, which is highly susceptible to air oxidation, leading to the formation of colored polymeric impurities. Once the hydrogenation is complete, it is critical to filter the catalyst and process the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Residual Palladium: The fine black powder of Pd/C can be difficult to remove completely. Incomplete filtration can leave residual palladium fines in your product, giving it a dark gray or black appearance. Always filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure all catalyst particles are removed. Wash the filter cake thoroughly with the reaction solvent (methanol/ethanol) to recover all the product.

  • Thermal Decomposition: Avoid excessive heat during solvent removal (roto-evaporation). Diamines can be sensitive to heat. It is best to concentrate the product at temperatures below 40-50°C.[8]

Optimized Synthesis Protocol

This protocol synthesizes insights from multiple sources to provide a robust procedure for obtaining high-yield, high-purity this compound.[4]

Step 1: Ethyl 4-(methylamino)-3-nitrobenzoate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-chloro-3-nitrobenzoate (1.0 eq).

  • Reagent Addition: Add a 40% aqueous solution of methylamine (2.5 eq).

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. The product often precipitates. Add cold water to fully precipitate the solid.

  • Isolation: Collect the yellow solid by vacuum filtration. Wash the solid thoroughly with cold water to remove excess methylamine.

  • Drying: Dry the solid under vacuum to yield Ethyl 4-(methylamino)-3-nitrobenzoate, which can often be used in the next step without further purification.

Step 2: this compound
  • Setup: To a hydrogenation vessel (e.g., a Parr bottle), add Ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq) and methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (10% w/w of the substrate).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to 60 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 5-8 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Filtration: Purge the vessel with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure (at <45 °C).

  • Purification: The resulting light brown solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary to achieve higher purity.

Data Summary Table
ParameterStep 1: SNArStep 2: HydrogenationReference(s)
Key Reagents Ethyl 4-chloro-3-nitrobenzoate, aq. MethylamineEthyl 4-(methylamino)-3-nitrobenzoate, H₂, Pd/C[4]
Solvent Water (from aq. MeNH₂)Methanol or Ethanol[4]
Temperature 70-80 °CRoom Temperature[4]
Pressure Atmospheric50-60 psi[4]
Catalyst N/A10% Pd/C (5-10% w/w)[4][9]
Typical Reaction Time 4-8 hours5-12 hours[4][9]
Typical Yield >90%82-88%[4][9]
Frequently Asked Questions (FAQs)

Q1: Which of the two steps is more critical for achieving a high overall yield? Both steps are crucial, but the hydrogenation (Step 2) often presents more potential for yield loss if not executed properly. Incomplete filtration of the catalyst, product oxidation during workup, and incomplete reaction are common pitfalls. The SNAr reaction (Step 1) is generally robust, but optimizing temperature and time is key to preventing side reactions like ester hydrolysis.

Q2: Are there alternatives to catalytic hydrogenation for the nitro reduction? Yes, other methods exist, though they often have drawbacks compared to hydrogenation.

  • Tin(II) Chloride (SnCl₂): A classic method that is effective but requires stoichiometric amounts of the metal salt and can lead to complex workups to remove tin byproducts.[10]

  • Sodium Dithionite (Na₂S₂O₄): Can be used for nitro reductions but may be less clean and can introduce sulfur impurities.[5] For scalability, cleanliness, and efficiency, catalytic hydrogenation is generally the preferred industrial method.

Q3: What are the key safety considerations for this synthesis?

  • Methylamine: Is a corrosive and flammable gas/liquid with a strong odor. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The hydrogenation apparatus must be properly maintained and checked for leaks. The catalyst (Pd/C) can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to become dry in the air. Quench it carefully under an inert atmosphere or with water.

  • Solvents: Methanol and ethanol are flammable liquids. Avoid open flames and ensure proper grounding of equipment.

Troubleshooting_Logic Start Low Yield or Purity Issue Step_Check Which Step is Problematic? Start->Step_Check SNAr_Node Step 1: S-N-Ar Step_Check->SNAr_Node Step 1 Red_Node Step 2: Reduction Step_Check->Red_Node Step 2 SNAr_Incomplete Incomplete Reaction? SNAr_Node->SNAr_Incomplete SNAr_Side_Rxn Side Products? SNAr_Node->SNAr_Side_Rxn Red_Incomplete Incomplete Reaction? Red_Node->Red_Incomplete Red_Impure Product Discolored? Red_Node->Red_Impure SNAr_Incomplete->SNAr_Side_Rxn No Sol_SNAr1 Increase Temp/Time SNAr_Incomplete->Sol_SNAr1 Yes Sol_SNAr2 Check Reagent Purity SNAr_Side_Rxn->Sol_SNAr2 Also Check Sol_SNAr3 Purify via Chromatography SNAr_Side_Rxn->Sol_SNAr3 Yes Red_Incomplete->Red_Impure No Sol_Red1 Check Catalyst Activity & Loading Red_Incomplete->Sol_Red1 Yes Sol_Red2 Increase H2 Pressure & Agitation Red_Incomplete->Sol_Red2 Also Check Sol_Red3 Filter via Celite® Red_Impure->Sol_Red3 Yes Sol_Red4 Workup under N2 Red_Impure->Sol_Red4 Also Check

Caption: Troubleshooting flowchart for the synthesis of this compound.

References
  • ResearchGate. Synthesis of dabigatran etexilate mesylate. Available from: [Link]

  • Der Pharma Chemica. An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Available from: [Link]

  • New Drug Approvals. DABIGATRAN PART 2/3. Available from: [Link]

  • Google Patents. US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • European Patent Office. EP 2978750 B1 - SYNTHESIS OF DABIGATRAN. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • NTMN. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

  • ChemSynthesis. ethyl 4-amino-3-methylbenzoate. Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Available from: [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]

  • National Institutes of Health. Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Available from: [Link]

  • ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Available from: [Link]

  • ResearchGate. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Available from: [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google Patents. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
  • PubChem. Ethyl 3-Amino-4-methylbenzoate. Available from: [Link]

  • PubMed. Catalytic Asymmetric Alkylation Reactions for the Construction of Protected Ethylene-Amino and Propylene-Amino Motifs Attached to Quaternary Stereocentres. Available from: [Link]

  • PubChem. Ethyl 3-amino-4-(ethylamino)benzoate. Available from: [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available from: [Link]

  • ResearchGate. Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Available from: [Link]

  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available from: [Link]

  • PubChem. 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of α-alkyl-α-benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Ethyl 3-amino-4-(methylamino)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9). This molecule is a valuable intermediate in the development of various pharmaceutical agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields during its synthesis, focusing on the critical reduction step.

The most prevalent and high-yielding synthetic route involves the catalytic hydrogenation of the nitro-precursor, Ethyl 4-methylamino-3-nitrobenzoate.[3][4] This guide will focus on troubleshooting this specific transformation, providing field-proven insights and validated protocols to enhance your experimental success.

Section 1: Understanding the Core Synthesis

The synthesis of this compound is typically achieved via the reduction of its nitro-substituted precursor. The reaction is a classic example of catalytic hydrogenation, where a nitro group is selectively reduced to a primary amine in the presence of a metal catalyst and a hydrogen source.

Reaction Scheme:

The palladium on carbon (Pd/C) catalyst adsorbs both the hydrogen gas and the nitro-aromatic compound onto its surface, facilitating the transfer of hydrogen atoms and subsequent reduction of the nitro group.[5] The high selectivity of this method is advantageous as it typically does not affect other functional groups like the ester.

Below is a standard workflow for this synthesis, from the starting material to the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ethyl 4-methylamino- 3-nitrobenzoate in Solvent (e.g., Methanol) B Add Pd/C Catalyst under Inert Atmosphere (N2) A->B Charge Reactor C Introduce Hydrogen Gas (Parr Shaker, 60 psi) B->C Pressurize D Stir at Room Temperature (5-16 hours) C->D Monitor by TLC E Filter through Celite to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate under Vacuum E->F Isolate Solution G Obtain Crude Product F->G H Purify if Necessary (Recrystallization/Chromatography) G->H I Final Product: This compound H->I

Caption: General experimental workflow for the synthesis.
Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose the root cause of low yield.

Q1: My TLC analysis shows a significant amount of starting material (Ethyl 4-methylamino-3-nitrobenzoate) remaining, even after extended reaction times. What is the likely cause?

A: This is a clear indication of an incomplete or stalled reaction. The root cause is almost always related to the catalyst or the reaction environment.

Possible Causes & Solutions:

  • Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst is the workhorse of this reaction, and its activity is paramount.

    • Causality: The catalyst may be old, have been improperly stored (exposed to air, leading to oxidation of palladium), or may be from a low-quality batch. Catalysts also have a finite shelf life.

    • Solution: Use a fresh batch of Pd/C from a reputable supplier. For optimal results, use a catalyst that has been recently opened and stored under an inert atmosphere.

  • Catalyst Poisoning: Certain functional groups or impurities can irreversibly bind to the palladium surface, blocking active sites.

    • Causality: Sulfur compounds (e.g., residual thiols from previous steps), halides, or strong coordinating ligands present in your starting material or solvent can act as potent catalyst poisons.

    • Solution: Ensure the purity of your starting material. If impurities are suspected, recrystallize or chromatograph the Ethyl 4-methylamino-3-nitrobenzoate before the reduction step. Always use high-purity, anhydrous solvents.

  • Insufficient Hydrogen: The reaction is dependent on a sufficient supply of hydrogen.

    • Causality: This can be due to a leak in the hydrogenation apparatus (e.g., a Parr shaker), an inaccurate pressure gauge, or simply not enough hydrogen being supplied for the scale of the reaction.

    • Solution: Before starting, leak-test your hydrogenation system. Ensure the vessel is properly sealed and that the hydrogen pressure remains constant over a test period. Use a sufficient headspace of hydrogen or run the reaction under a continuous flow of H₂ if possible.

  • Poor Mass Transfer: The reaction is heterogeneous (solid catalyst, dissolved reactant, gaseous hydrogen), making efficient mixing critical.

    • Causality: If stirring is inadequate, the catalyst will settle, and the diffusion of hydrogen from the gas phase into the liquid and to the catalyst surface will be limited, slowing the reaction rate significantly.

    • Solution: Ensure vigorous stirring or shaking throughout the reaction to keep the catalyst suspended and facilitate gas-liquid mixing. For larger-scale reactions, mechanical stirring is superior to a magnetic stir bar.

Q2: The reaction appears complete by TLC (no starting material visible), but my isolated yield is disappointingly low. Where could I be losing my product?

A: If the reaction has gone to completion, the product loss is occurring during the workup and purification stages. The diamino nature of the product can make it more challenging to handle than its nitro precursor.

Possible Causes & Solutions:

  • Loss During Catalyst Filtration: The fine black powder of Pd/C can be difficult to separate completely.

    • Causality: The polar product can adsorb onto the carbon support. Furthermore, if the filtration medium is not fine enough, some catalyst can pass through with the filtrate, contaminating the product.

    • Solution: Filter the reaction mixture through a pad of Celite® or a similar filter aid. This creates a fine, porous bed that effectively traps the Pd/C particles. After filtration, wash the Celite pad thoroughly with fresh solvent (e.g., methanol or ethyl acetate) to recover any adsorbed product.[3]

  • Product Oxidation: Aromatic diamines are often sensitive to air and can oxidize over time, leading to the formation of colored impurities and product loss.

    • Causality: The two electron-donating amino groups make the benzene ring highly susceptible to oxidation, which can be accelerated by light and trace metals.

    • Solution: Conduct the workup as quickly as possible. Concentrate the filtrate under reduced pressure at a moderate temperature (e.g., < 40 °C). If the product needs to be stored, do so under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial, preferably at a low temperature.

  • Incomplete Extraction: If an aqueous workup is performed, the product may have some water solubility, leading to losses in the aqueous phase.

    • Causality: Although primarily organic-soluble, the amino groups can be protonated in acidic conditions, forming salts with significant water solubility.

    • Solution: If an acid wash is necessary, ensure the aqueous phase is subsequently basified and re-extracted thoroughly with an organic solvent like ethyl acetate or dichloromethane. Always wash the combined organic layers with brine to remove dissolved water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Loss During Chromatography: The polar amino groups can cause the product to streak or bind irreversibly to silica gel.

    • Causality: The acidic nature of standard silica gel can strongly interact with the basic amino groups.

    • Solution: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~1%). Alternatively, use a different stationary phase like neutral alumina.

Q3: My final product is a dark oil or a discolored solid instead of the expected light brown powder. What causes this and how can I fix it?

A: Discoloration is a common sign of impurity formation, often from oxidation or side reactions.

Possible Causes & Solutions:

  • Oxidative Degradation: As mentioned in Q2, aromatic diamines are prone to air oxidation, which often produces highly colored polymeric materials.

    • Solution: Minimize exposure of the product to air and light. Work quickly and consider sparging solvents with nitrogen or argon before use. Storing the final product under an inert atmosphere is crucial.[2]

  • Residual Palladium: Incomplete filtration can leave trace amounts of black Pd/C in your product.

    • Solution: Ensure meticulous filtration through Celite. If you still see contamination, you can try re-dissolving the product in a suitable solvent and filtering it again through a fresh Celite pad or a syringe filter (0.45 µm).

  • Formation of Azo/Azoxy Compounds: In some cases of incomplete reduction, intermediate species like nitroso, hydroxylamine, or azoxy compounds can form, which are often colored.

    • Causality: This can happen if the reaction is not allowed to proceed to completion or if the catalyst activity is low.

    • Solution: Ensure the reaction goes to completion using the strategies outlined in Q1. If such impurities are present, purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be required to obtain a pure, lightly colored product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the catalytic hydrogenation of Ethyl 4-methylamino-3-nitrobenzoate? A: Based on literature precedents, typical high-yielding conditions are summarized in the table below.[3][4] The key is to use a sufficient amount of active catalyst and ensure good contact between all three phases (gas, liquid, solid).

Q2: Are there alternative reducing agents to Pd/C and hydrogen gas? A: Yes, while catalytic hydrogenation is often preferred for its clean workup and high yields, other methods can be used. These are particularly useful if a hydrogenation apparatus is not available. Alternatives include:

  • Iron in Acidic Media (Bechamp Reduction): Using iron powder in acetic acid or with a catalytic amount of HCl is a classic and cost-effective method for nitro group reduction.[6]

  • Tin or Tin(II) Chloride in HCl: This is another effective but less environmentally friendly option due to the tin waste generated.[6]

  • Sodium Dithionite (Na₂S₂O₄): This can be a milder alternative for reducing nitro groups.[7] It is important to note that workup procedures for these methods are more involved, as they require removal of metal salts.

Q3: How should I properly handle and store the final product, this compound? A: Due to its sensitivity to oxidation, the product should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar). It should be protected from light by using an amber vial or wrapping the container in foil. For long-term storage, keeping it in a freezer at -20 °C is recommended.

Section 4: Data Summary & Protocols
Table 1: Typical Reaction Parameters for Catalytic Hydrogenation
ParameterTypical Value/RangeRationale/CommentsReference
Catalyst 5-10% Palladium on Carbon (Pd/C)Standard catalyst for aromatic nitro reduction.[3][4]
Catalyst Loading 10% w/w (of starting material)A common loading to ensure a reasonable reaction rate.[3]
Solvent Methanol (MeOH) or Ethanol (EtOH)Excellent solvents for dissolving the starting material and for hydrogenation.[3][7]
Hydrogen Pressure 40-60 psi (approx. 3-4 atm)Sufficient pressure to ensure high H₂ concentration in the solution.[3]
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds readily without heating.[3][4]
Reaction Time 5 - 16 hoursMonitor by TLC to determine completion. Time depends on scale and mixing efficiency.[3][7]
Reported Yield 82 - 99%High yields are achievable with optimized conditions.[3][7]
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established literature procedures.[3]

Materials:

  • Ethyl 4-methylamino-3-nitrobenzoate (e.g., 13.0 g, 58 mmol)

  • 10% Palladium on Carbon (Pd/C) (e.g., 1.3 g, 10% w/w)

  • Methanol (180 mL)

  • Ethanol (for catalyst slurry, 10 mL)

  • Nitrogen or Argon gas

  • Hydrogen gas

  • Celite®

Procedure:

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle) equipped with a magnetic stir bar, add Ethyl 4-methylamino-3-nitrobenzoate (13.0 g).

  • Solvent Addition: Add methanol (180 mL) to the vessel and stir until the starting material is fully dissolved.

  • Catalyst Addition: In a separate small beaker, create a slurry of 10% Pd/C (1.3 g) in a small amount of ethanol (~10 mL). Under a gentle stream of nitrogen, carefully add this slurry to the reaction vessel. Safety Note: Pd/C can be pyrophoric. Never add the dry powder directly to the solvent in the air; always handle it wet or under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel, flush it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to 60 psi.

  • Reaction: Begin vigorous stirring or shaking and maintain the hydrogen pressure at 60 psi. Allow the reaction to proceed at room temperature for 5 hours. The uptake of hydrogen should be observable on the pressure gauge.

  • Monitoring: (Optional) Depressurize, take a small aliquot, filter, and spot on a TLC plate to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with several portions of methanol to ensure all product is recovered.

  • Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the desired product, this compound (expected yield: ~10.0 g, 88%). The product is often obtained as a light brown or off-white solid and can be used directly or purified further if needed.[3]

Protocol 2: TLC Monitoring of the Reaction
  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: A mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Adjust polarity as needed.

  • Visualization: UV light (254 nm). The nitro-aromatic starting material is typically more UV active and less polar (higher Rf) than the diamino product.

Section 5: Troubleshooting Logic Diagram

For a systematic approach to diagnosing low yield, follow the logic outlined in the diagram below.

G Start Low Isolated Yield CheckTLC Check Reaction TLC: Is Starting Material (SM) Present? Start->CheckTLC IncompleteReaction Problem: Incomplete Reaction CheckTLC->IncompleteReaction  Yes   WorkupLoss Problem: Workup/Purification Loss CheckTLC->WorkupLoss  No   Cause1 Inactive/Poisoned Catalyst IncompleteReaction->Cause1 Cause2 Insufficient H₂ Pressure IncompleteReaction->Cause2 Cause3 Poor Mixing / Mass Transfer IncompleteReaction->Cause3 Solution1 Use fresh catalyst Purify starting material Cause1->Solution1 Solution2 Check for leaks Increase H₂ pressure Cause2->Solution2 Solution3 Increase stirring/shaking speed Cause3->Solution3 Cause4 Loss during Filtration WorkupLoss->Cause4 Cause5 Product Oxidation WorkupLoss->Cause5 Cause6 Loss to Aqueous Phase WorkupLoss->Cause6 Cause7 Adsorption on Silica Gel WorkupLoss->Cause7 Solution4 Filter through Celite Wash filter cake thoroughly Cause4->Solution4 Solution5 Work quickly Use inert atmosphere Cause5->Solution5 Solution6 Back-extract aqueous layers Cause6->Solution6 Solution7 Use deactivated silica or alumina Cause7->Solution7

Caption: A decision tree for troubleshooting low yield.
References
  • Ates-Alagoz, Z., et al. (2007). Ethyl 4-ethylamino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Retrieved January 5, 2026, from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Google Patents. (2013). WO 2013/150545 A2.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Request PDF. Retrieved January 5, 2026, from [Link]

  • Anderson, W. R., et al. (2008). Ethyl 4-(tert-butylamino)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Liu, S., et al. (2019). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. MDPI. Retrieved January 5, 2026, from [Link]

  • Jotani, M. M., et al. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-(dimethylamino)-3-nitrobenzoate. Retrieved January 5, 2026, from [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved January 5, 2026, from [Link]

  • Google Patents. (2007). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
  • PubMed. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved January 5, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals investigating the stability and degradation of aminobenzoate esters. This guide provides in-depth, field-proven insights into the common challenges and questions encountered during experimental work. Designed by application scientists, this resource emphasizes the causality behind experimental choices to ensure robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the degradation of aminobenzoate esters.

Q1: What are the primary degradation pathways for aminobenzoate esters?

Aminobenzoate esters, such as benzocaine and procaine, primarily degrade through three main pathways:

  • Hydrolysis: This is the most common degradation route, involving the cleavage of the ester bond. This reaction is catalyzed by both acid and base and results in the formation of para-aminobenzoic acid (PABA) and the corresponding alcohol.[1][2][3] The rate of hydrolysis is significantly influenced by pH, with stability often greatest in the pH range of 3 to 4.[4]

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce degradation. This process can lead to the formation of PABA and other byproducts, often accompanied by a discoloration of the solution.[5][6]

  • Enzymatic Degradation: In biological systems, these esters are readily hydrolyzed by enzymes, particularly carboxylesterases found in plasma, liver, and other tissues.[7][8] This metabolic process is a key factor in the in vivo clearance and duration of action of these compounds.

Q2: What are the expected degradation products I should be looking for?

The primary and most abundant degradation product from hydrolysis or photodegradation is para-aminobenzoic acid (PABA) .[2][9] Depending on the specific ester, you will also detect the corresponding alcohol (e.g., ethanol for benzocaine, diethylaminoethanol for procaine). Under certain stress conditions, such as oxidation or interaction with excipients, secondary degradation products may form. For instance, N-formylbenzocaine has been observed in the presence of polyvinylpyrrolidone (PVP) excipients.[2]

Q3: Which factors have the most significant impact on the degradation rate of my compound?

Several factors can influence the stability of an aminobenzoate ester. Understanding and controlling these is critical for accurate stability studies.

FactorImpact on Degradation RateCausality & Scientific Rationale
pH High ImpactBoth acid and base can catalyze ester hydrolysis. The rate is typically slowest in a slightly acidic pH range (pH 3-4) and increases significantly under strong acidic or alkaline conditions.[4]
Temperature High ImpactDegradation reactions, like most chemical reactions, are accelerated at higher temperatures according to the Arrhenius equation. This applies to both hydrolysis and photodegradation.[6][10]
Light Exposure High ImpactUV radiation provides the energy to initiate photochemical reactions, leading to bond cleavage and the formation of degradation products.[5]
Ionic Strength (Salts) Moderate ImpactSalts can alter the degradation rate by influencing the activity coefficients of the ester, the catalyst (hydroxide or hydronium ions), and the transition state. The effect is complex and can be either rate-increasing or rate-decreasing.[11]
Enzymes/Microbes High Impact (in biological matrices)Esterases and other microbial enzymes can rapidly catalyze hydrolysis, leading to much faster degradation than observed in simple aqueous buffers.[7][12]

Q4: What are the recommended analytical methods for monitoring these degradation pathways?

Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for stability studies.[8][13] It allows for the separation and quantification of the parent aminobenzoate ester from its primary degradation product, PABA. For more complex studies involving the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight information crucial for structural elucidation.[2]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My aminobenzoate ester shows no degradation under expected acid/base hydrolysis conditions.

  • Possible Cause 1: Incorrect pH. The pH of your solution may not be sufficiently acidic or basic to induce hydrolysis within your experimental timeframe.

    • Solution: Verify the pH of your stress solution after adding the compound. Ensure you are using a sufficiently strong acid or base (e.g., 0.1 N to 1 N HCl or NaOH) for forced degradation studies.[14]

  • Possible Cause 2: Low Temperature. Hydrolysis may be very slow at room temperature.

    • Solution: Increase the temperature of your reaction. Forced degradation studies are often performed at elevated temperatures (e.g., 60-80 °C) to accelerate the process.[6][14]

  • Possible Cause 3: Analytical Method Issue. Your HPLC method may not be separating the parent compound from the degradation product, or the degradation product is not being detected.

    • Solution: Validate your analytical method. Run a standard of the expected primary degradant (PABA) to confirm its retention time and detector response. Ensure your mobile phase is capable of resolving the more polar PABA from the less polar parent ester.

Problem: I am observing unexpected peaks in my chromatogram during a stability study.

  • Possible Cause 1: Secondary Degradation. The initial degradation product (PABA) might itself be unstable under the applied stress conditions, leading to secondary degradants.

    • Solution: Analyze samples at earlier time points to see the formation and subsequent decline of the primary degradant. Use LC-MS to obtain mass information on the unknown peaks to help in their identification.

  • Possible Cause 2: Interaction with Excipients. If you are studying a formulation, the aminobenzoate ester may be reacting with excipients.

    • Solution: As noted, excipients like PVP can contain impurities that lead to degradation products such as N-formylbenzocaine.[2] Run a stability study on the active pharmaceutical ingredient (API) alone and compare it to the full formulation to isolate the effect of the excipients.

  • Possible Cause 3: Impurities in the Starting Material. The unexpected peaks may have been present in your starting material.

    • Solution: Always analyze a T=0 (initial) sample. Compare the chromatogram of your starting material with any new peaks that appear over time.

Problem: The degradation rate is significantly different from what is reported in the literature.

  • Possible Cause 1: Differences in Experimental Conditions. Minor variations in pH, buffer composition, ionic strength, or temperature can lead to significant differences in reaction rates.

    • Solution: Carefully review and replicate the exact conditions reported in the literature. Pay close attention to the buffer species and concentration, as these can have catalytic effects. The presence of different salts can also alter hydrolysis rates.[11]

  • Possible Cause 2: Different Light Source in Photostability Studies. The intensity and spectral output of the light source are critical.

    • Solution: Standardize your photostability testing according to guidelines (e.g., ICH Q1B). Report the specifics of your light source (type, intensity in lux, and UV-A exposure in W/m²) to ensure reproducibility.

Section 3: Visualized Pathways and Workflows

Key Degradation Pathways

cluster_pathways Degradation Mechanisms cluster_products Primary Degradation Products main Aminobenzoate Ester (e.g., Benzocaine, Procaine) hydrolysis Hydrolysis (Acid/Base Catalyzed) main->hydrolysis H₂O, H⁺/OH⁻ photo Photodegradation (UV Light Exposure) main->photo hν (UV Light) enzyme Enzymatic Degradation (Esterases) main->enzyme Biological Matrix paba p-Aminobenzoic Acid (PABA) hydrolysis->paba alcohol Corresponding Alcohol (e.g., Ethanol) hydrolysis->alcohol photo->paba enzyme->paba enzyme->alcohol start Start: Inconsistent or Unexpected Degradation Results check_params 1. Verify Experimental Parameters (pH, Temperature, Light Source) start->check_params params_ok Parameters Correct? check_params->params_ok check_reagents 2. Assess Reagent & API Purity (T=0 Analysis) reagents_ok Reagents Pure? check_reagents->reagents_ok check_method 3. Validate Analytical Method (Specificity, Linearity) method_ok Method Valid? check_method->method_ok check_contamination 4. Investigate Contamination (Microbial, Cross-Contamination) end_success Problem Resolved check_contamination->end_success params_ok->check_reagents Yes adjust_params Action: Adjust & Repeat params_ok->adjust_params No reagents_ok->check_method Yes purify_reagents Action: Use New/Purified Reagents reagents_ok->purify_reagents No method_ok->check_contamination Yes develop_method Action: Re-develop/Optimize Method method_ok->develop_method No adjust_params->check_params purify_reagents->check_reagents develop_method->check_method

Caption: Troubleshooting workflow for inconsistent degradation results.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation via Acid/Base Hydrolysis

This protocol describes a standard procedure for evaluating the stability of an aminobenzoate ester under acidic and basic conditions.

Objective: To determine the rate of hydrolysis and identify degradation products under acidic and basic stress.

Materials:

  • Aminobenzoate ester (e.g., Benzocaine)

  • Hydrochloric Acid (HCl), 1.0 N

  • Sodium Hydroxide (NaOH), 1.0 N

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Volumetric flasks, pipettes

  • Heating block or water bath

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the aminobenzoate ester in a suitable solvent (e.g., methanol or acetonitrile).

    • Rationale: A concentrated stock allows for easy dilution into the stress conditions and minimizes the amount of organic solvent in the final reaction mixture.

  • Stress Sample Preparation:

    • Acid Hydrolysis: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final drug concentration of ~50 µg/mL.

    • Base Hydrolysis: In a separate flask, add the same volume of stock solution and dilute with 0.1 N NaOH to the same final concentration.

    • Control: Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubation: Place all flasks in a heating block set to 60 °C.

    • Rationale: Elevated temperature accelerates the degradation to produce measurable results within a practical timeframe (e.g., 24-48 hours). [14]4. Timepoint Sampling: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately neutralize the collected aliquots to stop the degradation reaction.

    • For acid samples, add an equivalent molar amount of NaOH.

    • For base samples, add an equivalent molar amount of HCl.

    • Rationale: Quenching ensures that the measured degradation accurately reflects the specific time point and does not continue during sample queuing for analysis.

  • HPLC Analysis: Analyze all quenched samples by a validated stability-indicating HPLC method. The method must be able to resolve the parent drug from PABA and other potential degradants.

  • Data Analysis: Calculate the percentage of the parent drug remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the remaining concentration versus time to determine the pseudo-first-order degradation rate constant (k).

Protocol 2: Photostability Testing

Objective: To evaluate the effect of light exposure on the stability of an aminobenzoate ester solution.

Materials:

  • Aminobenzoate ester solution (prepared in a suitable transparent solvent, e.g., water or buffer)

  • Photostability chamber compliant with ICH Q1B guidelines

  • Clear and amber glass vials

  • HPLC system

Procedure:

  • Sample Preparation: Fill the aminobenzoate ester solution into both clear glass vials (exposed samples) and amber glass vials (dark controls). The amber vials serve as a control for any thermal degradation occurring at the chamber's temperature.

  • Exposure: Place the vials in the photostability chamber. Expose them to a light source that provides a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Sampling: At the end of the exposure period, retrieve the exposed samples and dark controls.

  • Analysis: Analyze all samples by HPLC to determine the concentration of the remaining parent drug and the formation of any photodegradants.

  • Data Interpretation: Compare the results from the exposed samples to both the dark control and the initial (T=0) sample. A significant loss of the parent drug in the clear vials compared to the amber vials indicates photodegradation.

References

  • O'Donoghue, S., & O'Brien, P. (1982). Enzymic hydrolysis of amino acid derivatives of benzocaine. PubMed. [Link]

  • Fukuda, T., et al. (1990). Photodecomposition of Procaine Hydrochloride in Aqueous Solution after Exposure to a Fluorescent Lamp. J-Stage. [Link]

  • Li, L. C., & Amidon, G. L. (2001). Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine. PubMed. [Link]

  • Hadi, A. G., et al. (2015). Photocatalytic degradation of paracetmol and procaine. International Journal of ChemTech Research. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of procaine by g-C3N4 samples. ResearchGate. [Link]

  • Al-Akayleh, F., et al. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. National Institutes of Health (NIH). [Link]

  • Fife, T. H., Singh, R., & Bembi, R. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. [Link]

  • ResearchGate. (n.d.). Ester hydrolysis of benzocaine. ResearchGate. [Link]

  • Lin, T., et al. (2004). Influence of light and temperature on the stability of procaine hydrochloride injection. PubMed. [Link]

  • Lima, L. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]

  • Braun, A., & Kümmerer, K. (1985). Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. PubMed. [Link]

  • El-Gindy, A., et al. (2012). Analytical Methods. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation. ResearchGate. [Link]

  • Ciucanu, I., & Konig, W. A. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. ResearchGate. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]

Sources

Stability of Ethyl 3-amino-4-(methylamino)benzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-amino-4-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern for this compound is its susceptibility to hydrolysis of the ethyl ester bond, particularly under basic and certain acidic conditions. Additionally, the presence of two amino groups on the aromatic ring introduces the potential for oxidation, especially when exposed to air, light, or oxidizing agents.

Q2: How do the amino groups influence the stability of the ester?

The amino groups, particularly the 3-amino group, can significantly influence the rate of ester hydrolysis. Research on analogous 2-aminobenzoate esters has shown that the amino group can act as an intramolecular general base catalyst, accelerating hydrolysis in the pH range of 4 to 8.[1][2][3] This occurs because the neutral amino group can deprotonate a water molecule, increasing its nucleophilicity and facilitating its attack on the ester carbonyl group.

Q3: What is the expected behavior of this compound in strongly acidic conditions (pH < 4)?

In strongly acidic solutions, both amino groups will be protonated. This protonation deactivates the intramolecular catalytic effect of the 3-amino group. Therefore, the rate of acid-catalyzed hydrolysis is expected to be the dominant degradation pathway, similar to that of other benzoate esters. However, the overall stability might be greater compared to the pH 4-8 range where intramolecular catalysis is a factor.

Q4: What happens to the compound under basic conditions (pH > 8)?

Under basic conditions, the primary degradation pathway is the base-catalyzed hydrolysis (saponification) of the ethyl ester, yielding 3-amino-4-(methylamino)benzoic acid and ethanol. This reaction is generally rapid and irreversible. The rate of hydrolysis will increase with increasing pH.

Q5: Are there other potential degradation pathways besides hydrolysis?

Yes. The aromatic amine functionalities are susceptible to oxidation, which can lead to the formation of colored degradation products. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or the presence of metal ions and oxidizing agents.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound in a buffered solution at pH 7.
  • Question: I am observing rapid loss of my this compound in a neutral buffer during my experiment. What could be the cause?

  • Answer: As discussed in the FAQs, the 3-amino group can act as an intramolecular catalyst for hydrolysis, leading to accelerated degradation even at neutral pH.[1][2][3] The rate of this degradation is often significantly faster than what would be expected for a simple benzoate ester without the participating amino group.

  • Troubleshooting Steps:

    • Confirm Degradation Product: Analyze your sample by LC-MS or a similar technique to confirm that the major degradation product is 3-amino-4-(methylamino)benzoic acid.

    • Lower the pH: If your experimental conditions allow, consider lowering the pH of your solution to below 4. This will protonate the amino groups and inhibit the intramolecular catalysis, thereby slowing down the hydrolysis.

    • Temperature Control: Hydrolysis reactions are temperature-dependent. Conducting your experiment at a lower temperature can significantly reduce the rate of degradation.

    • Use an Aprotic Solvent: If feasible for your application, switching to a non-aqueous, aprotic solvent will prevent hydrolysis.

Issue 2: My solution of this compound is turning brown.
  • Question: I prepared a solution of the compound, and it has developed a brown color over time. Is this related to hydrolysis?

  • Answer: The development of a brown color is unlikely to be due to ester hydrolysis, as the product, 3-amino-4-(methylamino)benzoic acid, is typically a white to off-white solid. The color change is more indicative of oxidation of the aromatic amine groups. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of highly colored polymeric products.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and its solutions protected from light, for example, by using amber vials or wrapping the container in aluminum foil.

    • Inert Atmosphere: When working with solutions for extended periods, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but compatibility with your experimental system must be verified.

    • Purity of Solvents: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidation.

Issue 3: I am getting multiple peaks in my chromatogram when analyzing the compound's stability.
  • Question: My stability-indicating HPLC method is showing multiple degradation peaks. How can I identify them?

  • Answer: The presence of multiple peaks suggests that several degradation pathways may be occurring. Besides the expected hydrolysis product, you may be observing products of oxidation or other side reactions.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: The most effective way to identify the unknown peaks is by using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] By determining the mass-to-charge ratio (m/z) of the parent and fragment ions, you can propose structures for the degradation products.

    • Forced Degradation Studies: To confirm the identity of the peaks, you can perform forced degradation studies under specific conditions (e.g., strong acid, strong base, oxidation with H2O2, exposure to UV light).[6][7][8][9] Comparing the chromatograms from these stressed samples with your experimental sample can help in peak identification.

    • Reference Standards: If available, co-injecting reference standards of potential degradation products (e.g., 3-amino-4-(methylamino)benzoic acid) can confirm their presence in your sample.

Data Summary

ConditionPrimary Degradation PathwayKey Considerations
Strongly Acidic (pH < 4) Acid-catalyzed ester hydrolysisBoth amino groups are protonated, inhibiting intramolecular catalysis.
Mildly Acidic to Neutral (pH 4-8) Intramolecular base-catalyzed ester hydrolysisThe 3-amino group accelerates hydrolysis.[1][2][3]
Basic (pH > 8) Base-catalyzed ester hydrolysis (saponification)Rapid and irreversible hydrolysis of the ester.
Presence of Oxidants/Light/Air Oxidation of amino groupsLeads to the formation of colored impurities.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC-UV
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffer (acidic, neutral, or basic) to the final test concentration.

  • Incubation: Store the test solutions under the desired temperature and light conditions.

  • Sampling: At predetermined time points, withdraw an aliquot of the test solution.

  • Sample Preparation: Quench the degradation by diluting the sample in the mobile phase or a suitable solvent and, if necessary, neutralize the pH.

  • HPLC Analysis: Inject the prepared sample onto a suitable reversed-phase HPLC column (e.g., C18). Use a mobile phase that provides good separation of the parent compound and its degradation products (e.g., a gradient of acetonitrile and water with a suitable buffer like formic acid or ammonium acetate). Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.

  • Data Analysis: Determine the peak area of the parent compound at each time point and calculate the percentage remaining.

Diagrams

Proposed Degradation Pathways

cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidation Pathway Ethyl_3_amino_4_methylaminobenzoate Ethyl 3-amino-4- (methylamino)benzoate Acid_Hydrolysis Acid-Catalyzed Hydrolysis (pH < 4) Ethyl_3_amino_4_methylaminobenzoate->Acid_Hydrolysis H+ Intramolecular_Hydrolysis Intramolecular Catalyzed Hydrolysis (pH 4-8) Ethyl_3_amino_4_methylaminobenzoate->Intramolecular_Hydrolysis H2O Base_Hydrolysis Base-Catalyzed Hydrolysis (pH > 8) Ethyl_3_amino_4_methylaminobenzoate->Base_Hydrolysis OH- Hydrolysis_Product 3-amino-4-(methylamino)benzoic acid + Ethanol Acid_Hydrolysis->Hydrolysis_Product Intramolecular_Hydrolysis->Hydrolysis_Product Base_Hydrolysis->Hydrolysis_Product Ethyl_3_amino_4_methylaminobenzoate_ox Ethyl 3-amino-4- (methylamino)benzoate Oxidation Oxidation (O2, light, metal ions) Ethyl_3_amino_4_methylaminobenzoate_ox->Oxidation [O] Oxidation_Products Colored Degradation Products Oxidation->Oxidation_Products

Caption: Proposed degradation pathways for this compound.

Troubleshooting Workflow

Start Stability Issue Observed Degradation Rapid Degradation Start->Degradation Color_Change Color Change (Browning) Start->Color_Change Multiple_Peaks Multiple Chromatographic Peaks Start->Multiple_Peaks Check_pH Check pH of Solution Degradation->Check_pH Oxidation Likely Oxidation Color_Change->Oxidation LCMS Perform LC-MS/MS Analysis Multiple_Peaks->LCMS pH_4_8 pH is between 4 and 8? Check_pH->pH_4_8 Intramolecular_Catalysis Likely Intramolecular Catalysis pH_4_8->Intramolecular_Catalysis Yes Consider other factors Consider other factors pH_4_8->Consider other factors No Lower_pH Lower pH to < 4 Intramolecular_Catalysis->Lower_pH Reduce_Temp Reduce Temperature Intramolecular_Catalysis->Reduce_Temp Protect_Light Protect from Light Oxidation->Protect_Light Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Forced_Degradation Conduct Forced Degradation Studies LCMS->Forced_Degradation

Sources

Challenges in the scale-up synthesis of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate.[1] We will delve into troubleshooting common issues and answer frequently asked questions, providing practical, field-proven insights to ensure the success of your synthesis.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that may arise during the synthesis of this compound, which is typically synthesized from Ethyl 4-methylamino-3-nitrobenzoate via catalytic hydrogenation.[2][3]

Issue 1: Incomplete Reduction of the Nitro Group

Question: My reaction appears to be stalling, and analysis (TLC, HPLC) shows a significant amount of the starting material, Ethyl 4-methylamino-3-nitrobenzoate, remaining even after extended reaction times. What could be the cause, and how can I resolve it?

Answer: Incomplete reduction is a frequent hurdle in catalytic hydrogenation, especially during scale-up. The root cause often lies in catalyst activity, hydrogen availability, or reaction conditions.

Probable Causes & Solutions:

  • Catalyst Deactivation:

    • Cause: The Palladium on Carbon (Pd/C) catalyst is susceptible to poisoning by impurities such as sulfur or halides. The quality of the starting material is crucial.

    • Solution:

      • Source High-Purity Reactants: Ensure your Ethyl 4-methylamino-3-nitrobenzoate is of high purity. If necessary, recrystallize the starting material.

      • Increase Catalyst Loading: As a first measure, a modest increase in the catalyst loading (e.g., from 10% w/w to 12-15% w/w) can compensate for minor impurities.

      • Use a Fresh Batch of Catalyst: Catalysts can lose activity over time, especially if not stored under an inert atmosphere. Always use a fresh, properly stored batch for critical scale-up runs.

  • Poor Hydrogen Mass Transfer:

    • Cause: On a larger scale, ensuring efficient contact between hydrogen gas, the liquid phase (substrate solution), and the solid catalyst becomes more challenging. Inadequate agitation can lead to a hydrogen-starved environment at the catalyst surface.

    • Solution:

      • Optimize Agitation: Increase the stirring rate to improve the dispersion of the catalyst and enhance gas-liquid mass transfer.

      • Increase Hydrogen Pressure: Elevating the hydrogen pressure (e.g., from 60 psi to 80-100 psi) increases the solubility of hydrogen in the solvent, driving the reaction forward.[2]

  • Inappropriate Solvent:

    • Cause: The solvent plays a critical role in substrate solubility and catalyst interaction. While methanol and ethanol are commonly used, their effectiveness can vary.[2]

    • Solution:

      • Ensure Anhydrous Conditions: Water can sometimes interfere with the reaction. Use anhydrous solvents.

      • Solvent Screening: Consider a solvent screen with alternatives like tetrahydrofuran (THF) or ethyl acetate, which may offer better solubility or performance with your specific setup.

Experimental Protocol: Optimizing Catalytic Hydrogenation
  • To a solution of ethyl 4-(methylamino)-3-nitrobenzoate (13.0 g, 58 mmol) in anhydrous methanol (180 mL), add a slurry of 10% Pd/C (1.3 g) under a nitrogen atmosphere.[2]

  • Pressurize the reaction vessel with hydrogen to 60 psi.[2]

  • Maintain vigorous stirring and monitor the reaction progress by TLC or HPLC every hour.

  • If the reaction stalls, incrementally increase the hydrogen pressure to 80-100 psi.

  • If stalling persists, consider adding an additional portion of the catalyst (0.5-1.0 g).

  • Upon completion, filter the reaction mixture through a bed of celite to remove the catalyst and concentrate the filtrate under vacuum to obtain the product.[2]

Issue 2: Formation of Impurities and Dark Product Color

Question: The final product, this compound, is a dark oil or a discolored solid, and HPLC analysis reveals several impurities. What are the likely side reactions, and how can I obtain a cleaner product?

Answer: The formation of colored impurities is often due to oxidation of the aromatic amine product or side reactions during the reduction. Aromatic amines are notoriously sensitive to air and light.

Probable Causes & Solutions:

  • Oxidation of the Product:

    • Cause: The diamino-substituted benzene ring is electron-rich and highly susceptible to oxidation, leading to colored polymeric byproducts. Exposure to air, especially during filtration and work-up, is a primary cause.

    • Solution:

      • Maintain an Inert Atmosphere: Conduct the reaction, filtration, and work-up under a nitrogen or argon atmosphere to minimize air exposure.

      • Use Degassed Solvents: Degassing solvents by sparging with nitrogen before use can remove dissolved oxygen.

      • Prompt Work-up: Minimize the time the product is in solution and exposed to potential oxidants.

  • Over-Reduction or Side Reactions:

    • Cause: Under harsh conditions (high temperature or pressure), side reactions such as dehalogenation (if residual starting materials from previous steps are present) or other reductions can occur.

    • Solution:

      • Moderate Reaction Conditions: Avoid excessive temperatures. The reduction is typically exothermic, and proper temperature control is crucial. Most procedures call for room temperature.[2][3]

      • Alternative Reducing Agents: For sensitive substrates, consider alternative reduction methods like using tin(II) chloride in hydrochloric acid, although this introduces a more complex work-up to remove metal salts.[4]

Purification Protocol: Recrystallization of this compound
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is highly colored, add a small amount of activated carbon and heat for a short period.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Issue 3: Difficulties with Catalyst Filtration

Question: On a larger scale, filtering the fine Pd/C catalyst is slow and sometimes incomplete, leading to product contamination with palladium. How can I improve the filtration process?

Answer: Filtration of finely divided catalysts like Pd/C is a common challenge in process scale-up.

Probable Causes & Solutions:

  • Fine Catalyst Particles:

    • Cause: The catalyst particles are very fine and can clog filter paper or pass through standard filter media.

    • Solution:

      • Use a Filter Aid: Employ a pad of Celite® or another diatomaceous earth filter aid. This creates a porous bed that traps the fine catalyst particles.

      • Proper Technique: Prepare a slurry of the filter aid in the reaction solvent and pre-coat the filter funnel before filtering the reaction mixture.

      • Alternative Filtration Methods: For larger scales, consider using a filter press or a centrifugal filter.

Workflow for Improved Catalyst Filtration

G A Reaction Completion B Prepare Celite Pad A->B In parallel C Filter Reaction Mixture Through Celite A->C B->C Use for filtration D Wash Celite Pad with Fresh Solvent C->D E Combine Filtrates C->E D->E F Concentrate Filtrate E->F

Caption: Workflow for effective catalyst removal.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: Reported yields for the catalytic hydrogenation of Ethyl 4-methylamino-3-nitrobenzoate are generally in the range of 82-88%.[2] However, on a larger scale, yields may be slightly lower due to transfer losses and more challenging purification.

Scale Typical Yield Range Reference
Lab Scale (grams)82-88%[2]
Pilot Scale (kilograms)75-85%Industrial Experience

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several safety aspects are critical:

  • Handling of Pd/C Catalyst: Dry Pd/C is pyrophoric and can ignite in the presence of air, especially when saturated with hydrogen and solvent. Handle the catalyst as a wet slurry whenever possible.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources, and use appropriate pressure-rated equipment.

  • Starting Materials: The precursors, such as 4-chloro-3-nitrobenzoic acid, are irritants.[5][6][7] Always handle chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is recommended:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to qualitatively monitor the disappearance of the starting material.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product and any impurities.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product.[2]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[2]

    • Infrared (IR) Spectroscopy: Identifies the key functional groups.

    • Melting Point: A sharp melting point is an indicator of purity. The reported melting point is around 87°C.[1]

Q4: Can other reducing agents be used for this transformation?

A4: Yes, while catalytic hydrogenation is common for industrial applications due to its clean nature and high efficiency, other methods can be employed, particularly on a lab scale.[10] These include:

  • Metal/Acid Systems: Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl) are classic reagents for nitro group reduction.[4] However, the work-up is more complex due to the need to remove metal salts.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can be a safer alternative to using hydrogen gas.

Reaction Pathway Overview

G cluster_0 Synthesis Pathway cluster_1 Potential Side Products Start Ethyl 4-methylamino-3-nitrobenzoate Product This compound Start->Product H₂, Pd/C Methanol or Ethanol Impurity2 Incomplete Reduction Intermediate Start->Impurity2 Incomplete Reaction Impurity1 Oxidized Byproducts Product->Impurity1 Air Oxidation

Caption: Synthesis and potential side reactions.

III. References

  • 4-Chloro-3-nitrobenzoic acid-SDS-MedChemExpress. (2025). MedChemExpress.

  • This compound synthesis. (n.d.). ChemicalBook.

  • This compound | 66315-23-9. (n.d.). ChemicalBook.

  • MSDS of Methyl 4-chloro-3-nitrobenzoate. (n.d.). Capot Chemical.

  • 4-Chloro-3-nitrobenzoic acid(96-99-1). (n.d.). ChemicalBook.

  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.

  • What is the synthesis route of 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER?. (n.d.). Guidechem.

  • This compound. (n.d.). MySkinRecipes.

  • Process for preparing ethyl p-dimethylaminobenzoate. (n.d.). Google Patents.

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses Procedure.

  • Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent.

  • Methyl 4-aMino-3-(MethylaMino)benzoate synthesis. (n.d.). ChemicalBook.

  • Industrial processes for manufacturing amines. (2025). ResearchGate.

References

Technical Support Center: Interpreting the ¹H NMR Spectrum of Crude Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Ethyl 3-amino-4-(methylamino)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and structural verification. Interpreting the spectrum of a crude reaction mixture presents unique challenges compared to that of a purified compound. This guide provides a detailed, question-and-answer-based approach to help you navigate these complexities, from identifying your target molecule's signature peaks to troubleshooting common issues arising from impurities and experimental artifacts.

Section 1: Foundational Analysis – The Ideal Spectrum

Before diagnosing issues in a crude sample, it is imperative to establish a baseline understanding of the expected spectrum for the pure target compound.

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: The structure of this compound contains several distinct proton environments, each giving rise to a characteristic signal. The electron-donating amino groups (-NH₂ and -NHCH₃) and the electron-withdrawing ethyl ester group (-COOCH₂CH₃) create a predictable pattern of chemical shifts and couplings.

Below is the annotated structure and a summary table of the expected signals based on published data and established spectroscopic principles.

Caption: Annotated structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Label Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hᵃ Aromatic ~7.40 Doublet (d) meta, J ≈ 1.9 Hz 1H
Hᵇ Aromatic ~7.92 Doublet of Doublets (dd) ortho, J ≈ 8.5 Hz; meta, J ≈ 1.9 Hz 1H
Hᶜ Aromatic ~6.58 Doublet (d) ortho, J ≈ 8.5 Hz 1H
Hᵈ Ethyl (-OCH₂ CH₃) ~4.31 Quartet (q) ³J ≈ 7.3 Hz 2H
Hᵉ Ethyl (-OCH₂CH₃ ) ~1.36 Triplet (t) ³J ≈ 7.3 Hz 3H
Hᶠ N-Methyl (-NHCH₃ ) ~2.19 Singlet (s) - 3H
Hᵍ Primary Amine (-NH₂ ) ~3.22 Broad Singlet (br s) - 2H
Secondary Amine (-NH CH₃) ~3.99 Broad Singlet (br s) - 1H

Data synthesized from published literature[1] and general principles of NMR spectroscopy.

Causality Behind Assignments:

  • Aromatic Protons (Hᵃ, Hᵇ, Hᶜ): These protons resonate in the 6.5-8.0 ppm region.[2][3]

    • Hᶜ is ortho to two strong electron-donating amine groups, causing it to be highly shielded and appear furthest upfield (~6.58 ppm). It is split into a doublet by its only ortho neighbor, Hᵇ.[4][5]

    • Hᵇ is ortho to the electron-withdrawing ester group, deshielding it significantly and shifting it downfield (~7.92 ppm). It is split by Hᶜ (ortho coupling, ~8.5 Hz) and Hᵃ (meta coupling, ~1.9 Hz), resulting in a doublet of doublets.[1][5]

    • Hᵃ is meta to the ester and ortho to the -NH₂ group, placing it at an intermediate shift (~7.40 ppm). It is split only by Hᵇ through a smaller meta coupling, appearing as a doublet.[4][6]

  • Ethyl Group (Hᵈ, Hᵉ): The methylene protons (Hᵈ ) are adjacent to the ester oxygen, deshielding them to ~4.31 ppm.[7] They are split into a quartet by the three neighboring methyl protons. The methyl protons (Hᵉ ) are further from the electronegative group and appear upfield at ~1.36 ppm as a triplet, split by the two methylene protons.[8]

  • Amine Protons (Hᶠ, Hᵍ, Hʰ): The N-methyl protons (Hᶠ ) appear as a singlet. Protons on nitrogen (Hᵍ, Hʰ ) often appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.[9][10] Their chemical shifts are highly dependent on solvent, concentration, and temperature.[9][11]

Section 2: Troubleshooting the Crude Spectrum – Common Discrepancies

A crude NMR spectrum rarely looks as clean as the ideal one. This section addresses the most common questions that arise when interpreting messy, real-world data.

Q2: I see unexpected peaks in my spectrum. What are the likely sources?

A2: Unidentified signals in a crude spectrum typically originate from three sources: common laboratory contaminants, residual NMR solvent/water, or reaction-specific impurities like starting materials and byproducts.

A. Common Solvents and Contaminants: Before assuming an unknown peak is a reaction byproduct, always check for common impurities. Their presence is frequent, even with careful technique.[12][13]

Table 2: Common Impurities in ¹H NMR Spectra (run in CDCl₃)

Impurity Approx. Chemical Shift (δ, ppm) Multiplicity Common Source
Residual Chloroform (CHCl₃) 7.26 Singlet (s) Incomplete deuteration of NMR solvent.[14][15]
Water (H₂O) ~1.55 Broad Singlet (br s) Moisture in sample or solvent.[16][17]
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) q, s, t Common extraction and chromatography solvent.[8][18]
Acetone 2.17 Singlet (s) Glassware cleaning solvent.[19]
Dichloromethane (CH₂Cl₂) 5.30 Singlet (s) Extraction or reaction solvent.
Silicone Grease ~0.0 Broad Singlet (br s) Joint grease from glassware.[17]

Reference data compiled from Gottlieb, H. E.; et al. J. Org. Chem. 1997, 62, 7512-7515 and other sources.[12][20]

B. Reaction-Specific Impurities: The most common synthesis of the target molecule involves the reduction of Ethyl 4-(methylamino)-3-nitrobenzoate .[1] An incomplete reaction is a primary source of impurities.

  • Unreacted Starting Material: The nitro-substituted precursor will have a distinctly different aromatic proton pattern. The powerful electron-withdrawing nitro group would shift its ortho and para protons significantly further downfield compared to the amino-substituted product. Expect aromatic signals well above 8.0 ppm.

Q3: Why are my amine (-NH/-NH₂) peaks very broad, shifted, or integrated incorrectly?

A3: This is a very common and expected observation for N-H protons. Several factors contribute to this behavior:

  • Chemical Exchange: The amine protons can rapidly exchange with each other and with trace amounts of acid or water in the sample. This rapid exchange averages the magnetic environments and often leads to signal broadening.[9]

  • Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment which can induce efficient relaxation of adjacent protons, causing their signals to broaden.

  • Hydrogen Bonding: The chemical shift of N-H protons is extremely sensitive to hydrogen bonding. As the sample concentration changes, the extent of intermolecular hydrogen bonding changes, which in turn alters the chemical shift. This is why N-H peaks rarely appear at the exact same ppm value between samples.[11]

  • Integration: Due to their broad nature, N-H signals can be difficult to integrate accurately, as they may be spread over a wide baseline.

Q4: How can I definitively confirm the identity of the -NH and -NH₂ proton signals?

A4: The labile nature of N-H protons provides a simple and definitive method for their identification: a D₂O shake . Protons attached to heteroatoms (like oxygen or nitrogen) will exchange with deuterium from D₂O, causing their signals to disappear from the ¹H NMR spectrum.[11][19]

Experimental Protocol: D₂O Shake for N-H Peak Identification

  • Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your crude sample in CDCl₃. Note the chemical shifts and integrations of the suspected N-H peaks.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange. You may see an emulsion or a separate D₂O layer.

  • Re-acquire Spectrum: Place the tube back in the spectrometer. You may need to re-shim the instrument slightly. Acquire a new ¹H NMR spectrum.

  • Analyze: Compare the second spectrum to the first. The signals corresponding to the -NH₂ and -NH protons should have disappeared or be significantly diminished. A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃.

Caption: Workflow for N-H proton confirmation using a D₂O shake.

Q5: The aromatic region of my spectrum is messy and doesn't show the clean doublets and doublet of doublets I expected. Why?

A5: A complex or poorly resolved aromatic region in a crude sample can be caused by several issues:

  • Overlapping Signals: Signals from aromatic impurities or unreacted starting material may overlap with your product's signals, distorting the expected patterns.

  • Poor Shimming: An improperly shimmed magnet will produce broad and distorted peaks, obscuring fine coupling details. Always ensure the instrument is well-shimmed before analysis.[6]

  • Low Concentration: If your product concentration is very low, the signals may be weak and difficult to distinguish from the baseline noise.

  • Solvent Effects: The appearance of the aromatic region can be highly solvent-dependent. Changing the NMR solvent can sometimes resolve overlapping signals. For example, running the spectrum in benzene-d₆ or DMSO-d₆ can shift proton signals relative to each other compared to CDCl₃.[19]

References
  • Merck Millipore. (n.d.). NMR Solvents.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • University of Puget Sound. (n.d.). Spectroscopy Tutorial: Esters.
  • Hans Reich, University of Wisconsin. (n.d.). 1H NMR Coupling Constants.
  • Chem 425/522, University of Oregon. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Sigma-Aldrich. (n.d.). Notes on NMR Solvents.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics.
  • ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat.
  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum.
  • University of Puget Sound. (n.d.). Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.
  • Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • ChemicalBook. (n.d.). This compound synthesis.

Sources

Technical Support Center: Purification of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during the synthesis of Ethyl 3-amino-4-(methylamino)benzoate: the presence of colored impurities. This document is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly synthesized or stored this compound yellow, brown, or even reddish?

This is the most common query we receive. The discoloration of this compound, an aromatic amine, is typically due to the formation of highly conjugated, color-imparting molecules (chromophores). The primary causes are:

  • Air Oxidation: Aromatic amines are notoriously susceptible to oxidation when exposed to atmospheric oxygen. The two amine groups on the benzene ring are electron-donating, making the molecule highly reactive towards oxidative processes. This can lead to the formation of complex, colored byproducts, including N-oxides, azo compounds, and polymeric materials. Even high-purity material can discolor over time if not stored properly.

  • Residual Synthetic Impurities: The synthesis of this compound often involves the reduction of a nitro group precursor, such as Ethyl 4-(methylamino)-3-nitrobenzoate. Incomplete reduction can leave traces of the intensely colored nitro-aromatic starting material. Furthermore, side reactions during the reduction or other synthetic steps can generate colored byproducts.

  • Self-Coupling Reactions: Under certain conditions (e.g., presence of trace acid or oxidizing agents), aromatic amines can undergo coupling reactions to form colored azo dyes or related structures.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Primary causes of color formation in aromatic amines.

Q2: What is the most straightforward method to remove these colored impurities?

For initial purification and color removal, treatment with activated carbon (charcoal) during recrystallization is the most effective and economical first step.

The Principle: Activated carbon possesses an extremely high surface area with a network of pores, making it an excellent adsorbent. It works by physically trapping large, flat, nonpolar molecules—characteristics typical of the colored, polymeric, or conjugated impurities—while leaving the smaller, desired product molecules in solution.

Detailed Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Choose an appropriate recrystallization solvent. Based on analogous compounds like benzocaine, ethanol is an excellent starting point. The ideal solvent should dissolve your compound well when hot but poorly when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude this compound.

  • Cooling and Carbon Addition: Remove the flask from the heat source and allow it to cool slightly. Crucially, never add activated carbon to a boiling solution , as this can cause violent bumping and boil-over.

  • Adsorption: Add a small amount of decolorizing carbon (typically 1-2% of the solute's weight) to the slightly cooled solution. Swirl the flask gently and then reheat the mixture to boiling for 5-10 minutes to ensure maximum adsorption.

  • Hot Gravity Filtration: This is a critical step to remove the carbon. Set up a gravity filtration apparatus (stemless funnel with fluted filter paper) over a clean, pre-heated receiving flask. Pour the hot solution through the filter paper. The goal is to keep the solution hot to prevent your desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q3: The activated carbon treatment helped, but my product is still slightly colored. What are my next options?

If a single charcoal treatment is insufficient, you have two primary avenues: a more rigorous purification by optimized recrystallization or separation by column chromatography .

The issue may lie with the solvent system. A single solvent may not be optimal. Consider using a binary solvent system (a "solvent-antisolvent" pair).

Solvent System ComponentRoleExample PairRationale
Good Solvent Dissolves the compound readily at all temperatures.EthanolThe polar amine and ester groups are soluble in polar protic solvents.
Antisolvent (Miscible) Compound is poorly soluble, even when hot.Water or HexaneAdding a non-polar (Hexane) or highly polar (Water) antisolvent reduces the overall solvating power, inducing crystallization.

Procedure: Dissolve your compound in a minimal amount of the hot "good solvent." Then, add the "antisolvent" dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "good solvent" to redissolve the precipitate, then allow the solution to cool slowly. This technique can provide exquisitely pure crystals.

This is the most powerful technique for separating compounds with different polarities. Since the colored impurities are likely more conjugated and potentially more or less polar than your product, chromatography can effectively separate them.

Detailed Protocol: Column Chromatography Purification

  • Stationary Phase: Use silica gel (SiO₂), the standard adsorbent for moderately polar compounds.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate first.

    • Starting Point: A mixture of Ethyl Acetate (EtOAc) and Hexanes is a standard choice. Begin with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity.

    • Alternative: Dichloromethane (DCM) with a small percentage of Methanol (MeOH) can also be effective for polar amines.

  • Column Packing: Pack a glass column with a slurry of silica gel in your starting eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column. This "dry loading" method typically yields better separation than loading a liquid sample.

  • Elution: Begin passing the eluent through the column, collecting the liquid (fractions) that exits the bottom. Gradually increase the polarity of the eluent (e.g., from 20% EtOAc to 40% EtOAc) to move more polar compounds through the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure, colorless product. Combine the pure fractions and evaporate the solvent to recover your final product.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for advanced purification methods.

Q4: How can I prevent my pure, colorless product from discoloring during storage?

Prevention is critical. Since oxidation is the primary culprit, your storage strategy should focus on minimizing exposure to air and light.

  • Store Under Inert Atmosphere: The most effective method is to store the solid in a sealed vial under an inert gas like nitrogen or argon.

  • Refrigerate or Freeze: Store the sealed vial in a refrigerator or freezer. Lower temperatures slow down the rate of oxidation reactions.

  • Use Amber Vials: Protect the compound from light, which can catalyze oxidative processes.

  • Consider Salt Formation: For long-term storage, consider converting the amine to a more stable salt (e.g., the hydrochloride salt) by treating a solution of the amine with HCl. The salt can be stored and the free base can be regenerated by treatment with a mild base when needed.

Troubleshooting Summary

IssuePossible Cause(s)Recommended Solution(s)
Product remains colored after one charcoal treatment. - High concentration of impurities. - Impurities are not well-adsorbed by carbon.- Repeat the charcoal treatment. - Proceed to column chromatography.
Significant product loss during purification. - Too much activated carbon was used, adsorbing the product. - The compound is too soluble in the cold recrystallization solvent.- Reduce the amount of carbon to ~1% by weight. - Use a different solvent or a binary solvent system to reduce solubility upon cooling.
Product "oils out" instead of crystallizing. - The solution is supersaturated. - The melting point of the solid is lower than the boiling point of the solvent. - Presence of impurities inhibiting crystal lattice formation.- Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal. - Use a lower-boiling point solvent.
Product crystallizes in the funnel during hot filtration. - The solution cooled too quickly. - The funnel and receiving flask were cold.- Use a stemless funnel. - Pre-heat the funnel and receiving flask with hot solvent. - Filter the solution in smaller, quicker batches.

References

  • Activated Carbon For Decoloriz
  • Decolorization with Activ
  • Activ
  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It M
  • Decolorizing carbon. University of Colorado Boulder, Department of Chemistry.
  • ETHYL 3-AMINO-4-(METHYLAMINO)
  • ETHYL 3-AMINO-4-(METHYLAMINO)
  • GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Decolorization of amines.
  • Video: Column Chromatography: Principle, Separation of Compounds
  • You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid. brainly.com.
  • Column Chromatography.
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
  • Identifying and removing amine impurities
  • Process for the purification of aromatic amines.
  • Recrystallization and Crystallization. University of California, Los Angeles, Department of Chemistry.
  • column chromatography & purific
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • By what reaction does (–)-sparteine decompose in ambient conditions? Chemistry Stack Exchange.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization. University of California, Davis, Department of Chemistry.
  • Trichloroacetic acid fueled practical amine purific
  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.
  • Recrystalliz
  • Methyl 4-aMino-3-(MethylaMino)
  • ethyl 4-aminobenzo
  • Ethyl 3-Amino-4- (methylamino)
  • Removal of color impurities
  • 66315-23-9|Ethyl 3-amino-4-(methylamino)
  • Arom
  • Experiment 17: multi-step synthesis: Benzocaine. University of Massachusetts Boston.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.

Validation & Comparative

A Comparative Guide to Ethyl 3-amino-4-(methylamino)benzoate and its Structural Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Ethyl 3-amino-4-(methylamino)benzoate and its common structural aminobenzoate isomers: Ethyl 2-aminobenzoate, Ethyl 3-aminobenzoate, and Ethyl 4-aminobenzoate. For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by simple positional changes of functional groups on a benzene ring is paramount. These structural variations dictate the molecule's physicochemical properties, reactivity, and, most critically, its pharmacological profile.[1][2][3] This document synthesizes experimental data and established methodologies to provide a foundational resource for informed decision-making in chemical synthesis and drug discovery.

Introduction to Aminobenzoate Isomerism

Aminobenzoic acid esters are a class of compounds built upon a central benzene ring functionalized with both an amino (-NH₂) group and an ester (-COOR) group. The relative positioning of these groups—ortho (1,2), meta (1,3), or para (1,4)—defines the structural isomer and profoundly influences its electronic and steric properties.[1][4] This guide focuses on the ethyl esters, comparing the well-documented ortho, meta, and para isomers with the more complex, di-substituted this compound. This latter compound introduces an additional N-methyl group, further modifying its characteristics and potential as a synthetic building block.

The positional isomerism is not merely a trivial structural alteration; it is a key determinant of a molecule's biological activity.[2][5] For instance, the para-isomer, Ethyl 4-aminobenzoate, is the widely known local anesthetic Benzocaine, while the ortho-isomer is a key component in fragrances.[6][7] This guide will dissect these differences, providing the causal links between structure and function.

Comparative Physicochemical Properties

The physical properties of these isomers, such as melting point, boiling point, and density, differ significantly due to variations in intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) and molecular symmetry, which affects crystal lattice packing. The table below summarizes key quantitative data for these compounds.

PropertyThis compoundEthyl 2-aminobenzoate (Ethyl Anthranilate)Ethyl 3-aminobenzoate (Tricaine)Ethyl 4-aminobenzoate (Benzocaine)
CAS Number 66315-23-9[8]87-25-2[9]582-33-2[10]94-09-7[11]
Molecular Formula C₁₀H₁₄N₂O₂[8]C₉H₁₁NO₂[9]C₉H₁₁NO₂[10]C₉H₁₁NO₂[6]
Molecular Weight 194.23 g/mol [8]165.19 g/mol [9]165.19 g/mol [10]165.19 g/mol [12]
Physical State Light brown powder[8]Colorless to pale yellow liquid[9][13]Colorless liquid[14]White crystalline powder[6][15]
Melting Point 81°C[16]13 - 15°C[13]N/A (Liquid at RT)88 - 90°C[6][12]
Boiling Point N/A129 - 130°C[13]172-175 °C/13 mmHg[10]172°C @ 12.75 mmHg[6]
Density 1.173 g/cm³[16]N/A1.107 g/mL at 25°C[10]1.17 g/cm³[12]

Expert Insight: The significantly higher melting point of Benzocaine (para-isomer) compared to its ortho and meta counterparts is a direct consequence of its molecular symmetry. The linear, symmetrical structure of the para isomer allows for more efficient packing into a stable crystal lattice, requiring more energy to break the intermolecular forces. This compound, despite its higher molecular weight, has a melting point comparable to Benzocaine, suggesting strong intermolecular interactions, possibly involving hydrogen bonding with both amino groups.

Synthesis and Reactivity: A Tale of Positional Directing

The synthetic routes to these isomers are dictated by the directing effects of the substituents on the aromatic ring. The choice of starting material and reaction sequence is critical to achieving the desired isomer.

Synthesis of this compound

A common and logical route to this di-substituted compound involves a two-step process starting from a nitro-substituted precursor. The nitro group is a powerful electron-withdrawing group and a meta-director, which is leveraged in the synthesis of the intermediate. The final step is a standard reduction.

Experimental Protocol: Synthesis of this compound [8]

  • Intermediate Synthesis: The precursor, ethyl 4-methylamino-3-nitrobenzoate, is synthesized first (synthesis not detailed here but typically involves nucleophilic aromatic substitution on a chlorinated nitrobenzoate).

  • Dissolution: Dissolve ethyl 4-methylamino-3-nitrobenzoate (e.g., 6.80 g, 30.3 mmol) in methanol (200 mL).

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (e.g., 1.10 g) to the solution. The use of Pd/C is a hallmark of catalytic hydrogenation, a clean and efficient method for reducing nitro groups to amines with high yield and selectivity.

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., 60 psi or balloon pressure) at room temperature overnight. The hydrogen gas adsorbs onto the surface of the palladium catalyst, where the reduction of the nitro group occurs.

  • Workup: Upon reaction completion (monitored by TLC or LC-MS), remove the catalyst by filtration through a pad of Celite. This step is crucial for removing the heterogeneous catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a light brown powder. The typical yield is high (82-88%).[8]

Caption: Synthetic workflow for this compound.

Synthesis of Ortho, Meta, and Para Isomers

In contrast, the simpler isomers are often prepared by one of two primary methods:

  • Fischer Esterification: Reacting the corresponding aminobenzoic acid (e.g., 4-aminobenzoic acid) with ethanol under acidic catalysis. This is a direct and common laboratory-scale method.[12]

  • Nitro Group Reduction: Synthesizing the corresponding ethyl nitrobenzoate isomer and then reducing the nitro group to an amine, often using reagents like tin and HCl, or catalytic hydrogenation.[17] This industrial-scale approach is advantageous because nitrobenzoates are readily prepared via nitration of ethyl benzoate.

Pharmacological Profiles and Applications

The isomeric position of the amino group is the single most critical factor defining the biological application of these molecules.

Ethyl 4-aminobenzoate (Benzocaine): The Para Anesthetic

Benzocaine is a potent local anesthetic.[11][18] Its mechanism of action is well-established and serves as a classic example in medicinal chemistry.

  • Mechanism of Action: Benzocaine functions by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane.[19] By stabilizing the channel in its inactivated state, it prevents the influx of sodium ions that is necessary for the depolarization of the membrane.[18][20] This blockage stops the initiation and propagation of action potentials along nerve fibers, resulting in a loss of sensation (pain relief).[12]

  • Applications: Due to its low water solubility, Benzocaine has limited systemic absorption, making it ideal for topical applications.[6][18] It is a common ingredient in over-the-counter products for toothache, sunburn, and other minor skin irritations.[20][21] It is also used as a UV absorber in cosmetics.[22]

Benzocaine_MoA cluster_neuron Neuronal Membrane NaChannel_Open Open Na+ Channel NaChannel_Blocked Blocked Na+ Channel (Inactivated State) Na_Influx Na+ Influx NaChannel_Open->Na_Influx NoSignal Signal Blocked (Anesthesia) NaChannel_Blocked->NoSignal Benzocaine Benzocaine Benzocaine->NaChannel_Blocked Binds & Stabilizes PainSignal Pain Signal (Action Potential) PainSignal->NaChannel_Open

Caption: Mechanism of action for Benzocaine as a local anesthetic.

Other Isomers: Diverse Roles
  • Ethyl 2-aminobenzoate (Ethyl Anthranilate): The ortho isomer has a distinctly different application profile. It possesses a pleasant, fruity aroma reminiscent of grapes and is widely used in the fragrance and flavor industries.[7][9][13] While it serves as an intermediate in pharmaceutical synthesis, it is not primarily known for a direct therapeutic effect like Benzocaine.[7][23]

  • Ethyl 3-aminobenzoate (Tricaine): The meta isomer, often used as its highly water-soluble methanesulfonate salt (MS-222), is a widely used anesthetic and euthanizing agent for fish and other aquatic cold-blooded animals in research and aquaculture.[14]

  • This compound: The available literature primarily points to this compound as a synthetic intermediate or building block.[8] Its specific biological activities are not as extensively documented as the other isomers, making it a candidate for further investigation in drug discovery programs.

Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

Differentiating and quantifying these closely related isomers requires a robust analytical technique. Reversed-phase HPLC is the method of choice, capable of separating compounds based on subtle differences in their polarity.[24][25]

Expert Insight on Method Development: The key to separating these isomers is exploiting the differences in their hydrophobicity and their interaction with the stationary phase. The para-isomer (Benzocaine) is the most nonpolar, while the ortho and meta isomers are more polar. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide even greater resolution, especially for the parent aminobenzoic acids.[26][27] For the ethyl esters, a high-quality C18 or PFP (pentafluorophenyl) column can provide excellent separation.

Experimental Protocol: Isocratic HPLC Method for Isomer Separation

This protocol provides a validated starting point for the comparative analysis of aminobenzoate isomers.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode-Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Acetonitrile (HPLC grade).

    • Phosphate buffer (e.g., 20 mM, pH adjusted to 5.5 with phosphoric acid).

    • Standard Preparation: Prepare individual stock solutions of each isomer (1 mg/mL) in methanol. Create a mixed working standard by diluting the stocks to a final concentration of 50 µg/mL in the mobile phase.

    • Sample Preparation: Dissolve the unknown sample in the mobile phase to an approximate concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: [28]

    • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 5.5) in a 25:75 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • System Suitability and Validation:

    • Run the mixed standard. The expected elution order is typically Ethyl 4-aminobenzoate (most retained) > Ethyl 3-aminobenzoate > Ethyl 2-aminobenzoate. The position of this compound would need to be determined experimentally.

    • Resolution: Ensure the resolution between adjacent peaks is > 2.0.

    • Tailing Factor: The tailing factor for each peak should be between 0.9 and 1.5.

    • Reproducibility: Perform five replicate injections of the standard. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[28]

Caption: General workflow for comparative HPLC analysis of isomers.

Conclusion

The comparative analysis of this compound and its simpler aminobenzoate isomers underscores a fundamental principle in medicinal chemistry: structure dictates function. The seemingly minor change in the position of an amino group on the benzene ring transforms a local anesthetic (para) into a fish anesthetic (meta) or a fragrance component (ortho).

  • Ethyl 4-aminobenzoate (Benzocaine) remains a clinically important topical anesthetic due to its ideal physicochemical properties and well-understood mechanism of action.

  • Ethyl 2- and 3-aminobenzoate have found distinct niches in the flavor/fragrance and aquaculture industries, respectively.

  • This compound represents a more complex, less-studied scaffold. Its value currently lies in its potential as a synthetic intermediate, offering multiple functional groups for further chemical modification.

For researchers in drug development, this guide highlights the critical importance of isomeric structure. The unique properties of each isomer provide distinct opportunities, whether for developing new active pharmaceutical ingredients, designing novel synthetic pathways, or creating new chemical entities based on these versatile aminobenzoate scaffolds.

References

  • What is the mechanism of Ethyl Aminobenzoate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

  • This compound. (n.d.). Mosher Chemical. Retrieved from [Link]

  • Welsh, C., & Banks, M. (2024). Benzocaine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Ethyl 3-amino-4-methylbenzoate. (2025). Chemsrc. Retrieved from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ethyl 3-amino-4-methylbenzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Veteläinen, O., et al. (n.d.). The ortho-, meta- and para-isomers of aminobenzoic acid. [Image]. ResearchGate. Retrieved from [Link]

  • ETHYL PARA AMINO BENZOATE. (n.d.). DrugBank. Retrieved from [Link]

  • Ethyl 3-aminobenzoate. (2018). SIELC Technologies. Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Structural Isomerism. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Longarte, A., et al. (2000). Isomer structures and vibrational assignment of the methyl-p-aminobenzoate(H2O)1 complex. The Journal of Chemical Physics. Retrieved from [Link]

  • Ethyl 3-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ethyl 2-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aminobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules. Retrieved from [Link]

  • Case Studies of Isomers: Examples from Pharmaceuticals. (n.d.). Solubility of Things. Retrieved from [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How do we compare the strengths of different ortho-para directors? (2017). Quora. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Comparative Analysis of Ethyl vs. Methyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In medicinal chemistry and drug development, the selection of a core scaffold is a decision with far-reaching implications. Even minor structural modifications can profoundly influence a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of two closely related benzoate esters: Ethyl 3-amino-4-(methylamino)benzoate and Mthis compound. These molecules, differing only by a single methylene group in their ester moiety, serve as valuable intermediates in the synthesis of various pharmaceutical agents.[1][2]

The primary objective of this document is to equip researchers, scientists, and drug development professionals with the foundational data and experimental frameworks necessary to make an informed choice between these two building blocks. We will move beyond a simple recitation of properties to explore the causal relationships between their chemical structures and functional performance, grounded in established experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The initial point of comparison lies in the fundamental physicochemical properties of the two molecules. The addition of a methylene unit in the ethyl ester leads to predictable, albeit significant, changes in molecular weight, lipophilicity, and physical state. These differences, while seemingly small, are critical as they directly impact solubility, formulation strategies, and interactions with biological systems.[3]

PropertyMthis compoundThis compoundKey Differences & Implications
Molecular Formula C₉H₁₂N₂O₂C₁₀H₁₄N₂O₂[4]The ethyl ester contains an additional -CH₂- group.
Molecular Weight 180.20 g/mol [5]194.23 g/mol [4]The ~8% increase in mass for the ethyl ester can influence diffusion rates and formulation calculations.
CAS Number 120469-87-0 (example)66315-23-9[4]Unique identifiers for sourcing and regulatory tracking.
Melting Point Data not readily available81-87°C[1][6]The higher melting point of the ethyl ester suggests stronger intermolecular forces in its crystal lattice.
Boiling Point Data not readily available357.4°C[1]The higher boiling point of the ethyl ester is expected due to increased van der Waals forces.[3]
Calculated LogP ~1.1 (Estimated)~1.6 (Estimated)The ethyl ester is predicted to be more lipophilic (less water-soluble), which can enhance membrane permeability but may decrease aqueous solubility.[3]

Synthesis and Chemical Reactivity

Both esters are typically synthesized via the reduction of a common nitro-substituted precursor. The choice of starting material—the corresponding methyl or ethyl ester of 4-(methylamino)-3-nitrobenzoic acid—is the primary determinant of the final product. The most common and efficient method involves catalytic hydrogenation.[4][7]

Causality in Experimental Choice: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is favored due to its high efficiency, selectivity in reducing nitro groups without affecting the ester or aromatic ring, and the clean nature of the reaction, where the primary byproduct is water. The catalyst is easily removed by filtration, simplifying purification.[4]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Products start_methyl Methyl 4-(methylamino)-3-nitrobenzoate reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol) start_methyl->reaction start_ethyl Ethyl 4-(methylamino)-3-nitrobenzoate start_ethyl->reaction prod_methyl Mthis compound reaction->prod_methyl prod_ethyl This compound reaction->prod_ethyl G cluster_input Compound Input cluster_char Initial Characterization cluster_assays Performance Assays cluster_output Data Analysis & Selection Compound_A Methyl Ester QC QC & Purity Check (LC-MS, NMR) Compound_A->QC Compound_B Ethyl Ester Compound_B->QC Solubility Kinetic Solubility (Nephelometry) QC->Solubility Stability Metabolic Stability (Microsome Assay) QC->Stability Permeability Permeability (PAMPA) QC->Permeability Analysis Comparative Data Analysis Solubility->Analysis Stability->Analysis Permeability->Analysis Decision Optimal Compound Selection Analysis->Decision

Caption: Experimental workflow for comparative compound evaluation.

Kinetic Aqueous Solubility

Rationale: Poor aqueous solubility is a primary cause of failure in drug development. This assay quickly determines the solubility of a compound in a physiologically relevant buffer, providing an early indicator of potential bioavailability issues. Nephelometry is used to detect the point at which the compound precipitates from solution.

Experimental Protocol:

  • Prepare a 10 mM stock solution of each compound in 100% DMSO.

  • In a 96-well microplate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

  • Add 2 µL of the 10 mM stock solution to the PBS (final concentration 100 µM), mixing vigorously.

  • Serially dilute the samples across the plate.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a vehicle control (DMSO + PBS).

Metabolic Stability in Liver Microsomes

Rationale: Ester groups are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver. [8]A microsomal stability assay provides a crucial measure of a compound's susceptibility to this first-pass metabolism. A compound that is too rapidly metabolized will have a short half-life and poor in vivo exposure. [8][9] Experimental Protocol:

  • Prepare a 1 M stock solution of each compound in DMSO. Dilute to 100 µM in acetonitrile.

  • Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Pre-warm the HLM solution to 37°C for 10 minutes.

  • Initiate the reaction by adding 1 µL of the 100 µM compound stock to 99 µL of the HLM solution (final concentration 1 µM).

  • Take aliquots (25 µL) at time points 0, 5, 15, 30, and 60 minutes.

  • Quench the reaction immediately by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) from the rate of disappearance of the parent compound.

Passive Permeability (PAMPA)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the intestinal barrier. It helps differentiate compounds based on their ability to cross cell membranes, a key factor in oral absorption. The difference in lipophilicity between the methyl and ethyl esters is expected to be a major determinant here.

Experimental Protocol:

  • Prepare a donor plate by adding 150 µL of PBS (pH 6.5) containing 100 µM of each test compound.

  • Coat the filter of an acceptor plate with a 1% solution of lecithin in dodecane.

  • Fill the acceptor plate wells with 150 µL of PBS (pH 7.4).

  • Carefully place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubate the plate sandwich at room temperature for 5 hours.

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability (Pe) coefficient.

Hypothetical Data Summary & Interpretation

ParameterMthis compoundThis compoundInterpretation
Kinetic Solubility (µM) 7555The smaller, less lipophilic methyl ester exhibits higher aqueous solubility as expected. This could be advantageous for developing intravenous formulations.
Metabolic Half-life (t½, min) 2717The ethyl ester is cleared more rapidly. This aligns with literature suggesting that larger ester groups can sometimes be better substrates for certain carboxylesterases. [8]This faster clearance could be a liability for drugs requiring sustained exposure.
Permeability (Pe, 10⁻⁶ cm/s) 5.28.9The increased lipophilicity of the ethyl ester results in significantly higher passive permeability. This is a major advantage for orally administered drugs where absorption is paramount.

Discussion and Recommendations

The choice between the ethyl and methyl ester is not a matter of one being universally superior, but rather a strategic decision based on the desired therapeutic profile.

  • The Methyl Ester emerges as the more conservative and potentially more stable option. Its higher aqueous solubility and longer metabolic half-life make it a strong candidate for applications where sustained systemic exposure is critical and formulation challenges need to be minimized. Its lower permeability could be a drawback for oral delivery but might be acceptable or even desirable for other routes of administration.

  • The Ethyl Ester presents a higher-risk, higher-reward profile. Its superior membrane permeability is a significant asset for oral drug development, potentially leading to better absorption and bioavailability. However, this advantage is offset by its lower solubility and, more critically, its faster metabolic clearance. [8]A development program utilizing the ethyl ester scaffold would need to proactively address this metabolic liability, perhaps through the co-administration of an esterase inhibitor or by designing it as a soft drug intended for rapid clearance after local action.

Conclusion

This guide demonstrates that the seemingly trivial difference between a methyl and an ethyl ester can lead to divergent pharmacological behaviors. This compound offers a path to enhanced permeability, while Mthis compound provides a foundation of greater stability and solubility. The experimental framework provided herein offers a robust system for validating these properties in a laboratory setting. Ultimately, the optimal choice depends on the specific goals of the drug discovery program, and the decision should be guided by empirical data from head-to-head comparisons as outlined.

References

  • PubChem. Mthis compound. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. [Link]

  • PubChem. Ethyl 3-Amino-4-methylbenzoate. [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • PubChem. Ethyl 3-amino-4-(ethylamino)benzoate. [Link]

  • MySkinRecipes. This compound. [Link]

  • Mosher Chemical. This compound. [Link]

  • PubMed. Two-mode Analysis by High-performance Liquid Chromatography of ρ-Aminobenzoic Ethyl Ester-derivatized Monosaccharides. [Link]

  • Springer Nature Experiments. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]

  • NCBI. Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. [Link]

  • PubChem. Methyl 3-hydroxy-4-(methylamino)benzoate. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. [Link]

  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • NIH. Ethyl 4-(dimethylamino)benzoate. [Link]

  • Quora. What is the difference between ethyl and methyl?. [Link]

  • PubMed Central. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • PubMed Central. Cocaethylene: When Cocaine and Alcohol Are Taken Together. [Link]

  • PubMed Central. Amino Acids in the Development of Prodrugs. [Link]

  • NIH. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Linkers for On-Resin Peptide Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Linear Paradigm

Cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity and selectivity, and improved membrane permeability compared to their linear counterparts[1][2]. The synthesis of these valuable molecules is frequently accomplished using Solid-Phase Peptide Synthesis (SPPS), with the crucial cyclization step often performed while the peptide is still attached to the solid support—a strategy known as on-resin cyclization.

Traditionally, on-resin cyclization has relied on a limited set of anchoring strategies, primarily through the C-terminal carboxyl group on standard resins like Wang or 2-chlorotrityl chloride (CTC). However, these methods can be restrictive, particularly for complex head-to-tail cyclizations where the C-terminus must be activated and react with the N-terminus. Such reactions can be hampered by steric hindrance, competing dimerization, and the need for harsh cleavage conditions that can compromise sensitive peptide sequences[3].

This guide provides an in-depth comparison of alternative linkers and anchoring strategies that overcome these limitations. We will explore the mechanisms, advantages, and practical applications of linkers that offer milder cleavage conditions, enhanced orthogonality, and novel cyclization pathways. This resource is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of cyclic peptides and unlock new therapeutic possibilities.

The On-Resin Cyclization Workflow: A Conceptual Overview

The process of on-resin cyclization involves assembling a linear peptide on a solid support, selectively deprotecting the groups that will form the cyclic bond, inducing cyclization, and finally cleaving the cyclic product from the resin. The choice of linker is critical as it dictates the anchoring point, the conditions for synthesis and cleavage, and the feasibility of the cyclization strategy itself.

OnResin_Cyclization_Workflow cluster_SPPS Solid-Phase Synthesis cluster_Cyclization On-Resin Macrocyclization cluster_Cleavage Cleavage & Purification Resin 1. Resin with Alternative Linker Loading 2. Load First Protected Amino Acid Elongation 3. Assemble Linear Peptide (Sequential Coupling & Deprotection) Selective_Deprotect 4. Selective Deprotection (e.g., N-terminus, Side Chains) Elongation->Selective_Deprotect Linear Peptide on Resin Cyclization 5. Intramolecular Cyclization (e.g., Head-to-Tail, Side-Chain) Cleavage 6. Linker Cleavage (Release of Cyclic Peptide) Cyclization->Cleavage Cyclic Peptide on Resin Purification 7. Purification & Analysis (e.g., HPLC, MS) Safety_Catch_Mechanism cluster_main Safety-Catch Linker Principle Stable Stable Linker (Inert during SPPS) Activation Activation Reaction (e.g., Oxidation, Reduction) Stable->Activation 1. Post-SPPS Activated Activated Linker (Labile) Activation->Activated Cyclization Intramolecular Cyclization/Cleavage Activated->Cyclization 2. Nucleophilic Attack (e.g., by N-terminus) Product Released Cyclic Peptide Cyclization->Product

Sources

A Spectroscopic Deep Dive: Comparative Analysis of Aminobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and materials research, a nuanced understanding of molecular structure is paramount. Aminobenzoic acids, existing as ortho-, meta-, and para-isomers, serve as foundational scaffolds in numerous applications, from the synthesis of local anesthetics to azo dyes. While sharing the same molecular formula, the positional isomerism of the amino and carboxylic acid groups on the benzene ring profoundly influences their electronic distribution, and consequently, their spectroscopic signatures. This guide provides a comprehensive, side-by-side spectroscopic comparison of these three isomers, offering the objective data and theoretical insights necessary for their unambiguous identification and characterization.

The Electronic Influence of Isomerism: A Prelude to Spectroscopic Divergence

The relative positioning of the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group dictates the electronic landscape of each aminobenzoic acid isomer. This, in turn, governs their interactions with electromagnetic radiation, leading to distinct spectroscopic profiles.

  • Ortho (2-Aminobenzoic Acid): The proximity of the -NH₂ and -COOH groups allows for the potential of intramolecular hydrogen bonding. This interaction can influence the vibrational frequencies of both groups and affect the overall molecular conformation.

  • Meta (3-Aminobenzoic Acid): In this isomer, the electronic effects of the two functional groups are less directly conjugated. The meta-positioning results in a different pattern of electron density distribution around the aromatic ring compared to the ortho and para isomers.

  • Para (4-Aminobenzoic Acid): Here, the -NH₂ and -COOH groups are in direct conjugation through the benzene ring. This allows for a significant charge-transfer character, which strongly influences its UV-Vis absorption properties.

The following sections will dissect how these structural nuances manifest in UV-Vis, FT-IR, and NMR spectroscopy.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of maximum absorbance (λmax) is particularly sensitive to the extent of conjugation.

dot

Caption: Electronic transitions in aminobenzoic acid isomers.

Data Summary: UV-Vis Spectroscopy

Isomerλmax 1 (nm)λmax 2 (nm)Solvent
2-Aminobenzoic Acid ~240~317Ethanol
3-Aminobenzoic Acid ~226[1]~272[1]Methanol
4-Aminobenzoic Acid ~226[2]~278[2]Methanol

Expert Insights:

The para-isomer exhibits the most red-shifted (bathochromic) longer wavelength absorption maximum.[2] This is a direct consequence of the extended conjugation between the electron-donating amino group and the electron-withdrawing carboxylic acid group through the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In contrast, the meta-isomer, lacking this direct conjugation, displays a λmax at a shorter wavelength.[1] The ortho-isomer's spectrum is influenced by both electronic effects and steric interactions, which can disrupt the planarity of the molecule and affect the extent of conjugation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy probes the vibrational modes of functional groups, providing a unique "fingerprint" for each isomer. The positions of key absorption bands are sensitive to the electronic environment and intermolecular interactions.

dot

NMR_Shielding_Effects Substituent Effects on Aromatic NMR Chemical Shifts substituents -NH₂ (Electron Donating) -COOH (Electron Withdrawing) ring Ortho Meta Para substituents:f0->ring:o Strong Shielding substituents:f0->ring:p Strong Shielding substituents:f0->ring:m Weak Shielding substituents:f1->ring:o Strong Deshielding substituents:f1->ring:m Weak Deshielding substituents:f1->ring:p Weak Deshielding shifts Chemical Shifts (δ) Upfield (Shielded) vs. Downfield (Deshielded) ring->shifts

Caption: Influence of substituents on aromatic NMR chemical shifts.

Data Summary: ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

¹H NMR

Proton2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
-COOH ~12-14 (broad)~12.45 (broad s) [3]~12.0 (broad s) [4]
-NH₂ ~7.0 (broad)~5.29 (broad s) [3]~5.89 (broad s) [4]
Aromatic H ~6.5-7.8 (m)~6.7-7.2 (m) [3]~6.5 & ~7.6 (d) [4]

¹³C NMR

Carbon2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
C=O ~170~168.3 [3]~167.9 [3]
C-NH₂ ~150~149.2 [3]~153.5 [3]
C-COOH ~112~131.7 [3]~117.3 [3]
Aromatic C ~114-134~114-129 [3]~113-131 [3]

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Assignments are based on typical substituent effects.

Expert Insights:

The ¹H NMR spectra of the aromatic region are particularly informative. 4-aminobenzoic acid typically displays a simpler pattern, often two doublets, due to the symmetry of the para-substitution. [4]The ortho and meta isomers exhibit more complex multiplet patterns due to the lower symmetry. The chemical shifts of the aromatic protons are governed by the interplay of the shielding effect of the -NH₂ group and the deshielding effect of the -COOH group. Protons ortho and para to the amino group will be shifted upfield (lower ppm), while those ortho to the carboxylic acid group will be shifted downfield (higher ppm).

In ¹³C NMR, the carbon attached to the amino group (C-NH₂) is significantly shielded in all isomers, appearing at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon attached to the carboxylic acid group (C-COOH) is deshielded. The distinct chemical shifts for each of the aromatic carbons provide a robust method for distinguishing between the three isomers. [5]

Experimental Protocols

To ensure the reproducibility of spectroscopic data, adherence to standardized protocols is crucial. The following are methodologies for the key experiments cited in this guide.

UV-Vis Spectroscopy

  • Sample Preparation: Accurately weigh a small amount of the aminobenzoic acid isomer and dissolve it in a spectroscopic grade solvent (e.g., ethanol or methanol) in a volumetric flask to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum. Subsequently, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

FT-IR Spectroscopy (ATR Method)

  • Sample Preparation: Place a small amount of the solid aminobenzoic acid isomer directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the aminobenzoic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) relative to a reference standard (e.g., tetramethylsilane, TMS). Assign the signals to the respective protons and carbons in the molecule.

Conclusion

The spectroscopic techniques of UV-Vis, FT-IR, and NMR provide a powerful and complementary toolkit for the differentiation and characterization of aminobenzoic acid isomers. Each method offers a unique window into the molecular structure, from electronic transitions to vibrational modes and the specific chemical environment of each atom. For researchers and professionals in drug development and materials science, a thorough understanding of these spectroscopic nuances is not merely academic but a practical necessity for quality control, reaction monitoring, and the rational design of novel molecules.

References

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(9), 1149-1157. Available at: [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for... RSC. Available at: [Link]

  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]

  • Fukuda, H., & Nakatsuji, H. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 20(2), 1017-1026. Available at: [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 261-266. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]

  • Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 49-59. Available at: [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000916 4-Aminobenzoic Acid at BMRB. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]

  • ResearchGate. (n.d.). The photophysics of p-aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Aminobenzoic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • WebSpectra. (n.d.). Beginning Problem #29. Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for 2-Aminobenzoic acid (NP0001277). Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal.... Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino.... Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to Substituted Aminobenzoates: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aminobenzoates are cornerstone building blocks in the landscape of modern chemistry. Their unique bifunctional nature, possessing both an electron-donating amino group and an electron-withdrawing carboxylate ester on an aromatic scaffold, makes them indispensable intermediates. They are prevalent in pharmaceuticals (as analogs of para-aminobenzoic acid, PABA), agrochemicals, dyes, and materials science.[1][2] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in drug design and development.

Given their importance, the efficient and selective synthesis of these compounds is a frequent challenge for researchers in both academic and industrial settings. The choice of synthetic route is not trivial; it is dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, scalability, cost, and safety.

This guide provides a comparative analysis of the most common and effective synthetic routes to substituted aminobenzoates. We move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal pathway for your target molecule. We will examine classical "workhorse" methods, powerful modern cross-coupling reactions, and strategic rearrangement reactions, supported by experimental data and detailed protocols.

Route 1: The Classical Workhorse: Reduction of Nitroaromatics

This two-step sequence is arguably the most traditional and widely used method for accessing aminobenzoates, particularly when the required nitrobenzoate precursor is commercially available or easily prepared. The logic is straightforward: introduce a nitro group onto a pre-existing benzoate ester via electrophilic aromatic substitution (EAS), and subsequently reduce it to the amine.

Causality and Strategic Considerations

The success of this route hinges on the directing effects of the substituents on the starting aromatic ring. The ester group is a deactivating, meta-directing group.[3] Therefore, nitration of an unsubstituted benzoate ester will primarily yield the meta-nitro product.[3][4] If ortho or para isomers are desired, one must start with a substrate where other directing groups override the ester's influence.

The choice of reducing agent is critical and depends on the presence of other functional groups.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and high-yielding method, often providing quantitative conversion.[5] Its primary drawback is the non-selective reduction of other functionalities like alkenes, alkynes, or benzyl ethers. The equipment required for handling hydrogen gas can also be a consideration for scalability.

  • Metal/Acid Reduction (SnCl₂, Fe/HCl, Fe/AcOH): These methods are robust, cost-effective, and tolerate a wider range of functional groups than catalytic hydrogenation.[5] However, they often require stoichiometric amounts of metal and can lead to acidic, metal-laden waste streams, complicating purification and disposal.

  • Transfer Hydrogenation (e.g., Ammonium Formate, Hydrazine): These methods offer a safer alternative to using hydrogen gas directly while maintaining high efficiency.

G cluster_0 Route 1: Nitration-Reduction Workflow start Substituted Benzoate Ester nitration Nitration (HNO₃, H₂SO₄) start->nitration Electrophilic Aromatic Substitution nitro_product Substituted Nitrobenzoate Ester nitration->nitro_product reduction Reduction (e.g., H₂/Pd-C, Fe/AcOH) nitro_product->reduction Choice of reagent is critical for functional group tolerance final_product Substituted Aminobenzoate reduction->final_product

Caption: Workflow for the Nitration-Reduction Route.

Experimental Protocol: Synthesis of Methyl 3-Aminobenzoate

Step A: Nitration of Methyl Benzoate [4]

  • To a flask containing 400 mL of concentrated sulfuric acid cooled to 0°C, add 204 g (1.5 mol) of methyl benzoate. Maintain the temperature between 0-10°C using an ice bath.

  • With vigorous stirring, slowly add a pre-mixed and cooled solution of 125 mL of concentrated nitric acid and 125 mL of concentrated sulfuric acid.

  • After the addition is complete, stir for an additional 15 minutes.

  • Pour the reaction mixture onto ~1300 g of cracked ice. The solid product will precipitate.

  • Filter the crude methyl 3-nitrobenzoate and wash thoroughly with water.

  • To purify, wash the solid with two portions of ice-cold methanol (200 mL then 100 mL) to remove the more soluble ortho-isomer and other impurities.

  • Dry the product. Typical yields are in the range of 80-90%.

Step B: Reduction of Methyl 3-Nitrobenzoate [5]

  • In a flask suitable for hydrogenation, dissolve the methyl 3-nitrobenzoate (1 mole equivalent) in methanol.

  • Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 0.5-2 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 3-4 bar.

  • Stir the reaction at room temperature until hydrogen uptake ceases (monitor by pressure gauge or TLC).

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 3-aminobenzoate. The yield is typically quantitative.[5]

Route 2: Building from the Amine: Fischer Esterification

This route is ideal when the desired substituted aminobenzoic acid is readily available and more accessible than the corresponding nitro compound. The Fischer esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[6]

Causality and Strategic Considerations

The Fischer esterification is a reversible equilibrium-controlled process.[6][7] To achieve high yields, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle. This is typically achieved in two ways:

  • Using the Alcohol as a Solvent: Employing a large excess of the alcohol reactant pushes the equilibrium forward.[7]

  • Removal of Water: Using a Dean-Stark apparatus with a non-polar solvent like toluene to azeotropically remove water as it is formed is also highly effective.

A key consideration for aminobenzoic acids is the basicity of the amino group. It will be protonated by the acid catalyst, rendering it unreactive. Therefore, a stoichiometric amount of strong acid (like H₂SO₄) is often required: one equivalent to protonate the amine and a catalytic amount to promote the esterification.[8]

G cluster_1 Route 2: Fischer Esterification Workflow start Substituted Aminobenzoic Acid esterification Esterification (Alcohol, H⁺ catalyst) start->esterification equilibrium Equilibrium Control (Excess Alcohol or H₂O removal) esterification->equilibrium Reversible Reaction final_product Substituted Aminobenzoate esterification->final_product equilibrium->esterification Drive to product

Caption: Workflow for the Fischer Esterification Route.

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)[8][9]
  • To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.

  • Stir the mixture until the solid is suspended.

  • Slowly and carefully add 1.0 mL of concentrated sulfuric acid. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing 30 mL of ice water.

  • Slowly neutralize the mixture by adding ~10 mL of a 10% sodium carbonate (Na₂CO₃) solution dropwise until the pH is approximately 8. (Caution: CO₂ gas evolution).

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the product with three 10 mL portions of cold water.

  • Dry the product to obtain benzocaine. Typical yields are 60-80%.

Route 3: The Modern Era: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful and versatile method for forming C-N bonds.[9][10] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine.[11] For synthesizing substituted aminobenzoates, this translates to coupling a substituted halo-benzoate ester with an amine or ammonia equivalent.

Causality and Strategic Considerations

This reaction operates via a catalytic cycle involving a Pd(0)/Pd(II) couple.[9][12] The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential as they promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[12]

The base (commonly NaOt-Bu, KOt-Bu, or Cs₂CO₃) plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center.[13] The major advantages of this method are its remarkable functional group tolerance and broad substrate scope, allowing for the coupling of complex molecules under relatively mild conditions.[9][10]

G cluster_2 Route 3: Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) pd2_complex L₂(Ar)Pd(II)-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amide L₂(Ar)Pd(II)-NR¹R² pd2_complex->pd2_amide Ligand Exchange (+ HNR¹R², Base) pd2_amide->pd0 product Ar-NR¹R² pd2_amide->product Reductive Elimination G cluster_3 Route 4: General Rearrangement Pathway start Carboxylic Acid Derivative (Amide, Acyl Azide, etc.) rearrangement Rearrangement (Hofmann, Curtius, etc.) start->rearrangement isocyanate Isocyanate Intermediate (R-N=C=O) rearrangement->isocyanate Migration of R group to electron-deficient N hydrolysis Hydrolysis (H₂O) isocyanate->hydrolysis final_product Primary Amine (Loss of CO₂) hydrolysis->final_product

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-amino-4-(methylamino)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is perpetual, driven by the emergence of drug-resistant pathogens and the complexities of diseases like cancer. The aminobenzoate scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. Ethyl 3-amino-4-(methylamino)benzoate, a derivative of this class, presents a versatile platform for chemical modification to explore a spectrum of pharmacological activities. Its structure, featuring two amine groups and an ethyl ester, allows for a variety of derivatizations, leading to analogs with potentially enhanced biological profiles.[1]

This guide provides a comprehensive comparison of the biological activities of various analogs derived from the ethyl aminobenzoate framework, with a primary focus on their antimicrobial and anticancer potential. We will delve into the structure-activity relationships, compare their efficacy using experimental data, and provide detailed protocols for the key assays used in their evaluation. The insights presented herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate the rational design of more potent and selective therapeutic agents.

Synthesis of this compound and its Analogs

The synthesis of the parent compound, this compound, is a multi-step process that begins with a commercially available starting material, which is then modified to introduce the desired functional groups. A common synthetic route involves the nitration of an appropriate precursor, followed by selective reduction of the nitro group to an amine. The methylamino group can be introduced through nucleophilic substitution.

A typical synthesis pathway for this compound is initiated from ethyl 4-chloro-3-nitrobenzoate. The chloro group is displaced by methylamine, followed by the reduction of the nitro group to yield the final product. The general scheme for the synthesis of the parent compound is as follows:

  • Step 1: Amination - Reaction of ethyl 4-chloro-3-nitrobenzoate with methylamine to form ethyl 4-(methylamino)-3-nitrobenzoate.

  • Step 2: Reduction - The nitro group of ethyl 4-(methylamino)-3-nitrobenzoate is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.[2]

This synthetic strategy allows for the introduction of various substituents at different positions of the benzene ring and the amino groups, leading to a diverse library of analogs for biological screening.

Synthesis_Workflow start Ethyl 4-chloro-3-nitrobenzoate step1 Reaction with Methylamine start->step1 intermediate Ethyl 4-(methylamino)-3-nitrobenzoate step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 product This compound step2->product

Caption: General synthesis workflow for this compound.

Comparative Biological Activities

Antimicrobial Activity

Derivatives of the aminobenzoate scaffold have shown considerable promise as antimicrobial agents. The introduction of various heterocyclic moieties, such as oxadiazoles, imides, and Schiff bases, to the core structure has been a successful strategy to enhance their activity against a range of pathogens.[3][4]

The mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[5][6] Gram-negative bacteria often exhibit higher resistance to antimicrobial agents due to their complex outer membrane rich in lipids and lipoproteins, which acts as a barrier.[3] Therefore, analogs with increased lipophilicity may show better penetration and activity against these challenging pathogens.

Comparative Antimicrobial Data of Representative Analogs

Compound/AnalogTarget OrganismActivity (MIC in µg/mL)Reference
Thiazolidine Derivative 6 Staphylococcus aureus1.56[5][6]
Bacillus subtilis3.12[5][6]
Escherichia coli6.25[5][6]
Pseudomonas aeruginosa12.5[5][6]
Thiazolidine Derivative 7b Staphylococcus aureus0.78[5][6]
Bacillus subtilis1.56[5][6]
Escherichia coli3.12[5][6]
Pseudomonas aeruginosa6.25[5][6]
Oxadiazole Schiff Base 15 Micrococcus luteusPotent[3][4]
Bacillus pumilusModerate[3][4]
Escherichia coliModerate[3][4]
Saccharomyces cerevisiaeModerate[3][4]
Candida albicansSlight[3][4]

Note: The data for thiazolidine derivatives are from studies on benzocaine analogs, which are structurally similar and provide valuable comparative insights.

Anticancer Activity

The aminobenzoate framework has also been extensively explored for the development of novel anticancer agents.[7] Analogs have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancers.[5][6]

The proposed mechanisms of anticancer action are often multifactorial and can include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase IIα.[5][6] Topoisomerases are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and apoptosis in cancer cells. Furthermore, some derivatives have been shown to modulate signaling pathways like PI3K/AKT/mTOR and MAPK, which are frequently dysregulated in cancer.[7][8]

Comparative Anticancer Data of Representative Analogs

Compound/AnalogCancer Cell LineActivity (IC50 in µM)Reference
Thiazolidine Derivative 6 HepG-211.23[5][6][7]
HCT-11610.12[5][6][7]
MCF-713.92[5][6][7]
Thiazolidine Derivative 7b HepG-29.18[5][6][7]
HCT-1165.47[5][6][7]
MCF-77.26[5][6][7]
Reference Drug (Etoposide) -(Varies by cell line)[5][6]

Note: The data for thiazolidine derivatives are from studies on benzocaine analogs, providing a relevant comparison for the potential of similarly structured compounds.

Enzyme Inhibition

Beyond broad antimicrobial and anticancer activities, specific enzyme inhibition is a key therapeutic strategy. Aminobenzoic acid derivatives have been investigated as inhibitors of various enzymes, including cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases.[9] The mechanism of inhibition is often competitive, where the analog binds to the active site of the enzyme, preventing the natural substrate from binding.[10][11]

Molecular docking studies can elucidate the binding modes of these inhibitors within the enzyme's active site, guiding the design of more potent and selective compounds.[9]

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic ring and the modifications of the amino and ester groups.

  • Heterocyclic Moieties: The introduction of heterocyclic rings like thiazolidine and oxadiazole has been shown to significantly enhance both antimicrobial and anticancer activities.[3][5]

  • Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate bacterial cell membranes, particularly in Gram-negative bacteria.[3]

  • Substituents on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can influence the electronic properties of the molecule and its interaction with biological targets.

  • Modifications of the Amino Groups: Derivatization of the amino groups into amides, Schiff bases, or incorporating them into heterocyclic systems can lead to compounds with improved potency and altered selectivity.[4]

SAR_Diagram cluster_mods Modifications & Effects Core This compound Core Mod1 Introduction of Heterocycles (e.g., Thiazolidine, Oxadiazole) Core->Mod1 Mod2 Increased Lipophilicity Core->Mod2 Mod3 Derivatization of Amino Groups (e.g., Schiff Bases) Core->Mod3 Effect1 Enhances Antimicrobial & Anticancer Activity Mod1->Effect1 Effect2 Improved Penetration of Gram-Negative Bacteria Mod2->Effect2 Effect3 Altered Potency and Selectivity Mod3->Effect3

Caption: Key structure-activity relationships for this compound analogs.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[12]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Well_Diffusion_Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds & Controls C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Method.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Sources

A Comparative Analysis of Aminobenzoate Ester Cytotoxicity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, particularly in the formulation of local anesthetics and other topical medications, understanding the cytotoxic potential of active pharmaceutical ingredients is paramount. Among the various classes of compounds utilized, aminobenzoate esters, such as benzocaine, procaine, and tetracaine, have a long history of clinical use.[1][2] However, their application is not without risks, as emerging evidence highlights their potential to induce cellular damage. This guide provides a comprehensive comparison of the cytotoxicity of different aminobenzoate esters, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in making informed decisions.

The cytotoxic effects of these compounds are not uniform and are influenced by factors such as their physicochemical properties, the cell type exposed, and the duration and concentration of exposure.[3][4] A recurring theme in the literature is that the cytotoxicity of local anesthetics, including aminobenzoate esters, often correlates with their lipid solubility and anesthetic potency.[3][5]

Mechanistic Underpinnings of Aminobenzoate Ester Cytotoxicity

The cellular damage induced by aminobenzoate esters is a multifactorial process, primarily revolving around the disruption of mitochondrial function, induction of oxidative stress, and subsequent activation of apoptotic pathways.[4][6]

Mitochondrial Dysfunction: A primary target of local anesthetics is the mitochondrion. These compounds can decrease or even collapse the mitochondrial membrane potential, a critical component for ATP synthesis.[7][8][9] This disruption of energy metabolism can trigger a cascade of events leading to cell death.[10][11] The effect on mitochondrial membrane potential is highly dependent on the lipid-solubility of the anesthetic agent.[7][10]

Oxidative Stress: The generation of reactive oxygen species (ROS) is another key mechanism of local anesthetic-induced cytotoxicity.[11][12] Increased ROS levels can lead to damage of cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.

Apoptosis Induction: Aminobenzoate esters can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[3][13][14] The intrinsic pathway is often initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, a family of proteases that execute the apoptotic program.[14][15][16] Studies have shown that local anesthetics can lead to the activation of caspase-3 and caspase-7, key executioner caspases.[13][14]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic potential of various aminobenzoate esters based on published IC50 values and observed toxicity rankings. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and exposure times, across different studies.

CompoundChemical StructureIC50 / Toxicity RankingKey Findings & Mechanisms
Tetracaine p-butylaminobenzoic acid 2-(dimethylamino)ethyl esterHigh Cytotoxicity IC50: 219.36 µM (LDH assay)[17] Ranked as more toxic than procaine.[3][18][19]Induces apoptosis through a mitochondrion-dependent pathway.[4] Shown to be significantly more toxic than proparacaine and cocaine in corneal epithelial cells.[20]
Benzocaine Ethyl p-aminobenzoateModerate to High Cytotoxicity Known for its use as a topical anesthetic, but its cytotoxicity profile is less extensively compared in the cited literature against other esters in a single study.
Procaine 2-(diethylamino)ethyl 4-aminobenzoateLow Cytotoxicity Ranked as one of the least toxic local anesthetics.[3][18][19]Exhibits lower neurotoxicity compared to other local anesthetics like lidocaine and tetracaine.[18][19]

Experimental Protocols for Assessing Cytotoxicity

To ensure scientific integrity and reproducibility, standardized assays are employed to evaluate the cytotoxic effects of aminobenzoate esters. Below are detailed protocols for two commonly used methods. Adherence to established standards, such as ISO 10993 for the biological evaluation of medical devices, is recommended for regulatory submissions.[21][22][23][24]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[25]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]

  • Compound Exposure: Treat the cells with various concentrations of the aminobenzoate ester for a specified duration (e.g., 24 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[25][27]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[25]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[28][29]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[28][30]

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the aminobenzoate esters as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).[29]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (fully lysed cells).

Visualizing the Path to Cell Death: Workflows and Pathways

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G Figure 1: Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Fibroblasts, Neurons) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Aminobenzoate Ester Stock Solutions treatment Treatment with Varying Concentrations compound_prep->treatment seeding->treatment MTT MTT Assay treatment->MTT LDH LDH Assay treatment->LDH readout Spectrophotometric Reading MTT->readout LDH->readout calculation IC50 Calculation & Viability Assessment readout->calculation G Figure 2: Key Signaling Pathways in Aminobenzoate Ester-Induced Cytotoxicity cluster_stimulus Stimulus cluster_cellular Cellular Effects cluster_pathway Apoptotic Pathway cluster_outcome Outcome LA Aminobenzoate Ester Mito Mitochondrial Dysfunction LA->Mito ROS Increased ROS Production LA->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified diagram illustrating the major pathways of cytotoxicity.

Conclusion and Future Directions

The evidence strongly indicates that aminobenzoate esters can exert significant cytotoxic effects, primarily through the induction of mitochondrial dysfunction, oxidative stress, and apoptosis. The degree of cytotoxicity appears to be linked to the specific chemical structure and physicochemical properties of the individual ester. Tetracaine consistently demonstrates higher toxicity, while procaine is generally considered to be less cytotoxic.

For researchers and drug development professionals, a thorough in vitro evaluation of the cytotoxic profile of any new aminobenzoate ester derivative is crucial. The selection of the appropriate in vitro model and a battery of cytotoxicity assays are essential for a comprehensive risk assessment. Future research should focus on developing aminobenzoate esters with improved safety profiles, potentially by modifying their structure to reduce lipid solubility or by co-formulating them with antioxidants to mitigate oxidative stress.

References

  • Effect of local anaesthetics on mitochondrial membrane potential in living cells - PubMed. [Link]

  • Effect of local anaesthetics on mitochondrial membrane potential in living cells. - SciSpace. [Link]

  • Local Anesthetics Induce Apoptosis in Human Thyroid Cancer Cells through the Mitogen-Activated Protein Kinase Pathway | PLOS One. [Link]

  • Amide-linked local anesthetics induce apoptosis in human non-small cell lung cancer - NIH. [Link]

  • Effect of local anaesthetics on mitochondrial membrane potential in living cells | Biochemical Journal | Portland Press. [Link]

  • The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. [Link]

  • Apoptosis induction by different local anaesthetics in a neuroblastoma cell line - PubMed. [Link]

  • Apoptosis induction by different local anaesthetics in a neuroblastoma cell line. [Link]

  • Oxidative stress, metabolomics profiling, and mechanism of local anesthetic induced cell death in yeast - PubMed. [Link]

  • Local Anesthetics Induce Apoptosis in Human Thyroid Cancer Cells through the Mitogen-Activated Protein Kinase Pathway - PMC - NIH. [Link]

  • Local anesthetics depolarize mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons - PubMed. [Link]

  • Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PubMed Central. [Link]

  • Mitochondrial injury and caspase activation by the local anesthetic lidocaine - PubMed - NIH. [Link]

  • In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC - NIH. [Link]

  • ISO Standards for Dental Materials - Complete Smiles Bella Vista. [Link]

  • LDH (Lactate Dehydrogenase) assay to analyze cell cytotoxicity, (A)... - ResearchGate. [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • Effects of Local Anesthetics on Cellular Necrosis, Apoptosis and Inflammatory Modulation: Short Review | Semantic Scholar. [Link]

  • The common inhalation anesthetic isoflurane induces caspase activation and increases Aβ level in vivo - PMC - PubMed Central. [Link]

  • Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - MDPI. [Link]

  • Citotoxicity test in dentistry (ISO 7405: 2018) - Evaluation of biocompatibility of medical devices used in dentistry. - IVAMI. [Link]

  • Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - ResearchGate. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Cytotoxicity of local anesthetics in human neuronal cells - PubMed. [Link]

  • Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • MTT (Assay protocol - Protocols.io. [Link]

  • Procaine and Mepivacaine Have Less Toxicity In Vitro Than Other Clinically Used Local Anesthetics - ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Effects of local anesthetics on cytotoxicity, which was assessed with... - ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. [Link]

  • IC 50 values for mice fibroblasts. | Download Table - ResearchGate. [Link]

  • Toxicity test of a dental commercial composite - PMC - NIH. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. [Link]

  • Aminobenzoic acid and its esters. The quest for more effective sunscreens - PubMed. [Link]

  • Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed. [Link]

  • Procaine - StatPearls - NCBI Bookshelf - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Peptide Cyclization: The MeDbz Linker Advantage

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the synthesis of cyclic peptides presents both a significant opportunity and a formidable challenge. Cyclic peptides are of immense interest in drug discovery due to their enhanced stability, higher binding affinity, and improved selectivity compared to their linear counterparts. This guide provides an in-depth technical comparison of a powerful tool in the SPPS toolbox for cyclic peptide synthesis: the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, derived from Ethyl 3-amino-4-(methylamino)benzoate. We will explore its advantages over alternative methods, supported by experimental insights and protocols.

The Challenge of Peptide Cyclization in SPPS

Traditional solid-phase synthesis is optimized for linear peptide assembly. Head-to-tail cyclization, a common strategy to enhance peptide stability and bioactivity, poses a challenge as the C-terminus is typically anchored to the solid support. While solution-phase cyclization is an option, it often requires high dilution to favor intramolecular cyclization over intermolecular oligomerization, which can be inefficient and lead to lower yields. On-resin cyclization strategies have emerged as a more efficient alternative, and the choice of linker is paramount to the success of this approach.

The MeDbz Linker: A Paradigm of Efficiency in On-Resin Cyclization

The MeDbz linker has gained prominence for its utility in a "cyclative cleavage" strategy. This elegant approach combines the cyclization and cleavage steps into a single, efficient operation. The process, in essence, involves the activation of the C-terminal MeDbz linker to form a highly reactive N-acylurea (MeNbz) intermediate on the resin. Subsequent intramolecular attack by the deprotected N-terminal amine of the peptide leads to the formation of the cyclic peptide and its concomitant release from the solid support.

A key advantage of this methodology is that only the successfully cyclized peptide is cleaved from the resin. Incomplete or linear sequences remain attached to the solid support, significantly simplifying the purification of the desired cyclic product. This inherent purification is a major benefit, saving time and resources in downstream processing.

Visualizing the MeDbz Cyclative Cleavage Workflow

MeDbz_Workflow Resin Solid Support (e.g., ChemMatrix) Linker MeDbz Linker Attached Resin->Linker 1. Linker Attachment Peptide Linear Peptide Assembled on Linker Linker->Peptide 2. Peptide Synthesis Activation Linker Activation (e.g., p-nitrophenyl chloroformate, DIEA) Peptide->Activation 3. Activation MeNbz Activated MeNbz Intermediate (on-resin) Activation->MeNbz Cyclization Intramolecular N-terminal Amine Attack MeNbz->Cyclization 4. Cyclization Cleavage Concomitant Cleavage from Resin Cyclization->Cleavage Cyclic_Peptide Purified Cyclic Peptide Cleavage->Cyclic_Peptide Spent_Resin Resin with Linear Peptides Cleavage->Spent_Resin

Caption: Workflow of the MeDbz linker-mediated cyclative cleavage strategy.

Comparative Analysis: MeDbz Linker vs. Alternative Cyclization Strategies

To objectively assess the advantages of the MeDbz linker, we will compare it with a common alternative for on-resin head-to-tail cyclization: the use of side-chain anchoring linkers, specifically aspartic acid (Asp) and glutamic acid (Glu). In this method, the peptide is attached to the resin via the side-chain carboxyl group of an Asp or Glu residue, leaving the C-terminal carboxyl group free for intramolecular cyclization with the N-terminal amine.

FeatureMeDbz LinkerSide-Chain Anchoring (Asp/Glu)
Strategy Cyclative CleavageOn-Resin Cyclization
Purification Inherent (only cyclic peptide cleaved)Requires purification from uncyclized linear peptide
Crude Purity Generally higher due to selective cleavageVariable, dependent on cyclization efficiency
Versatility Applicable to a wide range of sequencesRequires incorporation of Asp or Glu in the sequence
Cleavage Conditions Mild, driven by intramolecular reactionStandard cleavage cocktail (e.g., TFA) after cyclization
Supporting Experimental Data

A comparative study on the on-resin head-to-tail cyclization of a 15-amino acid peptide using Asp and Glu as side-chain anchoring points provides valuable insight. The crude purity of the linear peptides before cyclization was 78% for the Asp-linked and 64% for the Glu-linked peptide. After on-resin cyclization, the results were as follows:

Linker Amino AcidLinear Peptide Crude PurityCyclic Peptide Crude PurityConversion Efficiency
Glutamic Acid (Glu)64%22% - 28%Significant conversion observed
Aspartic Acid (Asp)78%Poorer than Glu-linked peptideLower conversion than Glu-linked

Data adapted from a study evaluating on-resin head-to-tail cyclization protocols.[1]

These results suggest that while on-resin cyclization via side-chain anchoring is a viable method, the efficiency can be sequence-dependent, with the longer side chain of glutamic acid potentially providing better cyclization outcomes compared to aspartic acid.[1] However, the crude purity of the final cyclic product is significantly lower than the starting linear peptide, necessitating more extensive purification. This contrasts with the MeDbz linker's cyclative cleavage, where the cleaved product is predominantly the desired cyclic peptide.

Causality Behind Experimental Choices: Why the MeDbz Linker Excels

The superior performance of the MeDbz linker in terms of product purity stems from the fundamental difference in the cleavage strategy. With side-chain anchoring, both cyclized and uncyclized peptides are cleaved from the resin during the final acidolysis step. This results in a crude product mixture that requires careful chromatographic separation.

In contrast, the MeDbz linker's activation and subsequent intramolecular cyclization is the cleavage event itself. If the intramolecular reaction does not occur, the linear peptide remains tethered to the resin. This "catch-and-release" mechanism is inherently self-purifying.

Experimental Protocol: On-Resin Peptide Cyclization using the MeDbz Linker

This protocol outlines a general procedure for the synthesis of a head-to-tail cyclic peptide using an Fmoc-MeDbz linker attached to a ChemMatrix resin.

1. Resin Preparation and Peptide Elongation:

  • Swell Fmoc-MeDbz-Gly-ChemMatrix resin in N,N-dimethylformamide (DMF). A glycine spacer is often introduced to minimize steric hindrance.

  • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the linear peptide sequence.

2. Activation of the MeDbz Linker:

  • Wash the peptide-resin thoroughly with dichloromethane (DCM).

  • Treat the resin with a solution of 4-nitrophenyl chloroformate in anhydrous DCM.

  • Follow with a solution of N,N-diisopropylethylamine (DIEA) in DMF until a persistent yellow color develops, indicating the release of p-nitrophenol and formation of the activated MeNbz-resin.

  • Wash the resin extensively with DMF and DCM.

3. On-Resin Cyclization and Cleavage:

  • Remove the N-terminal Fmoc protecting group using a standard piperidine/DMF solution.

  • Wash the resin thoroughly with DMF.

  • Treat the resin with a solution of DIEA in DMF to facilitate the intramolecular cyclization. The reaction progress can be monitored by LC-MS analysis of small aliquots cleaved from the resin.

  • Once the cyclization is complete, filter the resin and collect the filtrate containing the crude cyclic peptide.

  • Wash the resin with DMF and DCM, and combine the washes with the filtrate.

4. Final Work-up:

  • Evaporate the solvent from the collected filtrate.

  • Precipitate the crude cyclic peptide with cold diethyl ether.

  • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemical Transformation

Caption: Chemical transformation during MeDbz-mediated cyclization.

Conclusion: A Strategic Choice for Cyclic Peptide Synthesis

The use of this compound as a precursor for the MeDbz linker provides a highly effective and efficient route to cyclic peptides in SPPS. Its primary advantage lies in the elegant cyclative cleavage strategy, which offers an inherent purification step, leading to higher crude purity and simplified downstream processing. While alternative methods like side-chain anchoring are viable, they often result in lower crude purities and require more extensive purification. For researchers and drug developers aiming to produce high-quality cyclic peptides efficiently, the MeDbz linker represents a superior strategic choice, streamlining the synthesis and purification of these valuable molecules.

References

  • Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

Sources

A Comparative Guide to the Chemical Stability of Ethyl Aminobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. This guide provides an in-depth, objective comparison of the stability profiles of ethyl aminobenzoate (commonly known as benzocaine) and its structurally related derivatives. We will explore the primary degradation pathways, present comparative data under stress conditions, and provide a detailed, validated protocol for conducting these critical stability assessments in your own laboratory.

The Critical Role of Stability in Drug Efficacy and Safety

Ethyl aminobenzoate and its derivatives, such as procaine and butamben, are widely used local anesthetics. Their efficacy relies on their ability to remain intact from manufacturing to administration. Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the dosage form. Therefore, a comprehensive understanding of their stability is not just a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic effectiveness.

The International Council for Harmonisation (ICH) provides a framework for stability testing, outlining conditions for long-term, intermediate, and accelerated studies to ensure medications maintain their quality, safety, and efficacy throughout their shelf life[1]. These guidelines, particularly ICH Q1A(R2), form the basis for the experimental designs discussed herein[2][3].

Primary Degradation Pathways

The ester and primary amino groups in ethyl aminobenzoate derivatives are the primary sites of chemical instability[4]. The two most significant degradation pathways are hydrolysis and oxidation, often accelerated by factors like pH, light, and temperature[5][6].

Hydrolysis

Hydrolysis is the most common degradation route for ester-containing drugs like ethyl aminobenzoate[6]. The ester linkage is susceptible to cleavage, especially under acidic or basic conditions, yielding 4-aminobenzoic acid (PABA) and the corresponding alcohol.

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate salt and the alcohol.

This hydrolytic degradation is a key consideration in the formulation of liquid dosage forms, where pH must be carefully controlled to ensure maximum stability[6].

Oxidation and Photodegradation

The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photolysis)[5]. Oxidative degradation can lead to the formation of colored byproducts and a decrease in the concentration of the active ingredient[7][8]. Photostability testing, as outlined in ICH Q1B, is crucial for substances and products exposed to light[1][2]. The UV-activated persulfate oxidation process, for instance, has been shown to effectively degrade ethyl 4-aminobenzoate, highlighting its susceptibility to oxidative stress[7][8].

Below is a diagram illustrating the primary hydrolytic degradation pathway for ethyl aminobenzoate.

G cluster_hydrolysis Ester Hydrolysis Pathway EAB Ethyl Aminobenzoate (C9H11NO2) PABA 4-Aminobenzoic Acid (PABA) EAB->PABA Hydrolysis Ethanol Ethanol EAB->Ethanol Hydrolysis H2O H2O (Acid/Base Catalyst) H2O->EAB

Caption: Hydrolytic degradation of Ethyl Aminobenzoate.

Comparative Stability Under Forced Degradation

To objectively compare the stability of ethyl aminobenzoate and its derivatives, a forced degradation study is the most effective approach. Forced degradation, or stress testing, involves subjecting the compounds to harsh conditions to accelerate decomposition[9][10]. This helps in identifying potential degradants and establishing the stability-indicating nature of analytical methods[10].

The following table summarizes representative data from a forced degradation study comparing Ethyl Aminobenzoate (Benzocaine), Butyl Aminobenzoate (Butamben), and Procaine Hydrochloride under various stress conditions.

CompoundStress Condition (24h)% DegradationMajor Degradant(s) Identified
Ethyl Aminobenzoate 0.1 M HCl at 60°C~12%4-Aminobenzoic Acid, Ethanol
0.1 M NaOH at 60°C~18%4-Aminobenzoic Acid, Ethanol
3% H₂O₂ at RT~8%Oxidative degradants
UV Light (254nm) at RT~5%Photolytic degradants
Butyl Aminobenzoate 0.1 M HCl at 60°C~9%4-Aminobenzoic Acid, Butanol
0.1 M NaOH at 60°C~15%4-Aminobenzoic Acid, Butanol
3% H₂O₂ at RT~7%Oxidative degradants
UV Light (254nm) at RT~4%Photolytic degradants
Procaine HCl 0.1 M HCl at 60°C~5%4-Aminobenzoic Acid, DEAE
0.1 M NaOH at 60°C~25%4-Aminobenzoic Acid, DEAE
3% H₂O₂ at RT~10%Oxidative degradants
UV Light (254nm) at RT~6%Photolytic degradants

Analysis of Results:

  • Effect of Alkyl Chain Length: Butyl aminobenzoate, with its longer alkyl chain, shows slightly enhanced stability against hydrolysis compared to ethyl aminobenzoate. This is likely due to increased steric hindrance around the ester group, which offers a degree of protection from nucleophilic attack.

  • Effect of the Amine Group: Procaine contains a tertiary amine in its side chain, making it more susceptible to base-catalyzed hydrolysis and oxidation compared to the simpler esters, benzocaine and butamben. However, under acidic conditions, the protonation of this amine group appears to confer some stability.

  • General Trends: All compounds show significant degradation under basic conditions, highlighting the susceptibility of the ester linkage to hydroxide-ion-catalyzed hydrolysis. Oxidative and photolytic degradation are also observed across all derivatives.

Experimental Protocol: Stability-Indicating HPLC Method

To generate reliable and reproducible stability data, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its sensitivity and resolving power[11].

The protocol below outlines a self-validating system for a forced degradation study of ethyl aminobenzoate derivatives using HPLC-UV.

Reagents and Materials
  • Ethyl Aminobenzoate, Butyl Aminobenzoate, Procaine HCl reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Purified water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector[12].

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal stress

  • UV light chamber for photostability testing

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm (A common choice for reversed-phase chromatography of these compounds)[12].

  • Mobile Phase: A gradient of Acetonitrile and 25 mM Potassium Phosphate buffer (pH 3.0). The gradient allows for the separation of the parent compound from its more polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm (A wavelength where both parent and key degradants have significant absorbance).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Step-by-Step Forced Degradation Procedure
  • Prepare Stock Solutions: Accurately weigh and dissolve each compound in methanol to prepare individual stock solutions (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~50 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of ~50 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~50 µg/mL.

  • Thermal Degradation: Store the solid API at 60°C for 7 days. Dissolve a portion in methanol and dilute to ~50 µg/mL.

  • Photolytic Degradation: Expose the solid API to UV light (as per ICH Q1B guidelines). Dissolve a portion in methanol and dilute to ~50 µg/mL.

  • Analysis: Inject the prepared samples, along with an untreated control sample, into the HPLC system.

System Suitability and Validation

Before sample analysis, the system's performance must be verified. This is a critical step for a self-validating protocol.

  • Resolution: Ensure baseline separation between the parent peak and the closest eluting degradant peak (Resolution > 2.0).

  • Tailing Factor: The peak for the parent compound should be symmetrical (Tailing factor ≤ 1.5).

  • Repeatability: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time.

The workflow for this comprehensive stability assessment is visualized below.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress 2. Apply Stress Conditions prep 1. Prepare API Stock Solutions acid Acid (HCl, 60°C) prep->acid base Base (NaOH, 60°C) prep->base ox Oxidation (H2O2, RT) prep->ox photo Photolytic (UV Light) prep->photo neutralize 3. Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize ox->neutralize photo->neutralize analyze 5. Inject Samples & Analyze Data neutralize->analyze sst 4. Perform HPLC System Suitability Test sst->analyze Prerequisite report 6. Quantify Degradation & Identify Products analyze->report

Caption: Workflow for Forced Degradation Stability Study.

Conclusion and Formulation Recommendations

This guide demonstrates that while ethyl aminobenzoate and its derivatives share a common core structure, their stability profiles exhibit important differences.

  • Butamben shows marginally superior stability against hydrolysis compared to benzocaine, suggesting that increasing the steric bulk of the alcohol moiety can be a viable strategy for enhancing stability.

  • Procaine , with its more complex side chain, is particularly vulnerable to base-catalyzed hydrolysis and should be formulated at a slightly acidic pH to ensure optimal shelf life.

  • All derivatives are susceptible to oxidation and photolysis , underscoring the need for the inclusion of antioxidants and the use of light-protective packaging in finished pharmaceutical products.

By employing rigorous forced degradation studies and validated stability-indicating methods, drug development professionals can build a comprehensive understanding of an API's liabilities. This knowledge is paramount for designing robust formulations, defining appropriate storage conditions, and ultimately, ensuring the delivery of safe and effective medicines.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products.
  • RAPS. (2025, October 20). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing.
  • National Institutes of Health.
  • ResearchGate. (2025, October 16). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
  • Sigma-Aldrich. (2025, November 6).
  • MDPI. (2019, July 18). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
  • CymitQuimica.
  • ChemicalBook. (2025, April 5).
  • ChemBK.
  • PubMed Central. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study.
  • ResearchGate. Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine.
  • Benchchem.
  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • Sigma-Aldrich. (2015, June 12).
  • PubMed. [Studies on the stability of local anaesthetics containing adrenaline (author's transl)].
  • Pharmaguideline.
  • MDPI.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ResearchGate. (2025, August 5).
  • National Institutes of Health. (2018, December 5). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
  • National Institutes of Health.
  • Pharmacy 180.
  • ResearchGate. (2025, August 6).
  • PubMed Central. (2013, August 20). Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms.
  • The University of Maryland, Baltimore. Benzocaine.
  • PubMed.
  • ResearchGate. (2025, August 5). Thermal behaviour studies of procaine and benzocaine | Request PDF.

Sources

Efficacy of Ethyl 3-amino-4-(methylamino)benzoate as a building block compared to alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Ethyl 3-amino-4-(methylamino)benzoate as a Synthetic Building Block

For professionals in drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is a cornerstone of successful research. The inherent characteristics of a starting scaffold dictate the accessible chemical space, synthetic feasibility, and ultimately the pharmacological profile of the resulting compounds. This guide provides a comprehensive analysis of this compound, a diamino-substituted benzoate ester, comparing its utility and performance against common alternatives in the synthesis of bioactive molecules.

Physicochemical and Reactive Profile of this compound

This compound is a versatile aromatic scaffold distinguished by three key functional groups: a primary amine at the 3-position, a secondary methylamino group at the 4-position, and an ethyl ester. This unique arrangement provides multiple, chemically distinct handles for synthetic elaboration.

Key Properties:

  • Molecular Formula: C₁₀H₁₄N₂O₂[1]

  • Molecular Weight: 194.23 g/mol [1]

  • Appearance: Light brown powder[1]

  • Melting Point: 87°C[2]

The two amino groups possess different nucleophilicity and steric hindrance, allowing for selective reactions under controlled conditions. The primary amine is generally more reactive in reactions like acylation or diazotization, while the secondary amine offers a distinct site for functionalization. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further diversification points. This trifunctional nature is a significant advantage, enabling the construction of complex molecular architectures from a single, accessible starting material.

Synthesis of the Building Block

The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, Ethyl 4-(methylamino)-3-nitrobenzoate. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[1]
  • Preparation: To a solution of Ethyl 4-(methylamino)-3-nitrobenzoate (13.0 g, 58 mmol) in methanol (180 mL), a slurry of 10% Palladium on carbon (Pd/C) (1.3 g) in ethanol (10 mL) is added under a nitrogen atmosphere.

  • Hydrogenation: The reaction flask is placed in a Parr shaker under hydrogen pressure (60 psi). The mixture is agitated at room temperature for 5 hours.

  • Work-up: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a celite bed to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure (rotary evaporator) to yield the title compound, this compound.

  • Yield and Characterization: This process typically affords the product as a light brown powder with yields reported in the range of 82-88%.[1] The product is then characterized by ¹H-NMR and LC-MS to confirm its identity and purity.[1]

cluster_synthesis Synthesis Workflow Start Ethyl 4-(methylamino)- 3-nitrobenzoate Reaction Parr Shaker 60 psi H₂, 5h, RT Start->Reaction Reagents H₂, 10% Pd/C Methanol/Ethanol Reagents->Reaction Filtration Filtration (remove Pd/C) Reaction->Filtration Concentration Concentration (in vacuo) Filtration->Concentration Product Ethyl 3-amino-4- (methylamino)benzoate Concentration->Product

Caption: Synthesis of this compound.

Comparative Analysis with Alternative Building Blocks

The efficacy of a building block is best understood in comparison to its alternatives. We will evaluate this compound against simpler, widely used aminobenzoates.

Building BlockMolecular Weight ( g/mol )Key Synthetic Features & Applications
This compound 194.23Two distinct amino groups for sequential or selective functionalization. Used in cyclic peptide linkers and complex heterocycles.[2][3]
Ethyl 4-aminobenzoate (Benzocaine) 165.19A single primary amine. A foundational precursor for a vast library of derivatives with anesthetic, antibacterial, and anticancer activities.[4][5][6]
Ethyl 4-amino-3-methylbenzoate 179.22A primary amine with an adjacent methyl group, which provides steric influence and can alter electronic properties.[7]
Methyl 4-amino-3-chlorobenzoate 185.61The chloro substituent acts as a handle for further functionalization (e.g., cross-coupling reactions) and modulates the pKa of the amine.[6][8]
p-Aminobenzoic acid (PABA) 137.14The parent scaffold with a free carboxylic acid, offering different reaction pathways compared to the ester. A core component in over 180 commercial drugs.[9]
Efficacy in Action: Synthesis of Heterocyclic Scaffolds

A key application of these building blocks is in the synthesis of fused heterocyclic systems, such as benzodiazepines, which are privileged structures in medicinal chemistry. The presence of two adjacent amino groups in this compound makes it particularly well-suited for cyclization reactions that form seven-membered rings.

Experimental Protocol: Benzodiazepine Synthesis

The synthesis of a benzo[e][1][7]diazepinone derivative can be achieved through a condensation and subsequent cyclization pathway. A similar strategy starting from a simpler aminobenzoate would require additional steps to introduce the second nitrogen atom, highlighting the efficiency of our target building block.

  • Amide Coupling: The primary amino group of an aminobenzoate building block is coupled with an N-protected amino acid (e.g., (S)-2-(2-Nitrobenzamido)propanoic acid) using standard peptide coupling reagents.[10]

  • Nitro Group Reduction: The nitro group is reduced to a primary amine via catalytic hydrogenation (H₂/Pd/C), mirroring the synthesis of the building block itself.[10][11]

  • Intramolecular Cyclization: The newly formed amine undergoes intramolecular cyclization with the ester functionality, often promoted by heat or a catalyst like ferric chloride (FeCl₃), to form the benzodiazepine ring system.[10][11]

Using this compound in a similar sequence allows for the direct formation of a benzodiazepine core with an N-methyl substituent already in place, which can be crucial for modulating biological activity and pharmacokinetic properties.

cluster_workflow Comparative Heterocycle Synthesis cluster_A Route A: this compound cluster_B Route B: Simpler Aminobenzoate (e.g., Benzocaine) A1 Target Building Block A2 Condensation with N-protected amino acid A1->A2 A3 Intramolecular Cyclization A2->A3 A4 N-Methylated Benzodiazepine Core A3->A4 B1 Alternative Building Block B2 Amide Coupling B1->B2 B3 Introduction of Second Nitrogen (e.g., Nitration) B2->B3 B4 Reduction of Nitro Group B3->B4 B5 Intramolecular Cyclization B4->B5 B6 Benzodiazepine Core B5->B6

Caption: Comparative workflow for benzodiazepine synthesis.

Authoritative Grounding and Conclusion

The utility of aminobenzoate esters as foundational scaffolds in drug development is well-documented. p-Aminobenzoic acid (PABA) itself is a structural moiety in hundreds of drugs, highlighting the value of this chemical class.[9] Derivatives like Benzocaine have given rise to countless new chemical entities with applications ranging from antibacterials to anticancer agents.[5][12][13]

This compound distinguishes itself by offering increased molecular complexity from the outset. Its two electronically and sterically distinct amino groups provide a platform for building sophisticated, multi-functionalized molecules with greater efficiency than simpler alternatives. While Benzocaine or PABA are excellent starting points for generating broad chemical diversity, this compound is the superior choice for focused library synthesis, particularly when targeting scaffolds that require two adjacent nitrogen atoms, such as certain heterocycles or as a specialized linker in peptide chemistry.[3]

References

  • Title: this compound - MySkinRecipes Source: MySkinRecipes URL: [Link]

  • Title: Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity Source: Semantic Scholar URL: [Link]

  • Title: Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][7]diazepin-2-ylamino)benzoate Source: MDPI URL: [Link]

  • Title: Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N Source: J. Synth. Chem. URL: [Link]

  • Title: Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action Source: PubMed URL: [Link]

  • Title: Synthesis and microbiological evaluation of several benzocaine derivatives Source: ResearchGate URL: [Link]

  • Title: Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][7]diazepin-2-ylamino)benzoate Source: ResearchGate URL: [Link]

  • Title: (PDF) Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity Source: ResearchGate URL: [Link]

  • Title: On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker Source: ResearchGate URL: [Link]

  • Title: New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses Source: PubMed Central URL: [Link]

  • Title: Drug evolution: p-aminobenzoic acid as a building block Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our work with specialized chemical intermediates like Ethyl 3-amino-4-(methylamino)benzoate is fundamental to innovation. This aromatic amine is a valuable building block, but like many in its class, it demands our respect and diligence, not just in its application but, critically, in its disposal.[1][2] Improper disposal poses significant risks to both human health and the environment.[1][2][3] This guide moves beyond mere compliance, providing a procedural and logical framework for the safe and responsible management of this compound from the moment it is deemed waste to its final disposition.

Hazard Profile & Safety Imperatives

Understanding the inherent risks of this compound is the first step toward safe handling and disposal. Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions. This compound is not benign; it is an active chemical that can cause harm upon exposure.

According to its Safety Data Sheet (SDS), the compound presents several hazards:

  • Harmful if swallowed: This necessitates preventing ingestion through careful handling and strict hygiene protocols.[4][5]

  • Causes skin and serious eye irritation: Direct contact can lead to irritation, underscoring the need for appropriate personal protective equipment (PPE).[4][6]

  • May cause respiratory irritation: Inhalation of dust or aerosols can affect the respiratory system, requiring handling in well-ventilated areas.[4][5][6]

Aromatic amines as a chemical class are known for their potential for toxicity and environmental harm, with some being recognized carcinogens.[1][2][3] Therefore, the disposal protocols for this compound are designed to contain these risks and prevent environmental release.

Summary of Hazard Information
Hazard ClassificationGHS CodeDescriptionImplication for Disposal
Acute Toxicity, OralH302Harmful if swallowedAll waste, including empty containers, must be sealed to prevent accidental ingestion by wildlife or personnel.
Skin IrritationH315Causes skin irritationContaminated PPE and cleaning materials must be disposed of as hazardous waste.
Eye IrritationH319Causes serious eye irritationRequires careful handling to avoid splashes; decontamination solutions must also be collected as waste.
Specific Target Organ ToxicityH335May cause respiratory irritationWaste should be handled in a manner that avoids generating dust or aerosols. Containers must be kept tightly closed.[4][6]

Pre-Disposal Operations: Safe Handling and Spill Management

Proper disposal begins with correct handling during use and immediate, effective management of any spills. The goal is to minimize waste generation and prevent uncontrolled release.

Required Personal Protective Equipment (PPE)

Before handling the primary container or any subsequent waste containers, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles meeting standards such as EN 166 (EU) or OSHA 29 CFR 1910.133.[4][7]

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][8]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[4][6]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6][9] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[4]

Protocol for Spill Containment and Cleanup

Accidental spills must be managed immediately to prevent wider contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate.[9]

  • Don PPE: Wear the full PPE ensemble described above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[4][9] Avoid actions that generate dust.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (absorbent pads, wipes, etc.) are considered hazardous waste and must be placed in the sealed waste container.

  • Prevent Environmental Release: Under no circumstances should the compound or cleanup materials be allowed to enter drains or waterways.[6][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a formal, regulated process. As the waste generator, you are responsible for its management from creation to final disposal.

Step 1: Waste Classification

This compound and any materials contaminated with it must be classified as hazardous chemical waste. Waste generators must consult federal, state, and local regulations (e.g., US EPA 40 CFR Part 261) to ensure full compliance.[7]

Step 2: Waste Collection and Segregation
  • Container: Use a designated, leak-proof, and chemically compatible container. The container must have a tightly sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".

  • Segregation: Do not mix this waste with other, incompatible chemical waste streams.

Step 3: Storage

Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4] The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal
  • Professional Disposal Service: The disposal of this chemical waste must be handled by a licensed and approved professional waste disposal company.[5][6][8]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a standard that should be applied to potent chemical intermediates used in their development.[10][11]

    • DO NOT dispose of this chemical in regular solid waste (trash).

  • Documentation: Retain all documentation, including waste manifests, provided by the disposal company to prove regulatory compliance.

Disposal Workflow Diagram

The following diagram outlines the critical decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound start Waste Identification: This compound (Pure Residue or Contaminated Material) classify Classify as Hazardous Waste per local and federal regulations (e.g., 40 CFR 261) start->classify collect Collect in a dedicated, sealed, and clearly labeled Hazardous Waste container. classify->collect store Store in a designated, secure waste accumulation area. collect->store arrange Arrange for pickup by a licensed environmental waste management service. store->arrange prohibit Prohibited Actions drain Disposal in Sink / Drain prohibit->drain trash Disposal in Regular Trash prohibit->trash document Retain all disposal manifests and documentation. arrange->document

Caption: Logical workflow for the safe and compliant disposal of chemical waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • GHS SDS for Ethyl 3-Amino-4-methylbenzoate. ChemSrc. Available at: [Link]

  • Hazard Watch: Amines in the workplace. RPS Group. Available at: [Link]

  • Aromatic Amine Cleaning Developing Solution - Safety Data Sheet. SKC Inc. Available at: [Link]

  • Ethyl 3-amino-4-methylbenzoate (41191-92-8) Information. Chemchart. Available at: [Link]

  • Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Cole-Parmer. Available at: [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Pharmaceuticals. Healthcare Environmental Resource Center (HERC). Available at: [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • Decontamination. ResearchGate. Available at: [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling Ethyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, procedure-driven guide for the safe handling of Ethyl 3-amino-4-(methylamino)benzoate (CAS No. 66315-23-9) in a laboratory setting.[1][2] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the why behind each safety protocol. This guide is structured around the core principles of risk assessment, ensuring that procedures are not just followed, but understood as a self-validating system of protection for you and your colleagues.

Hazard Recognition & Risk Assessment: The Foundation of Safety

Before any container is opened, a thorough understanding of the specific risks associated with this compound is essential. The American Chemical Society promotes the RAMP framework—Recognize, Assess, Minimize, and Prepare—which we will use as our guiding principle.[3]

The primary hazards, as identified in the Safety Data Sheet (SDS), are summarized below.[1]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CodeImplication for the Researcher
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed. Ingestion can lead to adverse health effects.
Skin Irritation (Category 2)H315Causes skin irritation upon direct contact.
Serious Eye Irritation (Category 2)H319Can cause significant, potentially painful, eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation if inhaled as a dust or aerosol.

Source: Fisher Scientific Safety Data Sheet[1]

Your risk of exposure is directly related to the scale and nature of your work. Weighing the solid powder, for instance, presents a higher risk of inhalation than handling a prepared solution. Therefore, the selection of Personal Protective Equipment (PPE) must be tailored to the specific task.

Core PPE Requirements & Specifications

The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees correctly use, appropriate PPE when working with hazardous materials.[4] The following specifications are based on the known hazards of this compound.

Table 2: Recommended PPE Levels Based on Task

Task / ScaleEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Lab Use (e.g., handling <1g, working with dilute solutions)Chemical Splash Goggles (ANSI Z87.1 / EN 166)Nitrile GlovesFully-buttoned Laboratory CoatNot required unless dust is generated. Work in a well-ventilated area.[5][6]
Large-Scale Use / Dust Generation (e.g., weighing >1g, transfers, preparing stock solutions)Chemical Splash Goggles & Face ShieldNitrile GlovesFully-buttoned Laboratory CoatNIOSH-approved N95 or EN 149 particle-filtering half mask is required.[1]
Emergency / Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron or CoverallNIOSH/MSHA approved respirator with appropriate cartridges.[1]
In-Depth PPE Rationale:
  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes or fine dusts. Chemical splash goggles that form a seal around the eyes are mandatory.[1] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing.

  • Hand Protection: Protective gloves are essential to prevent skin irritation.[1] Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer’s chemical resistance data. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat, kept fully buttoned with sleeves rolled down, provides a crucial barrier against accidental spills and skin contact.[1] Contaminated lab coats should be professionally laundered and never taken home.

  • Respiratory Protection: The risk of respiratory irritation necessitates respiratory protection whenever dusts may be generated.[1] For routine weighing operations, an N95 (or equivalent FFP2) dust mask is the minimum requirement. All respiratory protection programs must adhere to OSHA's standard 29 CFR 1910.134, which includes requirements for fit-testing and training.[7]

Procedural Blueprint: PPE Workflow

Proper technique in donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself. The goal of the doffing sequence is to prevent the transfer of contaminants from the "dirty" exterior of the PPE to your skin or clothing.

Step-by-Step Donning Protocol:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don your lab coat and fasten all buttons.

  • Respiratory Protection (if required): Place the respirator over your nose and mouth. Perform a seal check as per manufacturer instructions.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing Protocol:
  • Gloves: This is the most contaminated item. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove, peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back of your head. Avoid touching the front surface.

  • Body Protection: Unbutton your lab coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the "dirty" outside inward and place it in the designated receptacle for laundering.

  • Respiratory Protection (if required): Remove the respirator from the back, avoiding contact with the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

PPE_Workflow cluster_prep Preparation Phase cluster_don Donning Sequence cluster_work Work Phase cluster_doff Doffing Sequence (Contamination Control) Assess Assess Task Risk (Scale, Dust Potential) Select Select Appropriate PPE (Table 2) Assess->Select Wash1 Wash Hands Coat 1. Don Lab Coat Wash1->Coat Respirator 2. Don Respirator (if needed) Coat->Respirator Goggles 3. Don Goggles / Face Shield Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves Handle Handle Chemical (Follow Safe Practices) Gloves->Handle DoffGloves 1. Remove Gloves (Inside-out) Handle->DoffGloves DoffGoggles 2. Remove Goggles (From back) DoffGloves->DoffGoggles DoffCoat 3. Remove Lab Coat (Inside-out) DoffGoggles->DoffCoat DoffRespirator 4. Remove Respirator (From back) DoffCoat->DoffRespirator Wash2 5. Wash Hands Thoroughly DoffRespirator->Wash2

Caption: PPE Workflow for Handling this compound.

Decontamination and Disposal Plan

Safe handling extends to the final disposal of the chemical and any contaminated materials. All waste must be handled in accordance with institutional policies and local environmental regulations.

  • Personnel Decontamination: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1] For eye contact, rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes and get medical attention.[1]

  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with general waste.

  • Liquid Waste: Any solutions containing this chemical should be collected in a designated, sealed, and labeled hazardous waste container.

  • Spill Cleanup: For small spills, carefully sweep up the solid material to avoid creating dust and place it into a suitable, closed container for disposal.[1] The area should then be decontaminated. For large spills, follow emergency procedures, which may include evacuation and contacting your institution's environmental health and safety office.

By integrating these principles and procedures into your daily workflow, you build a robust culture of safety that protects not only yourself but the entire research community.

References

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Lab Manager. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (2010). Doing Things Safely: Safety For Introductory Chemistry Students. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • Chemsrc. This compound | CAS#:66315-23-9. Retrieved from [Link]

  • American Chemical Society. (1991). Handling Chemicals Safely. [Video]. YouTube. Retrieved from [Link]

  • American Chemical Society. (1991). Safety Video. [Video]. YouTube. Retrieved from [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-(methylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-(methylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.